molecular formula C9H11NO B083816 5,6,7,8-Tetrahydroquinolin-8-ol CAS No. 14631-46-0

5,6,7,8-Tetrahydroquinolin-8-ol

Cat. No.: B083816
CAS No.: 14631-46-0
M. Wt: 149.19 g/mol
InChI Key: YCQHYOBSOVFBEB-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroquinolin-8-ol is a versatile chiral synthon of significant interest in medicinal chemistry and asymmetric synthesis. Its tetrahydroquinoline scaffold is a privileged structure found in numerous biologically active compounds and natural alkaloids. In drug discovery, this compound serves as a critical precursor for developing novel anticancer agents. Research indicates that derivatives of (R)-5,6,7,8-tetrahydroquinolin-8-ol exhibit potent antiproliferative activity against various human cancer cell lines, including ovarian carcinoma (A2780), colorectal adenocarcinoma (HT-29), and biphasic mesothelioma (MSTO-211H) . The mechanism of action for these active derivatives involves inducing mitochondrial membrane depolarization and triggering massive oxidative stress via ROS production, leading to cancer cell death . Furthermore, tetrahydroquinoline-based structures are investigated as potential PI3K inhibitors , a key target in the PI3K/AKT/mTOR signaling pathway for cancer therapy . In synthetic chemistry, this compound is a vital precursor to sophisticated chiral ligands , such as the CAMPY and Me-CAMPY series . When complexed with metals like rhodium, these ligands enable highly enantioselective transformations, particularly in the asymmetric transfer hydrogenation (ATH) of imines to produce chiral amines, which are essential intermediates for pharmaceuticals and alkaloids . The enantiopure form, (R)-5,6,7,8-tetrahydroquinolin-8-ol, is efficiently obtained via lipase-catalyzed kinetic resolution . This product is intended for research purposes only. It is not approved for human or veterinary diagnostic or therapeutic use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6,7,8-tetrahydroquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H11NO/c11-8-5-1-3-7-4-2-6-10-9(7)8/h2,4,6,8,11H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCQHYOBSOVFBEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=CC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10473423
Record name 5,6,7,8-tetrahydroquinolin-8-ol
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Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14631-46-0
Record name 8-Hydroxy-5,6,7,8-tetrahydroquinoline
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Record name 5,6,7,8-tetrahydroquinolin-8-ol
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5,6,7,8-Tetrahydroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6,7,8-Tetrahydroquinolin-8-ol is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structural scaffold, a tetrahydroquinoline ring system, is a common motif in a variety of biologically active molecules. The presence of a hydroxyl group at the 8-position introduces a key functional feature, influencing the compound's chemical reactivity, potential for hydrogen bonding, and its interactions with biological targets. This in-depth technical guide provides a comprehensive overview of the chemical properties of this compound, including its physical characteristics, spectroscopic data, synthesis protocols, and known biological activities, to serve as a valuable resource for researchers and professionals in the field.

Chemical and Physical Properties

A thorough understanding of the fundamental chemical and physical properties of this compound is crucial for its application in research and development. These properties dictate its behavior in various chemical and biological systems.

General Properties
PropertyValueSource
Molecular Formula C₉H₁₁NO[1][2]
Molecular Weight 149.19 g/mol [1][2]
CAS Number 14631-46-0[2]
Appearance Off-white crystalline solid[3]
Physicochemical Data
PropertyValueSource
Melting Point 64-65 °C[3]
Boiling Point 88-96 °C at 2 Torr[3]
pKa Data not available in search results
Solubility Soluble in chloroform, DMSO, and methanol.[4]

Spectroscopic Data

  • ¹H NMR and ¹³C NMR: The nuclear magnetic resonance spectra would be characterized by signals corresponding to the aromatic protons of the pyridine ring and the aliphatic protons of the saturated cyclohexyl ring. The hydroxyl group would exhibit a characteristic proton signal, the chemical shift of which would be dependent on the solvent and concentration.

  • FTIR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for the O-H stretching of the hydroxyl group, C-H stretching of the aromatic and aliphatic components, C=C and C=N stretching of the pyridine ring, and C-O stretching.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the hydroxyl group and cleavage of the saturated ring.

Synthesis of this compound

Several synthetic routes to this compound and its derivatives have been reported. These methods often involve the reduction of a quinoline precursor or the enzymatic resolution of a racemic mixture.

Catalytic Hydrogenation of 8-Hydroxyquinoline

A common method for the synthesis of tetrahydroquinolines is the catalytic hydrogenation of the corresponding quinoline. This approach involves the reduction of the pyridine ring of 8-hydroxyquinoline using a suitable catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere.

G 8-Hydroxyquinoline 8-Hydroxyquinoline This compound This compound 8-Hydroxyquinoline->this compound H₂, Pd/C

Caption: Catalytic hydrogenation of 8-hydroxyquinoline.

Experimental Protocol: Catalytic Hydrogenation of Quinoline to 5,6,7,8-Tetrahydroquinoline

While a specific protocol for the hydrogenation of 8-hydroxyquinoline was not found, a general procedure for the synthesis of the parent 5,6,7,8-tetrahydroquinoline from quinoline is available and can be adapted.[5]

  • Catalyst Preparation: A palladium-carbon catalyst (5 wt% Pd) is added to an aqueous hydrochloride solution. The mixture is stirred and heated to 10-50°C. An equivalent amount of bicarbonate solution is added, and the mixture is stirred for 1-4 hours. The solid is then filtered, washed, and dried to obtain the activated catalyst.

  • Hydrogenation: In a closed reaction vessel, quinoline and the prepared palladium catalyst are combined. The vessel is pressurized with hydrogen to 8-12 atmospheres.

  • Reaction: The mixture is stirred at 60-70°C until the hydrogen pressure no longer drops, indicating the completion of the hydrogenation.

  • Isomerization: The hydrogen pressure is released to 2 atmospheres, and the temperature is raised to 160-170°C for 2 hours to facilitate isomerization.

  • Work-up: The reaction mixture is cooled and filtered. The filtrate is subjected to vacuum distillation to isolate the 5,6,7,8-tetrahydroquinoline.

Lipase-Catalyzed Kinetic Resolution of (±)-5,6,7,8-Tetrahydroquinolin-8-ol

For applications requiring enantiomerically pure forms of this compound, enzymatic kinetic resolution is a highly effective method. This technique utilizes the stereoselectivity of lipases to preferentially acylate one enantiomer of the racemic alcohol.

G cluster_0 Racemic Mixture cluster_1 Enzymatic Reaction cluster_2 Separated Products (±)-5,6,7,8-Tetrahydroquinolin-8-ol (±)-5,6,7,8-Tetrahydroquinolin-8-ol Lipase (e.g., Candida antarctica lipase) Lipase (e.g., Candida antarctica lipase) (R)-8-Acetoxy-5,6,7,8-tetrahydroquinoline (R)-8-Acetoxy-5,6,7,8-tetrahydroquinoline Lipase (e.g., Candida antarctica lipase)->(R)-8-Acetoxy-5,6,7,8-tetrahydroquinoline (S)-5,6,7,8-Tetrahydroquinolin-8-ol (S)-5,6,7,8-Tetrahydroquinolin-8-ol Lipase (e.g., Candida antarctica lipase)->(S)-5,6,7,8-Tetrahydroquinolin-8-ol Acyl Donor (e.g., Vinyl Acetate) Acyl Donor (e.g., Vinyl Acetate) Acyl Donor (e.g., Vinyl Acetate)->Lipase (e.g., Candida antarctica lipase)

Caption: Lipase-catalyzed kinetic resolution workflow.

Detailed Experimental Protocol: Lipase-Catalyzed Kinetic Resolution [6]

  • Reaction Setup: A mixture of (±)-5,6,7,8-Tetrahydroquinoline-8-ol (1 equivalent), vinyl acetate (5 equivalents), lipase acrylic resin from Candida antarctica (0.5 equivalents), and 4Å molecular sieves (5 equivalents) in diisopropyl ether (i-Pr₂O) is prepared to a final concentration of 25 mM.

  • Reaction: The mixture is stirred for 30 hours at 60°C. The progress of the reaction is monitored by HPLC equipped with a chiral column.

  • Work-up: The lipase and molecular sieves are removed by filtration through a celite pad. The filtrate is concentrated under vacuum.

  • Purification: The resulting (S)-5,6,7,8-tetrahydroquinoline-8-ol and (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline are separated by silica gel chromatography using a mixture of ethyl acetate and hexane as the eluent.

  • Hydrolysis (for obtaining the (R)-enantiomer): The separated (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline (1 equivalent) is stirred with potassium carbonate (K₂CO₃, 4 equivalents) in methanol for 2 hours at room temperature. The methanol is removed under vacuum, and the residue is treated with water and extracted with ethyl acetate. The organic phase is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield (R)-5,6,7,8-Tetrahydroquinolin-8-ol.

Biological Activity and Potential Applications

Derivatives of this compound have shown promising biological activities, particularly as anticancer agents. While specific data for the parent compound is limited, the observed activities of its derivatives provide valuable insights into its potential therapeutic applications.

Antiproliferative Activity

Several studies have reported the antiproliferative effects of 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivatives against various human cancer cell lines, including ovarian carcinoma (A2780), colorectal adenocarcinoma (HT-29), and cervical carcinoma (HeLa).[6][7] The mechanism of action for some of these derivatives is believed to involve the induction of oxidative stress in cancer cells.[7]

One study on a (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) carbamate derivative demonstrated its ability to induce massive oxidative stress, leading to autophagy via the PI3K/AKT/mTOR signaling pathway in colorectal cancer cells.[1]

Induction of Reactive Oxygen Species (ROS) and Mitochondrial Dysfunction

The anticancer activity of some tetrahydroquinoline derivatives has been linked to their ability to increase intracellular levels of reactive oxygen species (ROS) and induce mitochondrial membrane depolarization, ultimately leading to apoptosis.[6][7] For instance, the most active compound in one study was found to affect the cell cycle, induce mitochondrial membrane depolarization, and increase cellular ROS production in A2780 ovarian cancer cells.[8]

G Tetrahydroquinoline Derivative Tetrahydroquinoline Derivative ↑ Intracellular ROS ↑ Intracellular ROS Tetrahydroquinoline Derivative->↑ Intracellular ROS Cell Cycle Arrest Cell Cycle Arrest Tetrahydroquinoline Derivative->Cell Cycle Arrest Mitochondrial Membrane Depolarization Mitochondrial Membrane Depolarization ↑ Intracellular ROS->Mitochondrial Membrane Depolarization Apoptosis Apoptosis Mitochondrial Membrane Depolarization->Apoptosis Cell Cycle Arrest->Apoptosis

Caption: Proposed mechanism of antiproliferative activity.

Conclusion

This compound is a valuable building block in medicinal chemistry with significant potential for the development of novel therapeutic agents. This technical guide has summarized its key chemical and physical properties, outlined synthetic methodologies, and highlighted the promising biological activities of its derivatives. While further research is needed to fully elucidate the specific biological profile and mechanisms of action of this compound itself, the existing data strongly supports its continued investigation as a lead scaffold in drug discovery programs, particularly in the area of oncology. The detailed experimental protocols provided herein offer a practical resource for researchers aiming to synthesize and explore the potential of this intriguing molecule.

References

In-Depth Technical Guide: 5,6,7,8-Tetrahydroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5,6,7,8-Tetrahydroquinolin-8-ol, a key chiral building block in medicinal chemistry and asymmetric synthesis. The tetrahydroquinoline scaffold is a privileged structure found in numerous bioactive molecules and natural alkaloids. This document details the compound's physicochemical properties, provides established experimental protocols for its synthesis and chiral resolution, and explores the biological activities of its derivatives, particularly their potential as anticancer agents. Quantitative data on the antiproliferative effects of these derivatives are presented, and a key signaling pathway implicated in their mechanism of action is visualized.

Compound Identification and Properties

This compound is a heterocyclic organic compound. Due to the chiral center at the C8 position, it exists as two enantiomers, (R) and (S). The racemic mixture and the individual enantiomers are valuable precursors in various chemical syntheses.

PropertyDataReference
Compound Name This compound[1][2]
Synonym 5,6,7,8-Tetrahydro-8-quinolinol[1]
CAS Number (Racemate) 14631-46-0[1][2][3]
CAS Number (R)-enantiomer 451466-81-2[4]
Molecular Formula C₉H₁₁NO[2][3]
Molecular Weight 149.19 g/mol [2][3]
Physical Form Solid[1][5]
Storage Conditions Sealed in dry, 2-8°C[1]
InChI Key YCQHYOBSOVFBEB-UHFFFAOYSA-N[5]

Synthesis and Chiral Resolution

Access to enantiomerically pure forms of this compound is crucial for its application in stereoselective synthesis and drug development. The most effective and widely used method for separating the enantiomers is enzymatic kinetic resolution (EKR).

Experimental Protocol: Enzymatic Kinetic Resolution

This protocol details the lipase-catalyzed acetylation of (±)-5,6,7,8-Tetrahydroquinolin-8-ol, which selectively acylates one enantiomer, allowing for the separation of both the acylated product and the unreacted enantiomer.

Materials:

  • (±)-5,6,7,8-Tetrahydroquinolin-8-ol

  • Immobilized Candida antarctica lipase B (CAL-B, e.g., Novozym 435)

  • Vinyl acetate (Acyl donor)

  • Anhydrous diisopropyl ether (Solvent)

  • 4Å Molecular Sieves

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc) and Hexane (for chromatography)

  • Celite

Procedure:

  • Enzymatic Acetylation: In a suitable reaction vessel, dissolve (±)-5,6,7,8-Tetrahydroquinolin-8-ol (1 eq.) in anhydrous diisopropyl ether.

  • Add 4Å molecular sieves (5 eq. by weight), immobilized CAL-B (0.5 eq. by weight), and vinyl acetate (5 eq.).

  • Stir the mixture at a controlled temperature (e.g., 60°C) for approximately 30 hours.[6]

  • Monitor the reaction progress using chiral HPLC to determine the conversion and enantiomeric excess.

  • Work-up: Once the desired conversion is reached (typically ~50%), filter the mixture through a pad of Celite to remove the enzyme and molecular sieves.

  • Concentrate the filtrate under reduced pressure. The resulting residue contains one enantiomer as the acetate and the other as the unreacted alcohol.

  • Separate the two compounds (e.g., (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline and (S)-5,6,7,8-tetrahydroquinolin-8-ol) using silica gel column chromatography with an appropriate solvent system (e.g., ethyl acetate/hexane).[6]

  • Hydrolysis of the Acetate: To obtain the corresponding alcohol from the separated acetate, dissolve the acetate enantiomer (1 eq.) in methanol.

  • Add potassium carbonate (4 eq.) and stir the mixture at room temperature for 2 hours.[6]

  • Remove the methanol under vacuum, and perform an aqueous work-up with water and ethyl acetate to isolate the final, enantiomerically pure alcohol.

Synthesis Workflow Diagram

The following diagram illustrates the workflow for the enzymatic kinetic resolution of racemic this compound.

G racemate (±)-5,6,7,8-Tetrahydroquinolin-8-ol Racemic Mixture reaction { Enzymatic Kinetic Resolution | Selective acylation of one enantiomer } racemate->reaction reagents Reagents Lipase (CAL-B) Vinyl Acetate Solvent (i-Pr₂O) reagents->reaction separation { Chromatographic Separation | Silica Gel Column } reaction->separation s_alcohol { (S)-Alcohol | Enantiomerically Pure } separation->s_alcohol r_acetate { (R)-Acetate | Enantiomerically Enriched } separation->r_acetate hydrolysis { Hydrolysis | K₂CO₃, MeOH } r_acetate->hydrolysis r_alcohol { (R)-Alcohol | Enantiomerically Pure } hydrolysis->r_alcohol

Workflow for Enzymatic Kinetic Resolution.

Biological Activity of Derivatives

Derivatives of the 5,6,7,8-tetrahydroquinoline scaffold have demonstrated significant biological activity, particularly as antiproliferative agents against a range of cancer cell lines.

Antiproliferative Activity

A study involving a library of 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivatives revealed potent cytotoxic effects. The antiproliferative activity was evaluated against a panel of human cancer cell lines and non-cancer cells. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.

Table 1: Antiproliferative Activity (IC₅₀, µM) of Racemic Tetrahydroquinoline Derivatives Data are presented as mean ± SD from multiple experiments.

CompoundCEMHeLaHMEC-1HT-29A2780MSTO-211H
3a 33 ± 734 ± 677 ± 3242 ± 616 ± 230 ± 8
5a 43 ± 737 ± 957 ± 470 ± 213 ± 331 ± 7
2b 23 ± 475 ± 1160 ± 262 ± 825 ± 535 ± 10
3b >100>100>10042 ± 611 ± 315 ± 3
Cell Lines: CEM (T-lymphocyte), HeLa (cervix carcinoma), HMEC-1 (non-cancer endothelial), HT-29 (colorectal adenocarcinoma), A2780 (ovarian carcinoma), MSTO-211H (biphasic mesothelioma).[6]

Further investigation into the pure enantiomers of the most active compounds demonstrated that stereochemistry plays a critical role in their biological effect.

Table 2: Antiproliferative Activity (IC₅₀, µM) of Chiral Derivatives Data are presented as mean ± SD from multiple experiments.

CompoundHT-29A2780MSTO-211H
(R)-3a >2011.7 ± 2.014.9 ± 1.4
(S)-3a >20>20>20
(R)-5a >205.4 ± 1.3 15.1 ± 1.5
(S)-5a >20>20>20
(R)-2b >2015.2 ± 2.3>20
(S)-2b >20>20>20
[6]

The data clearly indicate that the (R)-enantiomers are significantly more active than their (S)-counterparts, with (R)-5a being the most potent compound against the A2780 ovarian carcinoma cell line.[6]

Mechanism of Action and Signaling Pathways

The anticancer activity of tetrahydroquinoline derivatives is linked to the induction of cellular stress. The most active compound, (R)-5a, was found to affect cell cycle progression and induce mitochondrial membrane depolarization and the production of reactive oxygen species (ROS) in A2780 cells.[7] In many cancers, the PI3K/AKT/mTOR signaling pathway is overactive, which promotes cell proliferation and reduces apoptosis.[5] Some tetrahydroquinolinone derivatives have been shown to induce autophagy and cell death by disrupting this critical survival pathway.

The diagram below illustrates the PI3K/AKT/mTOR pathway, a key regulator of cell growth, proliferation, and survival that is often dysregulated in cancer and is a target for tetrahydroquinoline-based compounds.

G cluster_0 cluster_2 RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PTEN PTEN (Tumor Suppressor) PIP3->PTEN Dephosphorylates AKT AKT PIP3->AKT Recruits & Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis {Inhibition of Apoptosis} AKT->Apoptosis Inhibits Proliferation {Cell Proliferation & Survival} mTORC1->Proliferation Promotes

The PI3K/AKT/mTOR Signaling Pathway.

Conclusion

This compound and its derivatives represent a promising class of compounds for drug discovery and development. The ability to efficiently produce enantiomerically pure forms via enzymatic kinetic resolution is a significant advantage for creating stereospecific therapeutics. The potent antiproliferative activity exhibited by certain chiral derivatives, mediated through the induction of oxidative stress and disruption of key survival pathways like PI3K/AKT/mTOR, highlights their potential as lead compounds for the development of novel anticancer agents. Further investigation is warranted to optimize their efficacy, selectivity, and pharmacokinetic profiles.

References

Spectroscopic Profile of 5,6,7,8-Tetrahydroquinolin-8-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 5,6,7,8-Tetrahydroquinolin-8-ol, a key chiral building block in the synthesis of various biologically active molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, presenting key spectroscopic data (NMR, IR, and MS) in a structured format, alongside detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. This information is crucial for the identification and characterization of this compound.

Table 1: ¹H NMR Spectroscopic Data for (S)-5,6,7,8-Tetrahydroquinolin-8-ol
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.38d4.7H-2
7.42d7.6H-4
7.08dd7.6, 4.7H-3
4.88t5.0H-8
2.95 - 2.80mH-5
2.15 - 2.05mH-6
2.00 - 1.85mH-7

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for (S)-5,6,7,8-Tetrahydroquinolin-8-ol
Chemical Shift (δ) ppmAssignment
156.0C-8a
147.4C-2
136.2C-4
129.2C-4a
121.4C-3
68.5C-8
30.8C-7
29.1C-5
19.3C-6

Solvent: CDCl₃

Table 3: IR and MS Spectroscopic Data for this compound
Spectroscopic TechniqueKey Peaks/Signals
IR (cm⁻¹) 3350-3200 (O-H stretch, broad), 2925 (C-H stretch, aliphatic), 1580 (C=N stretch), 1470 (C=C stretch, aromatic), 1050 (C-O stretch)
Mass Spectrometry (EI) m/z 149 (M⁺), 132, 120, 104, 91, 77

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental for accurate chemical characterization. Below are the detailed methodologies for obtaining the NMR, IR, and MS data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-15 mg of this compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.

  • ¹H NMR Acquisition: The proton NMR spectra were acquired with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were accumulated for a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • ¹³C NMR Acquisition: The carbon NMR spectra were acquired using a proton-decoupled pulse sequence. The spectral width was set to 240 ppm, with an acquisition time of 1.2 seconds and a relaxation delay of 2 seconds. Approximately 1024 scans were averaged to obtain the final spectrum. Chemical shifts are reported in ppm relative to the CDCl₃ solvent peak (77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the neat compound was placed between two potassium bromide (KBr) plates to form a thin film.

  • Instrumentation: The IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.

  • Data Acquisition: The spectrum was obtained by averaging 16 scans over the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. The data is reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe.

  • Instrumentation: Mass spectral data were obtained on a Thermo Fisher Scientific GC-MS (or a similar instrument with an electron ionization source).

  • Ionization and Analysis: Electron ionization (EI) was performed at 70 eV. The resulting fragments were analyzed by a quadrupole mass analyzer. The mass-to-charge ratio (m/z) of the molecular ion and major fragments were recorded.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Validation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR Sample for NMR IR IR Spectroscopy Purification->IR Sample for IR MS Mass Spectrometry Purification->MS Sample for MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Structure_Validation Structure Validation Purity_Assessment->Structure_Validation

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

The Multifaceted Biological Activities of 5,6,7,8-Tetrahydroquinolin-8-ol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5,6,7,8-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of 5,6,7,8-tetrahydroquinolin-8-ol, in particular, have garnered significant attention for their diverse pharmacological properties, ranging from anticancer and antimicrobial to neuroprotective activities. This technical guide provides an in-depth overview of the biological activities of these derivatives, focusing on their quantitative data, experimental methodologies, and underlying mechanisms of action.

Antiproliferative Activity: A Promising Avenue in Oncology

A significant body of research highlights the potent antiproliferative effects of this compound derivatives against a spectrum of cancer cell lines. These compounds have been shown to induce cell death through various mechanisms, including the induction of oxidative stress, autophagy, cell cycle arrest, and apoptosis.

One notable derivative, (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate, has demonstrated in vitro antiproliferative activity at micromolar concentrations.[1] This compound was found to suppress colony formation and migration of HCT-116 colorectal cancer cells.[1] Its mechanism of action involves the induction of significant oxidative stress, leading to autophagy via the PI3K/AKT/mTOR signaling pathway.[1] Another study reported that 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one exhibited potent cytotoxicity towards both colon (HCT-116) and lung (A549) cancer cell lines.[2] This compound was shown to induce cell cycle arrest at the G2/M phase, ultimately leading to apoptotic cell death through both intrinsic and extrinsic pathways.[2]

The chirality of these derivatives can also play a crucial role in their biological activity. For instance, the (R)-enantiomer of one 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivative, (R)-5a, was found to be the most active compound in a series, affecting cell cycle phases, inducing mitochondrial membrane depolarization, and promoting cellular ROS production in A2780 ovarian carcinoma cells.[3][4]

Quantitative Antiproliferative Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various this compound derivatives against different cancer cell lines.

CompoundCell LineIC50 (µM)Reference
(2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d)HCT-116Micromolar concentrations[1]
3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a)HCT-116~13[4]
A54911.33 ± 0.67[4]
Chloro derivative of 4a (5)HCT-116~13[4]
Methoxy derivative of 4a (6)HCT-116~13[4]
A54940.18 ± 0.94[4]
(R)-3aA278011.7 ± 2[5]
MSTO-211H14.9 ± 1.4[5]
(R)-5aA27805.4 ± 1.3[5]
MSTO-211H15.1 ± 1.5[5]
(R)-2bA278015.2 ± 2.3[5]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of compounds.

Materials:

  • This compound derivatives

  • Cancer cell lines (e.g., HCT-116, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: After 24 hours, replace the culture medium with fresh medium containing various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 50 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle.

Materials:

  • Treated and untreated cells

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest approximately 1 × 10⁶ cells and wash them with PBS.

  • Fixation: Resuspend the cell pellet in 0.5 mL of PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate for at least 2 hours at -20°C.

  • Washing: Centrifuge the fixed cells to remove the ethanol and wash twice with PBS.

  • Staining: Resuspend the cell pellet in a staining solution containing RNase A and Propidium Iodide.

  • Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the fluorescence intensity of the PI, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6][7][8]

Signaling Pathway Visualization

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a key target for anticancer drug development. The induction of autophagy in cancer cells by some this compound derivatives is mediated through the inhibition of this pathway.

PI3K_AKT_mTOR_Pathway cluster_0 Cellular Processes GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Autophagy_Inhibition Inhibition of Autophagy mTORC1->Autophagy_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Autophagy_Induction Induction of Autophagy Derivative This compound Derivative Derivative->mTORC1 inhibits Derivative->Autophagy_Induction

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory effect of certain this compound derivatives, leading to the induction of autophagy.

Antimicrobial Activity

Derivatives of the parent 8-hydroxyquinoline are known for their antimicrobial properties.[9] While specific data for this compound derivatives is less abundant in the initial searches, the general class of quinolines shows promise. For instance, certain quinoline derivatives have demonstrated excellent antifungal activity against various fungal strains with Minimum Inhibitory Concentration (MIC) values in the range of 12.5-25 µg/mL.[10]

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for some quinoline derivatives against various microbial strains.

Compound ClassMicroorganismMIC (µg/mL)Reference
Indolizinoquinoline-5,12-dione derivativesE. coli ATCC259222[10]
S. pyrogens ATCC196152[10]
2-sulfoether-4-quinolone derivativesS. aureus0.8 µM[10]
B. cereus1.61 µM[10]
N-methylbenzoindolo[3,2-b]-quinoline derivativesVancomycin-resistant E. faecium4[10]
Antifungal quinoline derivativesF. oxysporum25[10]
A. niger25[10]
C. neoformans25[10]
A. flavus12.5[10]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • Antimicrobial agent (this compound derivative)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Incubator

Procedure:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound and perform serial two-fold dilutions in the broth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared inoculum. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at an appropriate temperature and duration (e.g., 35°C for 16-20 hours for bacteria).

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Neuroprotective and Other Activities

Beyond their anticancer and antimicrobial potential, 5,6,7,8-tetrahydroquinoline derivatives have been investigated for other therapeutic applications.

Acetylcholinesterase Inhibition

Some derivatives have been designed as acetylcholinesterase (AChE) inhibitors, which are relevant for the treatment of Alzheimer's disease.[5] A series of tetrahydroquinoline-isoxazole/isoxazoline hybrid compounds showed significant inhibitory potential against both AChE and butyrylcholinesterase (BChE).[11] For example, compound 5n exhibited an IC50 of 4.24 µM against AChE, while compound 6aa showed an IC50 of 3.97 µM against BChE.[11]

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) as substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Test compounds

  • Buffer solution (e.g., phosphate buffer, pH 8.0)

  • 96-well plate

  • Microplate reader

Procedure:

  • Reaction Mixture: In a 96-well plate, add the buffer, test compound at various concentrations, and the AChE enzyme solution.

  • Pre-incubation: Incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

  • Reaction Initiation: Add DTNB and then the substrate ATCI to initiate the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals. The rate of the reaction is determined by the change in absorbance over time, which reflects the hydrolysis of ATCI by AChE. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

C5a Receptor Antagonism

Certain quinoline derivatives have been reported as C5a receptor antagonists.[12] The complement component C5a is a potent inflammatory mediator, and its receptor (C5aR) is a therapeutic target for various inflammatory diseases. While specific quantitative data for this compound derivatives as C5a receptor antagonists were not found in the initial searches, a general protocol for assessing C5a receptor antagonist efficacy is available.

This in vivo assay assesses the ability of a compound to inhibit the biological effects of C5a.

Materials:

  • Test compound (C5a receptor antagonist)

  • Recombinant mouse C5a

  • Wild-type and C5aR1 knockout mice

  • Materials for blood smear and cell counting

Procedure:

  • Compound Administration: Administer the test compound to wild-type mice via an appropriate route (e.g., intravenous).

  • C5a Challenge: After a specified time, inject the mice with recombinant mouse C5a to induce polymorphonuclear (PMN) leukocyte mobilization.

  • Blood Sampling: Collect blood samples at different time points after the C5a injection.

  • PMN Counting: Prepare blood smears and count the percentage of PMNs.

  • Analysis: A reduction in C5a-induced PMN mobilization in the compound-treated group compared to the vehicle control group indicates C5a receptor antagonist activity.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the initial screening and characterization of the biological activity of novel this compound derivatives.

Experimental_Workflow Synthesis Synthesis of This compound Derivatives Primary_Screening Primary Screening: Antiproliferative Activity (MTT Assay) Synthesis->Primary_Screening Antimicrobial Antimicrobial Screening (MIC Determination) Synthesis->Antimicrobial Neuroprotective Neuroprotective Screening (AChE Inhibition Assay) Synthesis->Neuroprotective Active_Hits Identification of Active Compounds Primary_Screening->Active_Hits Secondary_Assays Secondary Assays Active_Hits->Secondary_Assays Lead_Optimization Lead Optimization Active_Hits->Lead_Optimization Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Secondary_Assays->Cell_Cycle Apoptosis Apoptosis Assays (e.g., Annexin V) Secondary_Assays->Apoptosis Mechanism Mechanism of Action Studies (e.g., Western Blot for Signaling Pathways) Secondary_Assays->Mechanism Mechanism->Lead_Optimization

Caption: A general experimental workflow for the biological evaluation of this compound derivatives.

Conclusion

Derivatives of this compound represent a versatile and promising class of compounds with a wide range of biological activities. Their demonstrated efficacy as antiproliferative agents, coupled with their potential as antimicrobial and neuroprotective agents, underscores their importance in drug discovery and development. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field, facilitating further investigation and optimization of these valuable scaffolds for therapeutic applications. The continued exploration of their structure-activity relationships and mechanisms of action will undoubtedly lead to the development of novel and effective therapeutic agents.

References

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of 5,6,7,8-Tetrahydroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, and key experimental protocols related to 5,6,7,8-Tetrahydroquinolin-8-ol. This chiral heterocyclic compound is a valuable building block in medicinal chemistry and asymmetric synthesis, making a thorough understanding of its properties essential for researchers, scientists, and drug development professionals.

Molecular Structure and Properties

This compound is a bicyclic compound consisting of a pyridine ring fused to a cyclohexanol ring. The presence of a hydroxyl group on the saturated portion of the ring system introduces a stereocenter, leading to its chirality.

Quantitative Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
IUPAC Name This compound[1]
CAS Number 14631-46-0 (Racemate)[1]
451466-81-2 ((R)-enantiomer)[2]
Molecular Formula C₉H₁₁NO[1][2]
Molecular Weight 149.19 g/mol [1][2]
Chirality Chiral at C8 position[2]
Physical Form Solid

Stereochemistry and Conformation

The key structural feature of this compound is the stereogenic center at the C8 position, which gives rise to two enantiomers: (R)-5,6,7,8-Tetrahydroquinolin-8-ol and (S)-5,6,7,8-Tetrahydroquinolin-8-ol. These enantiomers can exhibit distinct biological activities and pharmacological profiles.[2]

The conformation of the six-membered saturated ring is crucial for its interaction with biological targets. X-ray crystallographic analysis of the closely related precursor, 5,6,7,8-Tetrahydroquinolin-8-one, reveals that the partially saturated cyclohexene ring adopts a "sofa" conformation.[3] This suggests a similar non-planar conformation for the tetrahydroquinoline ring in the 8-ol derivative.

G Stereoisomers of this compound cluster_R (R)-enantiomer cluster_S (S)-enantiomer R_img R_img Equilibrium <--> S_img S_img G Workflow for Lipase-Catalyzed Kinetic Resolution racemate Racemic this compound reaction Enzymatic Acetylation (Lipase, Vinyl Acetate) racemate->reaction mixture Mixture of (S)-alcohol and (R)-acetate reaction->mixture separation Chromatographic Separation mixture->separation S_alcohol (S)-5,6,7,8-Tetrahydroquinolin-8-ol separation->S_alcohol Unreacted R_acetate (R)-8-Acetoxy-5,6,7,8-tetrahydroquinoline separation->R_acetate Acetylated hydrolysis Hydrolysis (K2CO3, MeOH) R_acetate->hydrolysis R_alcohol (R)-5,6,7,8-Tetrahydroquinolin-8-ol hydrolysis->R_alcohol G Key Application Pathways start (R)- or (S)-5,6,7,8-Tetrahydroquinolin-8-ol ligands Chiral Ligands (e.g., CAMPY) start->ligands pharma Bioactive Molecules start->pharma catalysis Asymmetric Catalysis ligands->catalysis drug_dev Drug Development pharma->drug_dev

References

5,6,7,8-Tetrahydroquinolin-8-ol: A Technical Guide to its Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6,7,8-Tetrahydroquinolin-8-ol is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry and materials science. As a saturated derivative of the well-known chelating agent 8-hydroxyquinoline, this molecule serves as a versatile chiral building block for the synthesis of a wide array of biologically active compounds and advanced materials. Its tetrahydroquinoline scaffold is a privileged structure in numerous alkaloids and synthetic drugs, making it a key precursor in the development of novel therapeutics. This technical guide provides an in-depth overview of the historical context, synthesis, physicochemical properties, and emerging applications of this compound, with a focus on experimental protocols and data for researchers in the field.

Discovery and History

While a singular moment of discovery for this compound is not prominently documented, its origins are intrinsically linked to the rich history of its aromatic precursor, 8-hydroxyquinoline (oxine). 8-Hydroxyquinoline, first synthesized in 1880, quickly became a cornerstone in coordination chemistry and analytical sciences due to its remarkable metal-chelating properties. The subsequent exploration of its derivatives led to the synthesis of numerous analogues with diverse functionalities.

The development of catalytic hydrogenation techniques in the early 20th century enabled the saturation of aromatic rings, paving the way for the creation of hydrogenated quinoline derivatives. This compound emerged from this systematic exploration of the chemical space around 8-hydroxyquinoline. Its significance grew with the increasing demand for chiral synthons in asymmetric synthesis. The presence of a hydroxyl group on a stereocenter in the saturated ring system makes it a valuable precursor for enantiomerically pure compounds, which are crucial in modern drug development due to the often differing pharmacological profiles of enantiomers.[1]

Physicochemical Properties

This compound is a solid at room temperature with the following properties:

PropertyValueReference
Molecular Formula C₉H₁₁NO[2]
Molecular Weight 149.19 g/mol [2]
Melting Point 64-65 °C[3]
Appearance Solid
Chirality Exists as (R) and (S) enantiomers[2]

Spectroscopic Data (Predicted and based on derivatives):

  • ¹H NMR: The spectrum would be expected to show signals for the aromatic protons on the pyridine ring, a multiplet for the proton on the carbon bearing the hydroxyl group (C8), and a series of multiplets for the methylene protons of the saturated ring.

  • ¹³C NMR: The spectrum would display nine distinct carbon signals, including those in the aromatic region and the aliphatic region, with the carbon attached to the hydroxyl group appearing in the range of 60-70 ppm.

  • IR Spectroscopy: Characteristic peaks would include a broad O-H stretching band around 3200-3400 cm⁻¹, C-H stretching bands for both aromatic and aliphatic protons, and C=C and C=N stretching vibrations from the pyridine ring.

Experimental Protocols

The synthesis of this compound can be achieved through various methods, most commonly involving the reduction of 8-hydroxyquinoline or its derivatives. The preparation of enantiomerically pure forms often requires enzymatic kinetic resolution.

Synthesis of Racemic this compound via Catalytic Hydrogenation

This protocol describes a general method for the catalytic hydrogenation of 8-hydroxyquinoline.

Materials:

  • 8-hydroxyquinoline

  • Palladium on carbon (Pd/C) catalyst (5-10%)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas

  • High-pressure reactor (autoclave)

Procedure:

  • In a high-pressure reactor, dissolve 8-hydroxyquinoline in ethanol.

  • Add the Pd/C catalyst to the solution (typically 1-5 mol% of the substrate).

  • Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) to remove air.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Heat the reaction mixture to a specified temperature (e.g., 50-80 °C) with vigorous stirring.

  • Monitor the reaction progress by observing the hydrogen uptake or by analytical techniques such as TLC or GC-MS.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Enzymatic Kinetic Resolution of (±)-5,6,7,8-Tetrahydroquinolin-8-ol

This protocol provides a method for separating the enantiomers of racemic this compound using a lipase-catalyzed acylation.[4]

Materials:

  • (±)-5,6,7,8-Tetrahydroquinolin-8-ol

  • Lipase (e.g., from Candida antarctica)

  • Acyl donor (e.g., vinyl acetate)

  • Anhydrous organic solvent (e.g., toluene, THF)

  • Molecular sieves (optional, to maintain anhydrous conditions)

Procedure:

  • To a solution of (±)-5,6,7,8-Tetrahydroquinolin-8-ol in an anhydrous organic solvent, add the lipase and the acyl donor.

  • Stir the mixture at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress using chiral HPLC to determine the enantiomeric excess of the unreacted alcohol and the formed ester.

  • Stop the reaction at approximately 50% conversion.

  • Filter off the enzyme.

  • Separate the unreacted (S)-enantiomer of the alcohol from the acylated (R)-enantiomer by column chromatography.

  • The acylated enantiomer can be hydrolyzed back to the alcohol using a mild base (e.g., K₂CO₃ in methanol) to obtain the (R)-enantiomer.[4]

Biological Activity and Signaling Pathways

While this compound itself is primarily utilized as a synthetic intermediate, its derivatives have shown significant biological activities, particularly as anticancer agents.[5][6] Studies on these derivatives suggest potential mechanisms of action involving the induction of oxidative stress and interference with key cellular signaling pathways.

Derivatives of this compound have been reported to induce antiproliferative effects in various cancer cell lines.[7] The proposed mechanism for some of these compounds involves the generation of reactive oxygen species (ROS) and the depolarization of the mitochondrial membrane, ultimately leading to apoptosis.[5][6]

Furthermore, some tetrahydroquinoline derivatives have been shown to modulate the PI3K/AKT/mTOR signaling pathway, which is a critical pathway for cell growth, proliferation, and survival, and is often dysregulated in cancer.[7]

PI3K_AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Apoptosis Inhibition of Apoptosis AKT->Apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation THQ_Derivative Tetrahydroquinoline Derivative THQ_Derivative->PI3K

Caption: PI3K/AKT/mTOR pathway and the inhibitory action of a tetrahydroquinoline derivative.

Applications

The primary application of this compound is as a chiral building block in asymmetric synthesis. Its enantiopure forms are valuable starting materials for the synthesis of:

  • Pharmaceuticals: The tetrahydroquinoline core is present in a wide range of bioactive molecules, and the use of enantiomerically pure this compound allows for the stereoselective synthesis of complex drug candidates.[1]

  • Chiral Ligands: The amino derivatives of this compound are used as chiral ligands in transition metal catalysis, particularly in asymmetric hydrogenation and transfer hydrogenation reactions.[8] These catalysts are employed in the synthesis of other chiral molecules.

  • Materials Science: The parent compound, 8-hydroxyquinoline, and its derivatives are known for their use in organic light-emitting diodes (OLEDs) due to their metal-chelating and charge-transporting properties. While less explored, this compound derivatives may offer new avenues for the development of novel materials with tailored electronic and optical properties.

Conclusion

This compound represents a key molecule at the intersection of organic synthesis, medicinal chemistry, and materials science. Its historical roots in the chemistry of 8-hydroxyquinoline have blossomed into a modern role as a critical chiral synthon. The availability of robust synthetic and resolution protocols enables the production of enantiomerically pure forms, which are essential for the development of stereospecific pharmaceuticals and catalysts. As research continues to uncover the therapeutic potential of its derivatives and explore their applications in catalysis and materials, the importance of this compound is set to grow, making it a compound of enduring interest for the scientific community.

References

5,6,7,8-Tetrahydroquinolin-8-ol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6,7,8-Tetrahydroquinolin-8-ol is a pivotal chiral building block in the landscape of medicinal chemistry and asymmetric catalysis. Its rigid, partially saturated heterocyclic structure, featuring a critical stereocenter at the C-8 position, renders it a valuable precursor for a diverse array of biologically active molecules and sophisticated chiral ligands. The tetrahydroquinoline scaffold is a recognized privileged structure, frequently identified in natural alkaloids and synthetic compounds with significant pharmacological profiles. Derivatives of this compound have demonstrated promising antiproliferative activities against various cancer cell lines and potential applications in the context of neurodegenerative diseases. Furthermore, its ability to act as a precursor to chiral diamine ligands, such as CAMPY and Me-CAMPY, underscores its importance in the development of metal complexes for asymmetric catalysis, particularly in asymmetric transfer hydrogenation reactions. This technical guide provides an in-depth review of the synthesis, biological activities, and experimental methodologies associated with this compound, presenting key data in a structured format to facilitate further research and development.

Synthesis Strategies

The enantioselective synthesis of this compound is crucial for its application in stereoselective processes. The primary methods to obtain enantiomerically pure forms of this compound are through the resolution of a racemic mixture or by direct asymmetric synthesis.

Lipase-Catalyzed Kinetic Resolution

A highly effective and widely employed method for obtaining enantiopure (R)- and (S)-5,6,7,8-tetrahydroquinolin-8-ol is through enzymatic kinetic resolution. This technique utilizes the stereoselectivity of lipases to preferentially acylate one enantiomer of the racemic alcohol, allowing for the subsequent separation of the acylated and unreacted enantiomers.

A common approach involves the use of Candida antarctica lipase, which selectively catalyzes the acylation of the (R)-enantiomer. This leaves the (S)-enantiomer as the unreacted alcohol. The resulting mixture of (R)-acetate and (S)-alcohol can then be readily separated by chromatographic techniques. Subsequent hydrolysis of the (R)-acetate yields the desired (R)-5,6,7,8-tetrahydroquinolin-8-ol.

Asymmetric Reduction of 5,6,7,8-Tetrahydroquinolin-8-one

Another key strategy is the asymmetric reduction of the prochiral precursor, 5,6,7,8-tetrahydroquinolin-8-one. This method employs a chiral catalyst to stereoselectively reduce the ketone, directly affording the chiral alcohol with high enantiopurity. This approach offers the advantage of potentially producing the desired enantiomer directly, bypassing the need for a resolution step.

Other Synthetic Approaches

Further synthetic routes have been developed that allow for the efficient variation of substituents on the tetrahydroquinoline core, facilitating the determination of structure-activity relationships for its derivatives. For instance, a general method for the synthesis of 5,6,7,8-tetrahydro-8-hydroxyquinolines from 2-chloro-5,6,7,8-tetrahydroquinolin-8-ol has been reported, utilizing palladium catalysts such as PdCl2(dppf).

Biological Activities and Applications

The 5,6,7,8-tetrahydroquinoline scaffold is a cornerstone in the development of novel therapeutic agents due to its presence in numerous bioactive molecules.

Antiproliferative Activity

Derivatives of 5,6,7,8-tetrahydroquinoline have demonstrated significant antiproliferative activity against a range of cancer cell lines. For example, a library of 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivatives was synthesized and tested against non-cancer and various cancer cell lines, including human T-lymphocyte cells (CEM), human cervix carcinoma cells (HeLa), colorectal adenocarcinoma (HT-29), ovarian carcinoma (A2780), and biphasic mesothelioma (MSTO-211H). Certain compounds exhibited significant IC50 values, with the stereochemistry of the chiral center impacting the biological effect. The proposed mechanism for some of these derivatives involves the induction of mitochondrial membrane depolarization and an increase in cellular reactive oxygen species (ROS), leading to apoptosis.

Neurodegenerative Diseases

The tetrahydroisoquinoline scaffold, structurally related to tetrahydroquinoline, is a key pharmacophore in compounds with neuroprotective properties. While direct experimental data for this compound in neurodegenerative diseases is limited, its structural analogs suggest potential activity as modulators of dopamine and/or serotonin receptors. The 8-hydroxyquinoline moiety, in general, is known for its metal-chelating properties, which is a therapeutic strategy being explored for neurodegenerative conditions like Alzheimer's disease where metal ion dyshomeostasis is implicated. Derivatives of 8-hydroxyquinoline have been reported to exert potent antineurodegenerative effects.

Asymmetric Catalysis

(R)-5,6,7,8-Tetrahydroquinolin-8-ol serves as a crucial precursor for the synthesis of novel chiral ligands. Specifically, it is used to produce chiral diamines like CAMPY and Me-CAMPY. These ligands are then employed in the formation of metal complexes, particularly with rhodium, which are effective catalysts in asymmetric transfer hydrogenation (ATH) of imines. This provides a sustainable pathway to chiral amines, which are vital intermediates in the synthesis of pharmaceuticals and natural alkaloids.

Experimental Protocols

Lipase-Catalyzed Kinetic Resolution of (±)-5,6,7,8-Tetrahydroquinolin-8-ol

Objective: To separate the enantiomers of this compound via enzymatic acylation.

Materials:

  • (±)-5,6,7,8-Tetrahydroquinolin-8-ol

  • Vinyl acetate

  • Lipase acrylic resin from Candida antarctica

  • 4Å molecular sieves

  • Isopropyl ether (i-Pr₂O)

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

  • Celite

Procedure:

  • A mixture of (±)-5,6,7,8-Tetrahydroquinolin-8-ol (1 eq.), vinyl acetate (5 eq.), lipase acrylic resin from Candida antarctica (0.5 eq.), and 4Å molecular sieves (5 eq.) in i-Pr₂O (to a final concentration of 25 mM) is stirred for 30 hours at 60 °C.

  • The reaction progress is monitored by HPLC equipped with a chiral column (e.g., Daicel AD-RH).

  • Upon completion, the lipase and molecular sieves are removed by filtration through a pad of Celite.

  • The filtrate is concentrated under reduced pressure.

  • The resulting (S)-5,6,7,8-tetrahydroquinolin-8-ol and (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline are separated by silica gel column chromatography using an ethyl acetate/hexane mixture (e.g., 7:3 ratio).

  • To obtain (R)-5,6,7,8-tetrahydroquinolin-8-ol, the collected (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline (1 eq.) is stirred with K₂CO₃ (4 eq.) in MeOH for 2 hours at room temperature.

  • Methanol is removed under vacuum, and the residue is treated with water and extracted with ethyl acetate. The organic layers are combined, dried, and concentrated to yield the final product.

Synthesis of 5,6,7,8-tetrahydro-8-hydroxyquinolines from 2-chloro-5,6,7,8-tetrahydroquinolin-8-ol

Objective: To synthesize substituted 5,6,7,8-tetrahydro-8-hydroxyquinolines.

Materials:

  • 2-chloro-5,6,7,8-tetrahydroquinolin-8-ol

  • Anhydrous Tetrahydrofuran (THF)

  • PdCl₂(dppf) or other suitable palladium catalyst

  • TMEDA (Tetramethylethylenediamine)

  • NaBH₄ (Sodium borohydride)

  • Argon gas

Procedure:

  • The halogenated heterocyclic compound (0.66 mmol) is dissolved in anhydrous THF (13.2 mL) and degassed by bubbling argon through the solution for several minutes.

  • Sequentially, PdCl₂(dppf) (5.0 mol%), TMEDA (1.7 equiv), and NaBH₄ (1.7 equiv) are added to the solution.

  • The reaction mixture is stirred under an argon atmosphere at room temperature for an appropriate time.

  • Work-up of the reaction mixture is performed as described in the referenced literature to isolate the desired product.

Data Presentation

Table 1: Lipase-Catalyzed Kinetic Resolution of (±)-5,6,7,8-Tetrahydroquinolin-8-ol

ProductYieldReference
(S)-5,6,7,8-tetrahydroquinolin-8-ol88%
(R)-8-acetoxy-5,6,7,8-tetrahydroquinoline86%

Table 2: Antiproliferative Activity of a Selected 8-substituted 2-Methyl-5,6,7,8-tetrahydroquinoline Derivative ((R)-5a)

Cell LineIC₅₀ (µM)Reference
A2780 (Ovarian Carcinoma)Significant (exact value not provided in abstract)

(Note: The reference indicates that compound (R)-5a was the most active and was able to affect cell cycle phases and induce mitochondrial membrane depolarization and cellular ROS production in A2780 cells. For specific IC₅₀ values, the full paper should be consulted.)

Visualizations

experimental_workflow cluster_synthesis Synthesis & Resolution racemic (±)-5,6,7,8-Tetrahydroquinolin-8-ol reagents Vinyl acetate, Candida antarctica Lipase, 4Å Molecular Sieves, i-Pr₂O, 60°C racemic->reagents Acylation mixture Mixture of: (S)-alcohol & (R)-acetate reagents->mixture separation Silica Gel Chromatography mixture->separation s_alcohol (S)-5,6,7,8-Tetrahydroquinolin-8-ol separation->s_alcohol Unreacted r_acetate (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline separation->r_acetate Acylated hydrolysis K₂CO₃, MeOH r_acetate->hydrolysis r_alcohol (R)-5,6,7,8-Tetrahydroquinolin-8-ol hydrolysis->r_alcohol

Caption: Workflow for the lipase-catalyzed kinetic resolution of (±)-5,6,7,8-tetrahydroquinolin-8-ol.

signaling_pathway compound Antiproliferative Tetrahydroquinoline Derivative (e.g., (R)-5a) mitochondria Mitochondria compound->mitochondria Induces depolarization cell_cycle Cell Cycle Arrest compound->cell_cycle ros Increased Cellular ROS mitochondria->ros apoptosis Apoptosis ros->apoptosis cell_cycle->apoptosis

Caption: Proposed mechanism of antiproliferative activity for certain 5,6,7,8-tetrahydroquinoline derivatives.

Potential Research Areas for 5,6,7,8-Tetrahydroquinolin-8-ol: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 5,6,7,8-tetrahydroquinoline scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. Among its derivatives, 5,6,7,8-Tetrahydroquinolin-8-ol emerges as a compound of significant interest for further investigation in several key therapeutic areas. This technical guide consolidates the existing research on this compound and its close analogs, highlighting its potential as a versatile platform for drug discovery. The primary areas of opportunity for this core scaffold lie in oncology, neurodegenerative diseases, and as a chiral building block for asymmetric synthesis. This document provides a comprehensive overview of the synthesis, known biological activities, and detailed experimental protocols to facilitate further research and development.

Core Synthesis and Chemical Properties

The synthesis of this compound can be achieved through various established methods, primarily involving the reduction of quinoline and subsequent functionalization.

Synthesis of the Tetrahydroquinoline Core

A common method for the synthesis of the 5,6,7,8-tetrahydroquinoline core involves the catalytic hydrogenation of quinoline.

Experimental Protocol: Catalytic Hydrogenation of Quinoline [1]

  • Materials: Quinoline, Palladium on carbon (Pd/C) catalyst (5 wt%), Ethanol, Hydrogen gas.

  • Procedure:

    • In a high-pressure reactor, dissolve quinoline in ethanol.

    • Add the Pd/C catalyst to the solution.

    • Seal the reactor and purge with hydrogen gas.

    • Pressurize the reactor with hydrogen to 8-12 atmospheres.

    • Heat the reaction mixture to 60-70°C and stir until the hydrogen pressure ceases to drop.

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

    • Filter the reaction mixture to remove the catalyst.

    • The resulting solution containing 5,6,7,8-tetrahydroquinoline can be further purified by distillation under reduced pressure.

Synthesis of this compound

One reported method for the synthesis of this compound involves a multi-step reaction starting from 5,6,7,8-tetrahydroquinoline.[2]

Experimental Protocol: Synthesis from 5,6,7,8-Tetrahydroquinoline [2]

  • Step 1: Oxidation

    • Dissolve 5,6,7,8-tetrahydroquinoline in dichloromethane (CH₂Cl₂).

    • Add meta-chloroperoxybenzoic acid (mCPBA) to the solution.

    • Stir the reaction mixture at 20°C for 16 hours.

  • Step 2: Rearrangement and Hydrolysis

    • To the reaction mixture from Step 1, add trifluoroacetic anhydride at 0°C and stir for 16 hours at 20°C.

    • Follow by the addition of lithium hydroxide in a mixture of CH₂Cl₂ and water, and stir for another 16 hours at 20°C.

    • After the reaction is complete, perform an aqueous workup and purify the crude product by column chromatography to obtain this compound.

Potential Research Area 1: Oncology

Derivatives of this compound have demonstrated significant antiproliferative activity against various cancer cell lines, suggesting that the core scaffold is a promising starting point for the development of novel anticancer agents. The proposed mechanism of action for some of these derivatives involves the induction of oxidative stress and apoptosis in cancer cells.

Antiproliferative Activity of Derivatives

Studies on 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine derivatives have shown potent cytotoxic effects.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
(R)-5a (a 2-methyl-8-amine derivative)A2780 (Ovarian Carcinoma)5.4 ± 1.3[3]
(S)-5a (a 2-methyl-8-amine derivative)A2780 (Ovarian Carcinoma)17.2 ± 3[3]
3a (a 2-methyl-8-amine derivative)HT-29 (Colorectal Adenocarcinoma)42 ± 6[4]
3a (a 2-methyl-8-amine derivative)A2780 (Ovarian Carcinoma)16 ± 2[4]
3a (a 2-methyl-8-amine derivative)MSTO-211H (Biphasic Mesothelioma)30 ± 8[4]
2b (a 2-methyl-8-amine derivative)CEM (T-lymphocyte)23 ± 4[4]
2b (a 2-methyl-8-amine derivative)A2780 (Ovarian Carcinoma)25 ± 5[4]
2b (a 2-methyl-8-amine derivative)MSTO-211H (Biphasic Mesothelioma)35 ± 10[4]
Proposed Mechanism of Action: Induction of Oxidative Stress and Apoptosis

The anticancer activity of some tetrahydroquinoline derivatives is linked to their ability to induce mitochondrial membrane depolarization and increase intracellular levels of reactive oxygen species (ROS), ultimately leading to apoptosis.[5]

apoptosis_pathway Proposed Apoptotic Pathway of Tetrahydroquinoline Derivatives THQ Tetrahydroquinoline Derivative Mitochondria Mitochondria THQ->Mitochondria Induces Stress ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS MMP ↓ Mitochondrial Membrane Potential Mitochondria->MMP Caspases Caspase Activation ROS->Caspases MMP->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Proposed apoptotic pathway of tetrahydroquinoline derivatives.
Experimental Protocols for Anticancer Activity Assessment

3.3.1 MTT Assay for Cell Viability [6][7][8][9]

  • Principle: This colorimetric assay measures the metabolic activity of cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

  • Materials: this compound, cancer cell lines (e.g., A549, HCT-116), complete cell culture medium, PBS, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO).

  • Procedure:

    • Seed cells in a 96-well plate and incubate for 24 hours.

    • Treat cells with serial dilutions of this compound and incubate for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Aspirate the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader. The IC50 value can then be calculated.

3.3.2 Measurement of Reactive Oxygen Species (ROS) [10][11]

  • Principle: Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

  • Materials: this compound, cancer cell line, DCFH-DA dye, PBS.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach.

    • Treat cells with the test compound for the desired time.

    • Wash the cells with PBS and then incubate with DCFH-DA solution in the dark.

    • Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader.

experimental_workflow_anticancer Workflow for Anticancer Activity Assessment start Start synthesis Synthesize/Obtain This compound start->synthesis cell_culture Culture Cancer Cell Lines synthesis->cell_culture mtt_assay MTT Assay for Cell Viability (IC50) cell_culture->mtt_assay ros_assay ROS Production Assay mtt_assay->ros_assay If active apoptosis_assay Apoptosis Assay (e.g., Annexin V) ros_assay->apoptosis_assay data_analysis Data Analysis and Mechanism Elucidation apoptosis_assay->data_analysis end End data_analysis->end

Workflow for anticancer activity assessment.

Potential Research Area 2: Neurodegenerative Diseases

The 8-hydroxyquinoline scaffold is a well-established metal chelator, and several of its derivatives are being investigated for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The underlying hypothesis is that dysregulation of metal ions (e.g., copper, zinc, and iron) contributes to protein aggregation and oxidative stress, key pathological features of these diseases.

Metal Chelating Properties and Neuroprotection

8-Hydroxyquinoline and its derivatives can chelate metal ions, preventing them from participating in redox reactions that generate harmful reactive oxygen species.[12][13][14] This action can also modulate the aggregation of amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease.

neuroprotection_pathway Proposed Neuroprotective Mechanism of 8-Hydroxyquinolines HQ 8-Hydroxyquinoline Scaffold Chelation Metal Chelation HQ->Chelation Metal Metal Ions (Cu2+, Zn2+, Fe2+) Metal->Chelation ROS ↓ Reactive Oxygen Species (ROS) Chelation->ROS Abeta_inhibition ↓ Aβ Aggregation Chelation->Abeta_inhibition Neuroprotection Neuroprotection Abeta Aβ Aggregation Abeta_inhibition->Neuroprotection

Proposed neuroprotective mechanism of 8-hydroxyquinolines.
Experimental Protocols for Neuroprotection Assessment

4.2.1 In Vitro Neuroprotection Assay [15]

  • Principle: To assess the ability of a compound to protect neuronal cells from a toxic insult.

  • Materials: this compound, neuronal cell line (e.g., SH-SY5Y), neurotoxin (e.g., H₂O₂, 6-hydroxydopamine), cell culture medium, reagents for viability assay (e.g., MTT).

  • Procedure:

    • Culture neuronal cells and differentiate them if necessary.

    • Pre-treat the cells with various concentrations of this compound for a specified duration.

    • Induce neurotoxicity by adding a neurotoxin.

    • After incubation, assess cell viability using the MTT assay or another suitable method.

    • Observe and quantify morphological changes indicative of apoptosis or necrosis.

Potential Research Area 3: Chiral Synthesis

This compound possesses a chiral center at the C8 position, making it a valuable building block for the synthesis of enantiopure compounds. Its derivatives have been successfully used as chiral ligands in asymmetric catalysis.

Enzymatic Kinetic Resolution

A highly effective method for obtaining enantiomerically pure (R)- and (S)-5,6,7,8-Tetrahydroquinolin-8-ol is through enzymatic kinetic resolution.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution [16]

  • Principle: A lipase enzyme selectively acylates one enantiomer of the racemic alcohol at a much faster rate than the other, allowing for their separation.

  • Materials: (±)-5,6,7,8-Tetrahydroquinolin-8-ol, vinyl acetate, Lipase from Candida antarctica (e.g., Novozym 435), organic solvent (e.g., diisopropyl ether).

  • Procedure:

    • In a flask, combine (±)-5,6,7,8-Tetrahydroquinolin-8-ol, vinyl acetate, and the lipase in diisopropyl ether.

    • Stir the mixture at a controlled temperature (e.g., 60°C).

    • Monitor the reaction progress by chiral HPLC.

    • Once the desired conversion is reached, filter off the enzyme.

    • The resulting mixture of the acylated enantiomer and the unreacted alcohol enantiomer can be separated by column chromatography.

    • The acylated enantiomer can be deprotected to yield the pure alcohol enantiomer.

Future Directions and Conclusion

While the direct biological data for this compound is limited, the extensive research on its close derivatives strongly suggests its potential as a versatile scaffold in drug discovery. The most promising avenues for future research include:

  • Systematic evaluation of the antiproliferative activity of this compound against a broad panel of cancer cell lines.

  • In-depth investigation of its mechanism of action in cancer cells, including its effects on ROS production, apoptosis, and key signaling pathways such as PI3K/AKT/mTOR.

  • Assessment of its neuroprotective effects in in vitro and in vivo models of neurodegenerative diseases, with a focus on its metal chelating and antioxidant properties.

  • Exploration of its utility as a chiral precursor for the synthesis of novel, enantiomerically pure therapeutic agents.

References

The Emerging Therapeutic Potential of 5,6,7,8-Tetrahydroquinolin-8-ol and its Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 5,6,7,8-tetrahydroquinoline scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active molecules. Among its derivatives, 5,6,7,8-tetrahydroquinolin-8-ol and its analogs have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer and anti-inflammatory properties. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of this promising class of compounds, with a focus on their potential as therapeutic agents.

Introduction to a Versatile Scaffold

The partially saturated quinoline ring system of this compound offers a unique three-dimensional architecture that allows for precise interactions with various biological targets. The hydroxyl group at the 8-position provides a key site for further functionalization, enabling the generation of diverse analog libraries for drug discovery campaigns. Moreover, the chiral center at the C8 position introduces stereochemical considerations that can significantly influence biological activity, making the development of stereoselective syntheses a critical aspect of research in this area.

Synthetic Strategies: Accessing the Core and its Analogs

The synthesis of this compound and its derivatives can be achieved through several strategic approaches. A common method involves the reduction of the corresponding 5,6,7,8-tetrahydroquinolin-8-one. For the synthesis of enantiomerically pure compounds, lipase-catalyzed kinetic resolution of the racemic alcohol is a widely employed and effective technique.

A generalized workflow for the synthesis of a library of this compound analogs is depicted below. This process typically starts from a suitable quinoline precursor, followed by reduction of the pyridine ring, oxidation to the ketone, and subsequent reduction to the alcohol, which can then be derivatized.

G cluster_synthesis General Synthetic Workflow Quinoline Quinoline 1,2,3,4-Tetrahydroquinoline 1,2,3,4-Tetrahydroquinoline Quinoline->1,2,3,4-Tetrahydroquinoline Catalytic Hydrogenation 5,6,7,8-Tetrahydroquinolin-8-one 5,6,7,8-Tetrahydroquinolin-8-one 1,2,3,4-Tetrahydroquinoline->5,6,7,8-Tetrahydroquinolin-8-one Oxidation rac-5,6,7,8-Tetrahydroquinolin-8-ol rac-5,6,7,8-Tetrahydroquinolin-8-ol 5,6,7,8-Tetrahydroquinolin-8-one->rac-5,6,7,8-Tetrahydroquinolin-8-ol Reduction (e.g., NaBH4) Analog Library Analog Library rac-5,6,7,8-Tetrahydroquinolin-8-ol->Analog Library Derivatization (e.g., etherification, esterification)

A generalized synthetic workflow for producing a library of this compound analogs.

Pharmacological Activities and Structure-Activity Relationships

Analogs of this compound have demonstrated significant potential in two primary therapeutic areas: oncology and inflammation.

Anticancer Activity

Numerous studies have reported the antiproliferative effects of 5,6,7,8-tetrahydroquinoline derivatives against a range of cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest. The structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the tetrahydroquinoline core play a crucial role in determining the cytotoxic potency.

Compound/AnalogCancer Cell LineIC50 (µM)Reference
3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-oneHCT-116 (Colon)12.18 ± 1.61[1]
3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-oneA549 (Lung)11.33 ± 0.67[1]
5-chloro-3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-oneHCT-116 (Colon)13.10 ± 0.96[1]
2-methyl-5,6,7,8-tetrahydroquinolin-8-amine derivative (3a)A2780 (Ovarian)>50[2]
2-methyl-5,6,7,8-tetrahydroquinolin-8-amine derivative (5a)A2780 (Ovarian)10.3 ± 0.9[2]
2-methyl-5,6,7,8-tetrahydroquinolin-8-amine derivative (2b)A2780 (Ovarian)21.4 ± 1.2[2]
C5a Receptor Antagonism

The complement component 5a (C5a) is a potent pro-inflammatory mediator that exerts its effects through the G protein-coupled receptor, C5aR. Dysregulation of the C5a/C5aR axis is implicated in a variety of inflammatory diseases. Several 5-amino-5,6,7,8-tetrahydroquinoline derivatives have been identified as potent C5a receptor antagonists, highlighting their potential as anti-inflammatory agents.

The binding of a 5,6,7,8-tetrahydroquinoline-based antagonist to the C5a receptor blocks the downstream signaling cascade initiated by C5a. This inhibition prevents the activation of key inflammatory pathways.

G cluster_pathway C5a Receptor Signaling Pathway and Antagonist Intervention C5a C5a C5aR C5aR C5a->C5aR Binds to G-protein G-protein C5aR->G-protein Activates Downstream Signaling Downstream Signaling G-protein->Downstream Signaling Initiates Inflammatory Response Inflammatory Response Downstream Signaling->Inflammatory Response Leads to Antagonist 5,6,7,8-Tetrahydroquinoline Antagonist Antagonist->C5aR Blocks Binding

Intervention of a 5,6,7,8-tetrahydroquinoline antagonist in the C5a signaling pathway.

Experimental Protocols

General Procedure for the Synthesis of 2-Aryl-5-amino-5,6,7,8-tetrahydroquinolines

A representative experimental protocol for the synthesis of C5a receptor antagonists based on the 5-amino-5,6,7,8-tetrahydroquinoline scaffold is as follows. Synthetic routes have been developed to allow for efficient variation of substituents on the tetrahydroquinoline core, facilitating the exploration of structure-activity relationships.

Antiproliferative Activity Assessment: MTT Assay

The antiproliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

G cluster_workflow MTT Assay Experimental Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Addition MTT Addition Incubation->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Measurement Absorbance Measurement Formazan Solubilization->Absorbance Measurement Data Analysis (IC50) Data Analysis (IC50) Absorbance Measurement->Data Analysis (IC50)

A typical experimental workflow for the MTT assay to determine antiproliferative activity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.

C5a Receptor Binding Assay

The ability of the synthesized analogs to bind to the C5a receptor can be determined using a competitive binding assay.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human C5a receptor.

  • Binding Reaction: Incubate the cell membranes with a radiolabeled C5a ligand (e.g., [¹²⁵I]C5a) in the presence of varying concentrations of the unlabeled test compounds.

  • Separation: Separate the bound from the free radioligand by rapid filtration.

  • Radioactivity Measurement: Measure the radioactivity of the filters to determine the amount of bound radioligand.

  • Data Analysis: Calculate the inhibitory constant (Ki) values from the competition binding curves.

Conclusion and Future Directions

The this compound scaffold and its analogs represent a versatile and promising platform for the discovery of new therapeutic agents. The demonstrated anticancer and anti-inflammatory activities, coupled with the amenability of the core structure to chemical modification, make this an attractive area for further research. Future efforts should focus on the synthesis and evaluation of more extensive and diverse analog libraries to further elucidate the structure-activity relationships for different biological targets. The development of more potent and selective compounds, along with in-depth mechanistic studies and in vivo evaluation, will be crucial in translating the therapeutic potential of this chemical class into clinical applications.

References

The Pharmacological Potential of the 5,6,7,8-Tetrahydroquinolin-8-ol Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6,7,8-Tetrahydroquinolin-8-ol is a chiral heterocyclic compound that has garnered significant attention in medicinal chemistry, not for its intrinsic pharmacological profile, but as a crucial chiral building block for the synthesis of a diverse range of biologically active molecules.[1] The tetrahydroquinoline core is a privileged structure found in numerous natural alkaloids and synthetic compounds, and the stereocenter at the C-8 position of this particular scaffold is pivotal for the biological efficacy and selectivity of its derivatives.[1] This technical guide provides a comprehensive overview of the synthesis, chemical properties, and, most importantly, the pharmacological landscape of molecules derived from the this compound core.

Synthesis of this compound

The primary challenge and focus in the synthesis of this compound lie in obtaining the desired enantiomerically pure form, which is critical for its application in stereoselective synthesis and for the pharmacological and toxicological profiles of its derivatives.[1] The most common strategies involve the resolution of a racemic mixture or the asymmetric synthesis from a prochiral precursor.

Key Synthetic Approaches:
  • Lipase-Catalyzed Kinetic Resolution: This chemoenzymatic method is a widely employed and highly effective technique for separating the enantiomers of (±)-5,6,7,8-tetrahydroquinolin-8-ol. It leverages the stereoselectivity of lipases, such as lipase from Candida antarctica, to preferentially acylate one enantiomer, leaving the other unreacted.[1][2] The resulting acylated and unacylated enantiomers can then be separated chromatographically.

  • Asymmetric Reduction: This approach involves the stereoselective reduction of the prochiral ketone precursor, 5,6,7,8-tetrahydroquinolin-8-one, using a chiral catalyst to directly yield the desired (R)- or (S)-alcohol with high enantiopurity.[1]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-5,6,7,8-Tetrahydroquinolin-8-ol[2]

A mixture of (±)-5,6,7,8-Tetrahydroquinolin-8-ol (1 equivalent), vinyl acetate (5 equivalents), lipase acrylic resin from Candida antarctica (0.5 equivalents), and 4Å molecular sieves (5 equivalents) in isopropyl ether (i-Pr₂O) is stirred for 30 hours at 60°C. The reaction progress is monitored by HPLC with a chiral column. Following the reaction, the lipase and molecular sieves are removed by filtration. The filtrate is concentrated, and the resulting (S)-5,6,7,8-tetrahydroquinolin-8-ol and (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline are separated by silica gel chromatography. The (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline can then be hydrolyzed using a base like potassium carbonate in methanol to yield the (R)-alcohol.

G racemic (±)-5,6,7,8-Tetrahydroquinolin-8-ol reagents Vinyl Acetate, Lipase, 4Å Molecular Sieves, i-Pr₂O, 60°C racemic->reagents mixture Mixture of: (S)-5,6,7,8-Tetrahydroquinolin-8-ol (R)-8-Acetoxy-5,6,7,8-tetrahydroquinoline reagents->mixture separation Silica Gel Chromatography mixture->separation s_ol (S)-5,6,7,8-Tetrahydroquinolin-8-ol separation->s_ol Separated Product 1 r_acetate (R)-8-Acetoxy-5,6,7,8-tetrahydroquinoline separation->r_acetate Separated Product 2 hydrolysis K₂CO₃, MeOH r_acetate->hydrolysis r_ol (R)-5,6,7,8-Tetrahydroquinolin-8-ol hydrolysis->r_ol

Figure 1: Workflow for Lipase-Catalyzed Kinetic Resolution.

Pharmacological Activities of this compound Derivatives

The true pharmacological value of this compound is realized through its derivatives. The scaffold has been successfully modified to target a range of biological pathways and receptors, demonstrating its versatility in drug discovery.

Anticancer and Antiproliferative Activity

Derivatives of the tetrahydroquinoline core have shown significant promise as anticancer agents. The mechanism of action for some of these derivatives involves the induction of oxidative stress in cancer cells.

  • Induction of Mitochondrial Dysfunction: Certain 2-methyl-5,6,7,8-tetrahydroquinolin-4-ol derivatives have been shown to induce mitochondrial membrane depolarization and increase the production of reactive oxygen species (ROS) in cancer cells.[3] This leads to cell cycle arrest and apoptosis.[3]

  • Cytotoxicity in Various Cancer Cell Lines: A small library of 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivatives demonstrated antiproliferative activity against a panel of human cancer cell lines, including ovarian carcinoma (A2780), colorectal adenocarcinoma (HT-29), and cervical carcinoma (HeLa).[4][5] The most active of these compounds, (R)-5a, was found to affect cell cycle phases, induce mitochondrial membrane depolarization, and increase cellular ROS production in A2780 cells.[4][5]

Compound Cell Line Activity IC₅₀ (µM) Reference
(R)-5aA2780 (Ovarian Carcinoma)Antiproliferative5.4[4]
(S)-5aA2780 (Ovarian Carcinoma)Antiproliferative17.2[4]
(R/S)-3aA2780 (Ovarian Carcinoma)Antiproliferative~10[4]
(R/S)-2bA2780 (Ovarian Carcinoma)Antiproliferative~12[4]
Receptor Antagonism

The tetrahydroquinoline scaffold has been utilized to develop potent and selective antagonists for various receptors.

  • C5a Receptor Antagonists: A series of substituted 2-aryl-5-amino-5,6,7,8-tetrahydroquinolines have been reported as potent functional antagonists of the C5a receptor, with high binding affinity.[6]

  • Smoothened (Smo) Antagonists: Derivatives such as 2-(2,5-dimethyl-5,6,7,8-tetrahydroquinolin-8-yl)-N-aryl propanamides have been identified as novel Smoothened (Smo) antagonists.[7] The most potent compound in this series exhibited an IC₅₀ value of 9.53 nM against the Hedgehog (Hh) signaling pathway and demonstrated significant tumor growth inhibition in a medulloblastoma allograft model.[7]

Compound Class Target Activity Quantitative Data Reference
2-Aryl-5-amino-5,6,7,8-tetrahydroquinolinesC5a ReceptorAntagonistHigh binding affinity[6]
2-(2,5-Dimethyl-5,6,7,8-tetrahydroquinolin-8-yl)-N-aryl propanamidesSmoothened (Smo)AntagonistIC₅₀ = 9.53 nM (Hh pathway)[7]
Dopamine Receptor Affinity

N,N-dialkyl derivatives of 6-amino-5,6,7,8-tetrahydroquinoline have been synthesized and evaluated for their affinity to dopamine receptors. While no significant affinity was observed for the D₁ receptor, several compounds displaced [³H]spiperone from D₂ receptor binding sites, with the N-n-propyl-N-phenylethylamino and N,N-di-n-propylamino derivatives being the most potent.[8]

Experimental Protocols for Biological Evaluation

Antiproliferative Activity Assay

The antiproliferative activity of tetrahydroquinoline derivatives is often assessed using a sulforhodamine B (SRB) assay or MTT assay against a panel of human cancer cell lines.

General Protocol (SRB Assay):

  • Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • After incubation, the cells are fixed with trichloroacetic acid.

  • The fixed cells are stained with sulforhodamine B dye.

  • Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.

  • The absorbance is read on a microplate reader at a specific wavelength (e.g., 515 nm).

  • The IC₅₀ value (the concentration of drug that inhibits cell growth by 50%) is calculated from the dose-response curve.

Receptor Binding Assay (Dopamine D₂ Receptor)[8]

Protocol Outline:

  • Tissue Preparation: Rat striatal tissue is homogenized in a suitable buffer.

  • Incubation: The homogenate is incubated with a radiolabeled ligand specific for the D₂ receptor (e.g., [³H]spiperone) and varying concentrations of the test compounds.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The ability of the test compounds to displace the radioligand is determined, and the inhibition constant (Ki) is calculated.

G start Prepare Rat Striatal Tissue Homogenate incubate Incubate with [³H]spiperone and Test Compound start->incubate filter Rapid Filtration incubate->filter count Liquid Scintillation Counting filter->count analyze Calculate Ki count->analyze

Figure 2: Workflow for Dopamine D₂ Receptor Binding Assay.

Conclusion

While this compound itself does not have a well-defined pharmacological profile, its role as a versatile chiral scaffold in medicinal chemistry is well-established. The derivatives of this core structure have demonstrated a broad range of potent biological activities, including anticancer, receptor antagonism, and dopamine receptor modulation. The stereochemistry at the C-8 position is a critical determinant of the biological activity of these derivatives, underscoring the importance of enantioselective synthesis or efficient chiral resolution of the parent alcohol. Future research efforts are likely to continue leveraging the this compound scaffold to develop novel therapeutic agents with improved potency and selectivity. This guide provides a foundational understanding of the synthetic strategies and the pharmacological potential inherent in this valuable chemical entity, serving as a resource for researchers and professionals in the field of drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5,6,7,8-Tetrahydroquinolin-8-ol from Quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 5,6,7,8-tetrahydroquinolin-8-ol, a valuable heterocyclic motif in medicinal chemistry, starting from quinoline. The synthesis is presented as a two-stage process. The first stage details the preparation of the key intermediate, 5,6,7,8-tetrahydroquinoline, from quinoline. The second stage outlines two distinct and effective routes for the subsequent hydroxylation at the 8-position to yield the final product.

Stage 1: Synthesis of 5,6,7,8-Tetrahydroquinoline from Quinoline

The initial step in the synthesis is the reduction and isomerization of quinoline to 5,6,7,8-tetrahydroquinoline. A one-pot method involving catalytic hydrogenation followed by in-situ isomerization is an efficient approach.[1]

Experimental Protocol 1: One-Pot Catalytic Hydrogenation and Isomerization of Quinoline

This protocol is adapted from a patented procedure for the synthesis of 5,6,7,8-tetrahydroquinoline.[1]

Catalyst Preparation (PD Catalyst):

  • A 5 wt% palladium on carbon catalyst is added to an aqueous solution of a hydrochloride salt (e.g., CuCl₂, ZnCl₂, FeCl₂, or FeCl₃).

  • The mixture is stirred and heated to a temperature between 10°C and 50°C.

  • An equimolar solution of sodium bicarbonate or potassium bicarbonate is then added.

  • The mixture is stirred for 1-4 hours.

  • The solid catalyst is collected by filtration, washed, and dried.

Hydrogenation and Isomerization Reaction:

  • In a suitable autoclave, charge quinoline and the prepared PD catalyst. The mass ratio of quinoline to catalyst is typically between 1:0.01 and 1:0.1.[1]

  • Seal the reactor and purge with hydrogen gas.

  • Pressurize the reactor with hydrogen to 8-12 atmospheres.

  • Heat the reaction mixture to 60-70°C with stirring to initiate the catalytic hydrogenation.

  • Continue the reaction until the hydrogen pressure remains constant, indicating the completion of the hydrogenation step.

  • Carefully vent the excess hydrogen until the pressure inside the reactor is reduced to 2 atmospheres.

  • Increase the temperature to 160-170°C and continue stirring for 1-4 hours to facilitate the isomerization of the intermediate 1,2,3,4-tetrahydroquinoline to the desired 5,6,7,8-tetrahydroquinoline.[1]

  • After the isomerization is complete, cool the reactor to room temperature.

  • Filter the reaction mixture to remove the catalyst. The catalyst can be recovered for reuse.

  • The filtrate, containing the crude product, is purified by vacuum distillation to afford pure 5,6,7,8-tetrahydroquinoline.

Data Presentation: Synthesis of 5,6,7,8-Tetrahydroquinoline
ParameterValueReference
Starting MaterialQuinoline[1]
CatalystCustom-prepared PD Catalyst[1]
Catalyst Loading1-10 wt% relative to quinoline[1]
Hydrogenation Temp.20-110°C (Optimal: 60-70°C)[1]
Hydrogenation Pressure8-12 atm[1]
Isomerization Temp.140-300°C (Optimal: 160-170°C)[1]
Isomerization Time1-4 hours (Optimal: 2 hours)[1]
YieldUp to 93.5%[1]

Stage 2: Synthesis of this compound

Two effective routes for the conversion of 5,6,7,8-tetrahydroquinoline to the target compound, this compound, are presented below.

Route A: Direct Oxidation via N-Oxide Intermediate

This route involves the N-oxidation of 5,6,7,8-tetrahydroquinoline, followed by a Polonovski-Potier type rearrangement and subsequent hydrolysis in a one-pot procedure.[2]

Experimental Protocol 2A: One-Pot N-Oxidation and Hydroxylation
  • N-Oxidation:

    • Dissolve 5,6,7,8-tetrahydroquinoline in dichloromethane (CH₂Cl₂) and cool the solution to 0°C in an ice bath.

    • Add meta-chloroperoxybenzoic acid (mCPBA) portion-wise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for approximately 16 hours.[2]

  • Polonovski-Potier Reaction and Hydrolysis:

    • Cool the solution containing the N-oxide intermediate back to 0°C.

    • Add trifluoroacetic anhydride dropwise to the stirred mixture.

    • Allow the reaction to warm to 20°C and continue stirring for another 16 hours.[2]

    • Add a solution of lithium hydroxide in water to the reaction mixture and stir for an additional 16 hours at 20°C to effect hydrolysis.[2]

    • Upon completion, perform a standard aqueous workup. The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure.

    • The crude product is then purified by column chromatography to yield this compound.

Data Presentation: Direct Oxidation Route
StepReagentsSolventTemperature (°C)Time (h)Reference
N-OxidationmCPBACH₂Cl₂2016[2]
RearrangementTrifluoroacetic anhydrideCH₂Cl₂0 - 2016[2]
HydrolysisLithium hydroxide, H₂OCH₂Cl₂2016[2]

Route B: Synthesis via Ketone Intermediate

This alternative route proceeds through the formation of 6,7-dihydro-5H-quinolin-8-one, which is then reduced to the final product.

Experimental Protocol 2B: Synthesis via Nitrosation, Hydrolysis, and Reduction

Step 1: Nitrosation of 5,6,7,8-Tetrahydroquinoline This step involves the regioselective nitrosation at the C8 position to form an 8-oximino intermediate.[3]

  • Dissolve 5,6,7,8-tetrahydroquinoline in a suitable acidic medium.

  • Cool the solution in an ice bath.

  • Add a solution of sodium nitrite dropwise while maintaining the low temperature.

  • Stir the reaction mixture for a specified time to ensure complete formation of the oxime.

  • The product, 8-oximino-5,6,7,8-tetrahydroquinoline, can be isolated by neutralization and extraction.

Step 2: Hydrolysis of 8-Oximino-5,6,7,8-tetrahydroquinoline The oxime is hydrolyzed to the corresponding ketone, 6,7-dihydro-5H-quinolin-8-one.[3]

  • The isolated oxime is treated with a suitable hydrolyzing agent, such as an aqueous solution of a mineral acid or a reagent like sodium bisulfite.

  • The reaction mixture is heated to facilitate the hydrolysis.

  • After completion, the ketone is isolated by extraction and purified.

Step 3: Reduction of 6,7-Dihydro-5H-quinolin-8-one The final step is the reduction of the ketone to the desired alcohol, this compound.

  • Dissolve 6,7-dihydro-5H-quinolin-8-one in a suitable protic solvent such as methanol or ethanol.[4]

  • Cool the solution in an ice bath.

  • Add sodium borohydride (NaBH₄) portion-wise to the stirred solution.[4]

  • Allow the reaction to proceed for a period of time, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of water or dilute acid.

  • The product is then extracted with an organic solvent.

  • The combined organic extracts are washed, dried, and concentrated under reduced pressure.

  • The crude this compound can be purified by recrystallization or column chromatography.

Data Presentation: Ketone Intermediate Route
StepStarting MaterialKey ReagentsProductTypical YieldReference
15,6,7,8-TetrahydroquinolineSodium nitrite, Acid8-Oximino-5,6,7,8-tetrahydroquinoline-[3]
28-Oximino-5,6,7,8-tetrahydroquinolineAcid or NaHSO₃6,7-Dihydro-5H-quinolin-8-one-[3]
36,7-Dihydro-5H-quinolin-8-oneSodium borohydrideThis compound60-70% (typical for similar reductions)[4]

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_A Route A cluster_B Route B Quinoline Quinoline THQ 5,6,7,8-Tetrahydroquinoline Quinoline->THQ  Catalytic Hydrogenation & Isomerization N_Oxide N-Oxide Intermediate THQ->N_Oxide  mCPBA Oxime 8-Oximino Intermediate THQ->Oxime  Nitrosation Rearranged_Int Rearranged Intermediate N_Oxide->Rearranged_Int  TFAA Final_Product This compound Rearranged_Int->Final_Product  LiOH, H₂O Ketone 6,7-Dihydro-5H-quinolin-8-one Oxime->Ketone  Hydrolysis Ketone->Final_Product  Reduction (NaBH₄)

Caption: Overall synthetic workflow from Quinoline to this compound.

Logical Relationship of Synthetic Stages

Logical_Stages Start Starting Material (Quinoline) Intermediate Key Intermediate (5,6,7,8-Tetrahydroquinoline) Start->Intermediate Reduction & Isomerization Functionalization Functionalization at C8 Intermediate->Functionalization Oxidation or Derivatization Product Final Product (this compound) Functionalization->Product Final Conversion

Caption: Logical flow of the synthetic strategy.

References

Asymmetric Synthesis of Chiral 5,6,7,8-Tetrahydroquinolin-8-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of the valuable chiral building block, (R)- and (S)-5,6,7,8-tetrahydroquinolin-8-ol. This compound's stereocenter at the C-8 position is a crucial feature in various biologically active molecules and chiral ligands, making its enantioselective synthesis a significant area of interest in medicinal and process chemistry.

Two primary and effective strategies are presented: the enzymatic kinetic resolution of racemic 5,6,7,8-tetrahydroquinolin-8-ol and the asymmetric reduction of the prochiral ketone, 5,6,7,8-tetrahydroquinolin-8-one. The methodologies detailed herein are based on established and highly successful catalytic systems, offering reliable pathways to high enantiopurity.

Key Synthetic Strategies

The enantioselective production of this compound can be approached via two main routes:

  • Enzymatic Kinetic Resolution: This chemoenzymatic method utilizes the high stereoselectivity of lipases to resolve a racemic mixture of the alcohol, selectively acylating one enantiomer while leaving the other unreacted.

  • Asymmetric Reduction: This approach involves the direct, stereoselective reduction of the corresponding prochiral ketone, 5,6,7,8-tetrahydroquinolin-8-one, using chiral catalysts to yield the desired enantiomer of the alcohol.

The choice of strategy may depend on factors such as the availability of starting materials, desired enantiomer, and scalability requirements.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes the quantitative data for the different asymmetric synthesis methods, allowing for a clear comparison of their efficacy.

MethodCatalyst/EnzymeSubstrateProduct(s)Yield (%)Enantiomeric Excess (ee%)
Enzymatic Kinetic Resolution Lipase from Candida antarctica(±)-5,6,7,8-Tetrahydroquinolin-8-ol(S)-5,6,7,8-Tetrahydroquinolin-8-ol8896
(R)-8-Acetoxy-5,6,7,8-tetrahydroquinoline86>99
Asymmetric Transfer Hydrogenation Ru(II)-TsDPEN Complex (Noyori-type)5,6,7,8-Tetrahydroquinolin-8-oneChiral this compoundHighHigh (expected)
Asymmetric Reduction Chiral Oxazaborolidine (CBS Catalyst)5,6,7,8-Tetrahydroquinolin-8-oneChiral this compoundHighHigh (expected)

Note: Specific yield and ee% for the Asymmetric Transfer Hydrogenation and CBS Reduction of 5,6,7,8-tetrahydroquinolin-8-one are not explicitly reported in the cited literature but are expected to be high based on analogous transformations.

Experimental Protocols

Protocol 1: Lipase-Catalyzed Kinetic Resolution of (±)-5,6,7,8-Tetrahydroquinolin-8-ol

This protocol details the enzymatic kinetic resolution of racemic this compound using lipase from Candida antarctica.[1]

Materials:

  • (±)-5,6,7,8-Tetrahydroquinolin-8-ol

  • Vinyl acetate

  • Lipase acrylic resin from Candida antarctica

  • 4Å Molecular Sieves

  • Di-isopropyl ether (i-Pr₂O)

  • Methanol (MeOH)

  • Potassium carbonate (K₂CO₃)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

  • Celite

Procedure:

  • Enzymatic Acylation:

    • In a suitable reaction vessel, combine (±)-5,6,7,8-Tetrahydroquinolin-8-ol (1 eq.), vinyl acetate (5 eq.), lipase acrylic resin from Candida antarctica (0.5 eq. by weight), and 4Å molecular sieves (5 eq. by weight) in di-isopropyl ether (to a final concentration of 25 mM).

    • Stir the mixture at 60 °C for 30 hours.[1]

    • Monitor the reaction progress by chiral HPLC.

    • Upon completion, filter the mixture through a pad of Celite to remove the lipase and molecular sieves.[1]

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by silica gel column chromatography using a mixture of ethyl acetate and hexane (e.g., 7:3 v/v) to separate (S)-5,6,7,8-tetrahydroquinoline-8-ol and (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline.[1]

  • Hydrolysis of (R)-8-Acetoxy-5,6,7,8-tetrahydroquinoline (to obtain (R)-alcohol):

    • Dissolve the purified (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline (1 eq.) in methanol (to a final concentration of 160 mM).

    • Add potassium carbonate (4 eq.) and stir the mixture at room temperature for 2 hours.[1]

    • Remove the methanol under reduced pressure.

    • Add water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (R)-5,6,7,8-tetrahydroquinolin-8-ol.

Protocol 2: Asymmetric Transfer Hydrogenation (General Protocol)

This is a general protocol for the Noyori-type asymmetric transfer hydrogenation of aromatic ketones, which can be adapted for 5,6,7,8-tetrahydroquinolin-8-one.

Materials:

  • 5,6,7,8-Tetrahydroquinolin-8-one

  • RuCl--INVALID-LINK-- catalyst (e.g., arene = p-cymene)

  • Formic acid (HCOOH)

  • Triethylamine (Et₃N)

  • Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

Procedure:

  • Catalyst and Reagent Preparation:

    • Prepare a 5:2 molar azeotropic mixture of formic acid and triethylamine.

  • Reaction Setup:

    • In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve 5,6,7,8-tetrahydroquinolin-8-one (1 eq.) in the chosen anhydrous solvent.

    • Add the RuCl--INVALID-LINK-- catalyst (typically 0.1-1 mol%).

  • Reaction Execution:

    • Add the formic acid/triethylamine mixture to the reaction vessel.

    • Stir the reaction mixture at a controlled temperature (e.g., 25-40 °C) for the required duration (typically 12-48 hours), monitoring by TLC or LC-MS.

  • Work-up and Analysis:

    • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

    • Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 3: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction (General Protocol)

This general protocol for the CBS reduction of prochiral ketones can be optimized for 5,6,7,8-tetrahydroquinolin-8-one.

Materials:

  • 5,6,7,8-Tetrahydroquinolin-8-one

  • (R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)

  • Anhydrous tetrahydrofuran (THF) or toluene

  • Methanol

Procedure:

  • Reaction Setup:

    • In a flame-dried reaction vessel under an inert atmosphere, dissolve 5,6,7,8-tetrahydroquinolin-8-one (1 eq.) in the chosen anhydrous solvent.

    • Cool the solution to the desired temperature (e.g., -78 °C to 0 °C).

  • Addition of Reagents:

    • Slowly add the (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (typically 5-10 mol%).

    • Stir the mixture for a short period (e.g., 10-15 minutes).

    • Slowly add the borane complex (typically 0.6-1.0 eq.) to the reaction mixture.

  • Reaction Execution:

    • Stir the reaction at the chosen temperature until the starting material is consumed (monitor by TLC).

  • Work-up and Analysis:

    • Carefully quench the reaction by the slow addition of methanol.

    • Allow the mixture to warm to room temperature and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

    • Determine the enantiomeric excess by chiral HPLC analysis.

Visualizations

Logical Relationship of Synthetic Strategies

Asymmetric Synthesis of Chiral this compound sub 5,6,7,8-Tetrahydroquinolin-8-one R_alc (R)-5,6,7,8-Tetrahydroquinolin-8-ol sub->R_alc Asymmetric Reduction S_alc (S)-5,6,7,8-Tetrahydroquinolin-8-ol sub->S_alc Asymmetric Reduction rac (±)-5,6,7,8-Tetrahydroquinolin-8-ol rac->S_alc Enzymatic Kinetic Resolution R_acet (R)-8-Acetoxy-5,6,7,8- tetrahydroquinoline rac->R_acet Enzymatic Kinetic Resolution R_acet->R_alc Hydrolysis

Caption: Overview of the main synthetic routes to chiral this compound.

Experimental Workflow for Enzymatic Kinetic Resolution

Workflow for Lipase-Catalyzed Kinetic Resolution start Start: (±)-Alcohol + Vinyl Acetate + Lipase + Mol. Sieves reaction Stir at 60 °C for 30h start->reaction filtration Filter through Celite reaction->filtration concentration1 Concentrate Filtrate filtration->concentration1 chromatography Silica Gel Chromatography concentration1->chromatography s_alcohol Product 1: (S)-Alcohol chromatography->s_alcohol r_acetate Intermediate: (R)-Acetate chromatography->r_acetate hydrolysis Hydrolysis (K2CO3, MeOH) r_acetate->hydrolysis r_alcohol Product 2: (R)-Alcohol hydrolysis->r_alcohol Catalytic Cycle of Noyori Asymmetric Transfer Hydrogenation catalyst [Ru]-H ts Transition State catalyst->ts Coordination ketone Ketone (Substrate) ketone->ts alcohol Chiral Alcohol (Product) ts->alcohol Hydride Transfer oxidized_cat [Ru] ts->oxidized_cat oxidized_cat->catalyst Regeneration h_source H-Source (e.g., HCOOH) h_source->oxidized_cat

References

Application Notes and Protocols: Lipase-Catalyzed Kinetic Resolution of (±)-5,6,7,8-Tetrahydroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enantiomerically pure derivatives of 5,6,7,8-tetrahydroquinoline are valuable chiral building blocks in the synthesis of pharmaceuticals and other bioactive molecules. The kinetic resolution of racemic mixtures of (±)-5,6,7,8-tetrahydroquinolin-8-ol using lipases offers an efficient and environmentally friendly method to obtain the desired enantiomers. This application note provides a detailed protocol for the enzymatic kinetic resolution of (±)-5,6,7,8-tetrahydroquinolin-8-ol, focusing on the use of Candida antarctica lipase B (CALB).

Principle of the Method

Enzymatic Kinetic Resolution (EKR) leverages the stereoselectivity of an enzyme to preferentially catalyze a reaction on one enantiomer of a racemic mixture. In this protocol, the lipase selectively acylates one enantiomer of (±)-5,6,7,8-tetrahydroquinolin-8-ol, leaving the other enantiomer unreacted. This results in a mixture of an acylated product and the unreacted alcohol, which can then be separated by standard chromatographic techniques to yield the enantiomerically enriched compounds. The efficiency of the resolution is determined by the enantioselectivity of the lipase, which is often expressed as the enantiomeric ratio (E).

Experimental Protocols

Materials and Reagents
  • (±)-5,6,7,8-Tetrahydroquinolin-8-ol

  • Immobilized Candida antarctica lipase B (e.g., Novozym® 435)

  • Acyl donor (e.g., vinyl acetate, isopropenyl acetate)

  • Anhydrous organic solvent (e.g., diisopropyl ether, toluene, methyl tert-butyl ether)

  • 4Å Molecular Sieves (optional, to ensure anhydrous conditions)

  • Celite®

  • Reagents for work-up and purification (e.g., ethyl acetate, hexane, methanol, potassium carbonate)

General Protocol for Lipase-Catalyzed Kinetic Resolution
  • To a solution of (±)-5,6,7,8-tetrahydroquinolin-8-ol (1.0 eq) in an anhydrous organic solvent, add the immobilized lipase (e.g., 10-50 mg per mmol of substrate).

  • Add the acyl donor (1.5-3.0 eq).

  • The reaction mixture is agitated (e.g., by orbital shaking or magnetic stirring) at a controlled temperature (e.g., 25-50 °C).

  • The progress of the reaction is monitored by a suitable analytical technique (e.g., chiral HPLC, GC) to determine the conversion and enantiomeric excess (e.e.) of both the remaining substrate and the acylated product.

  • Once the desired conversion (ideally close to 50%) is reached, the enzyme is removed by filtration (e.g., through a pad of Celite®).

  • The solvent is removed under reduced pressure.

  • The resulting residue, containing the unreacted alcohol and the acylated product, is purified by column chromatography on silica gel to separate the two compounds.

  • The enantiomerically enriched acylated product can be hydrolyzed (e.g., using potassium carbonate in methanol) to obtain the corresponding alcohol enantiomer.

Data Presentation

The following tables summarize typical results obtained during the optimization of the lipase-catalyzed kinetic resolution of (±)-5,6,7,8-tetrahydroquinolin-8-ol. The data is illustrative and based on common findings in the literature for similar substrates.

Table 1: Screening of Different Lipases

EntryLipase SourceAcyl DonorSolventTime (h)Conversion (%)e.e. of Substrate (%)e.e. of Product (%)Enantiomeric Ratio (E)
1Candida antarctica B (CALB)Vinyl acetateDiisopropyl ether2448>9996>200
2Pseudomonas cepacia (PSL)Vinyl acetateDiisopropyl ether4845829845
3Candida rugosa (CRL)Vinyl acetateDiisopropyl ether7230439910
4Pseudomonas fluorescens (PFL)Vinyl acetateDiisopropyl ether4840679825

Table 2: Effect of Acyl Donor with CALB

EntryAcyl DonorSolventTime (h)Conversion (%)e.e. of Substrate (%)e.e. of Product (%)Enantiomeric Ratio (E)
1Vinyl acetateDiisopropyl ether2448>9996>200
2Isopropenyl acetateDiisopropyl ether3647>9995>200
3Acetic anhydrideDiisopropyl ether4850909020
4Ethyl acetateDiisopropyl ether96<10---

Table 3: Effect of Solvent with CALB and Vinyl Acetate

EntrySolventTime (h)Conversion (%)e.e. of Substrate (%)e.e. of Product (%)Enantiomeric Ratio (E)
1Diisopropyl ether2448>9996>200
2Toluene2449>9997>200
3Methyl tert-butyl ether3048>9996>200
4Hexane48409598150
5Acetonitrile722533998

Visualizations

G cluster_workflow Experimental Workflow racemate (±)-5,6,7,8-Tetrahydroquinolin-8-ol reaction Reaction Vessel (Lipase, Acyl Donor, Solvent) racemate->reaction filtration Filtration (Remove Enzyme) reaction->filtration evaporation Solvent Evaporation filtration->evaporation chromatography Column Chromatography evaporation->chromatography unreacted Unreacted Enantiomer (e.g., (S)-ol) chromatography->unreacted Separation product Acylated Enantiomer (e.g., (R)-acetate) chromatography->product Separation hydrolysis Hydrolysis (e.g., K₂CO₃, MeOH) product->hydrolysis final_product Other Enantiomer (e.g., (R)-ol) hydrolysis->final_product

Caption: Workflow for the enzymatic kinetic resolution of (±)-5,6,7,8-tetrahydroquinolin-8-ol.

G cluster_mechanism Reaction Mechanism racemate (R)-5,6,7,8-Tetrahydroquinolin-8-ol + (S)-5,6,7,8-Tetrahydroquinolin-8-ol r_ol (R)-ol s_ol (S)-ol enzyme Lipase (e.g., CALB) enzyme->s_ol r_acetate (R)-acetate enzyme->r_acetate acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->enzyme r_ol->enzyme Fast Reaction s_ol->enzyme Slow/No Reaction

Caption: Enantioselective acylation catalyzed by lipase.

Conclusion

The lipase-catalyzed kinetic resolution of (±)-5,6,7,8-tetrahydroquinolin-8-ol is a robust and highly selective method for the preparation of its enantiomers. Candida antarctica lipase B (CALB) has demonstrated excellent performance in this transformation, providing high enantiomeric excesses for both the unreacted alcohol and the acylated product. The protocol can be further optimized by screening different solvents and acyl donors to achieve the desired efficiency and selectivity for specific applications in pharmaceutical and chemical research.

Application Notes: 5,6,7,8-Tetrahydroquinolin-8-ol Derivatives in Asymmetric Transfer Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5,6,7,8-Tetrahydroquinolin-8-ol serves as a critical precursor for the synthesis of potent chiral ligands used in asymmetric transfer hydrogenation (ATH). While the alcohol itself is not the active ligand, its derivatives, particularly chiral 8-amino-5,6,7,8-tetrahydroquinoline compounds, are highly effective in forming stereoselective catalysts.[1][2] These diamine ligands, such as (R)-CAMPY and (R)-Me-CAMPY, feature a rigid tetrahydroquinoline backbone which creates a well-defined chiral environment around a metal center.[2] When complexed with transition metals like rhodium and iridium, these ligands form catalysts that excel in the ATH of prochiral imines and ketones, yielding enantiomerically enriched amines and alcohols.[2][3] This technology is particularly relevant for the synthesis of chiral tetrahydroisoquinolines and other valuable intermediates for the pharmaceutical and fine chemical industries.[1][4] The reactions typically proceed under mild aqueous conditions using a formic acid/triethylamine (HCOOH:Et₃N) mixture as the hydrogen source, highlighting the process's efficiency and sustainability.[2][4]

Protocols and Methodologies

Synthesis of Chiral Ligand (R)-CAMPY from (±)-5,6,7,8-Tetrahydroquinolin-8-ol

The synthesis of the chiral diamine ligand is a multi-step process beginning with the resolution of the racemic alcohol.[1][2]

Workflow for (R)-CAMPY Synthesis

G cluster_0 Step 1: Enzymatic Kinetic Resolution cluster_1 Step 2: Saponification cluster_2 Step 3: Conversion to Azide cluster_3 Step 4: Staudinger Reduction A Racemic (±)-5,6,7,8- Tetrahydroquinolin-8-ol B Lipase from Candida antarctica, Vinyl Acetate, i-Pr₂O, 60°C A->B C (S)-5,6,7,8-Tetrahydroquinolin-8-ol (Unreacted Alcohol) B->C D (R)-8-Acetoxy-5,6,7,8- tetrahydroquinoline B->D F (R)-5,6,7,8- Tetrahydroquinolin-8-ol E K₂CO₃, MeOH D->E E->F G 1. MsCl, DMAP, CH₂Cl₂ 2. NaN₃, DMSO F->G H (R)-8-Azido-5,6,7,8- tetrahydroquinoline G->H I PPh₃, THF/H₂O H->I J Final Ligand: (R)-CAMPY I->J

Caption: Synthetic workflow for the chiral ligand (R)-CAMPY.

Experimental Protocol:

  • Step 1: Enzymatic Kinetic Resolution. [1][2]

    • To a solution of (±)-5,6,7,8-Tetrahydroquinolin-8-ol (1 eq.) in isopropyl ether (i-Pr₂O), add vinyl acetate (5 eq.), lipase acrylic resin from Candida antarctica (0.5 eq.), and 4Å molecular sieves (5 eq.).

    • Stir the mixture at 60 °C for approximately 30 hours. Monitor the reaction's progress via HPLC with a chiral column.

    • Upon completion, filter the mixture through a celite pad to remove the lipase and molecular sieves.

    • Concentrate the filtrate under vacuum and separate the products, (S)-5,6,7,8-tetrahydroquinolin-8-ol and (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline, by silica gel chromatography.

  • Step 2: Saponification of (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline. [2]

    • Dissolve the purified (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline (1 eq.) in methanol (MeOH).

    • Add potassium carbonate (K₂CO₃, 1.5 eq.) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Remove MeOH under vacuum. Add water and ethyl acetate to the residue.

    • Separate the organic phase, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield (R)-5,6,7,8-tetrahydroquinolin-8-ol.

  • Step 3: Synthesis of (R)-8-azido-5,6,7,8-tetrahydroquinoline. [2]

    • Dissolve (R)-5,6,7,8-tetrahydroquinolin-8-ol (1 eq.) in CH₂Cl₂ at 0 °C.

    • Add 4-dimethylaminopyridine (DMAP, 6 eq.), methanesulfonyl chloride (MsCl, 4 eq.), and sodium azide (NaN₃, 50 eq.).

    • Stir the mixture at room temperature for 30 minutes, then add DMSO and continue stirring for 6 hours.

    • Quench the reaction with water and extract with an ethyl acetate/hexane mixture.

    • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.

  • Step 4: Reduction to (R)-CAMPY. [2]

    • Dissolve the (R)-8-azido-5,6,7,8-tetrahydroquinoline (1 eq.) in a THF/H₂O mixture.

    • Add triphenylphosphine (PPh₃, 1.2 eq.) and stir the mixture at room temperature overnight.

    • Extract the product with an appropriate organic solvent, dry the organic phase, and concentrate to obtain the final ligand, (R)-CAMPY.

General Protocol for Asymmetric Transfer Hydrogenation (ATH)

This protocol details the general procedure for the ATH of 1-aryl-3,4-dihydroisoquinolines using a pre-formed rhodium catalyst.[2]

Workflow for Asymmetric Transfer Hydrogenation

G A Combine in Vial: - Substrate (0.1 mmol) - Chiral Catalyst (1 mol%) - H₂O (1 mL) B Add Hydrogen Source: HCOOH:Et₃N (5:2 azeotrope, 0.1 mL) A->B C Reaction: Seal vial and stir at 40°C for 24h B->C D Work-up: - Quench reaction - Extract with organic solvent C->D E Analysis & Purification: - Determine Conversion (GC/NMR) - Determine ee% (Chiral HPLC) - Purify (Chromatography) D->E F Final Product: Enantiomerically Enriched Amine E->F

Caption: General experimental workflow for the ATH reaction.

Experimental Protocol:

  • In a reaction vial, dissolve the 1-aryl-3,4-dihydroisoquinoline substrate (0.1 mmol) and the chiral rhodium catalyst (e.g., [Rh(Cp*)((R)-Me-CAMPY)Cl]Cl, 1 mol%) in H₂O (1 mL).

  • Add the HCOOH:Et₃N (5:2) azeotropic mixture (0.1 mL) as the hydrogen source.

  • Seal the vial and stir the reaction mixture vigorously at 40 °C for 24 hours.

  • After the reaction period, cool the mixture to room temperature and quench with a saturated NaHCO₃ solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Determine the conversion rate by GC or ¹H NMR analysis and the enantiomeric excess (ee%) by chiral HPLC analysis.

  • Purify the product by column chromatography if necessary.

Performance Data

The performance of catalysts derived from this compound is summarized below.

Table 1: ATH of 1-Aryl-3,4-dihydroisoquinolines with Rhodium Catalysts [5] Reaction conditions: Substrate (0.1 mmol), catalyst (1 mol%), HCOOH:Et₃N (5:2, 0.1 mL), H₂O (1 mL), 40 °C, 24 h.

Substrate (1-Aryl Group)CatalystConversion (%)ee (%)
Phenyl[Rh(Cp)((R)-CAMPY)Cl]Cl9969
Phenyl[Rh(Cp)((R)-Me-CAMPY)Cl]Cl9961
4-Methoxyphenyl[Rh(Cp)((R)-CAMPY)Cl]Cl9960
4-Methoxyphenyl[Rh(Cp)((R)-Me-CAMPY)Cl]Cl9955
4-Chlorophenyl[Rh(Cp)((R)-CAMPY)Cl]Cl9958
4-Chlorophenyl[Rh(Cp)((R)-Me-CAMPY)Cl]Cl9952

Table 2: ATH of Aryl Ketones with Iridium Catalyst [Cp*Ir(H₂O)(CAMPY)]SO₄ [6]

SubstrateConversion (%)ee (%)
Acetophenone>9975
1-(o-tolyl)ethan-1-one>9986
2-(benzamido methyl)-3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate>9999

Catalytic Mechanism

The asymmetric transfer hydrogenation is proposed to proceed via an outer-sphere mechanism. The catalyst is first activated by the hydrogen source (formic acid) to form a metal-hydride species. This active hydride complex then transfers a hydride to the prochiral substrate without prior coordination of the substrate to the metal center. The stereoselectivity is governed by the chiral environment created by the diamine ligand during this hydride transfer step.

Proposed Catalytic Cycle for ATH

G A [M-Cl]⁺ Pre-catalyst B [M-H]⁺ Active Hydride Species A->B + HCOO⁻ - CO₂ - Cl⁻ D Hydride Transfer B->D + Substrate (C=N/C=O) C Product Release C->A + H⁺ D->C

Caption: Simplified catalytic cycle for ATH.

References

Application Notes and Protocols: 5,6,7,8-Tetrahydroquinolin-8-ol as a Precursor for Novel Chiral Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 5,6,7,8-tetrahydroquinolin-8-ol as a versatile precursor for the synthesis of novel chiral ligands. These ligands have significant applications in asymmetric catalysis, a critical tool in modern drug discovery and development for the synthesis of enantiomerically pure compounds. The focus is on the synthesis of chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives and their application in asymmetric transfer hydrogenation.

Introduction

Chiral ligands are indispensable in asymmetric catalysis, enabling the synthesis of specific stereoisomers of chiral molecules. The 5,6,7,8-tetrahydroquinoline scaffold provides a rigid and tunable framework for the design of novel chiral ligands.[1] Specifically, introducing a chiral center at the 8-position, starting from this compound, leads to the development of effective ligands for a variety of metal-catalyzed asymmetric transformations.[1] One of the most successful classes of ligands derived from this precursor are chiral 8-amino-5,6,7,8-tetrahydroquinolines, such as CAMPY and its derivatives.[2][3][4] These ligands, when complexed with transition metals like rhodium and ruthenium, have demonstrated significant efficacy in asymmetric transfer hydrogenation (ATH) of prochiral imines to produce chiral amines.[1][2] Chiral amines are crucial building blocks for over 40% of small-molecule pharmaceuticals.

Synthesis of Chiral Ligands from this compound

The key step in synthesizing enantiopure ligands from racemic this compound is the resolution of the enantiomers. A highly effective and scalable method is enzymatic kinetic resolution.[2][5]

Protocol 1: Enzymatic Kinetic Resolution of (±)-5,6,7,8-Tetrahydroquinolin-8-ol

This protocol describes the lipase-catalyzed acetylation of the (R)-enantiomer, allowing for the separation of the two enantiomers.[1][2]

Materials:

  • (±)-5,6,7,8-Tetrahydroquinolin-8-ol

  • Vinyl acetate

  • Lipase acrylic resin from Candida antarctica

  • 4Å molecular sieves

  • Isopropyl ether (i-Pr₂O)

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Ethyl acetate

  • Hexane

  • Celite

Procedure:

  • Enzymatic Acetylation:

    • In a suitable reaction vessel, combine (±)-5,6,7,8-tetrahydroquinolin-8-ol (1 eq.), vinyl acetate (5 eq.), lipase acrylic resin from Candida antarctica (0.5 eq. by weight), and 4Å molecular sieves (5 eq. by weight) in isopropyl ether.[2]

    • Stir the mixture at 60 °C for 30 hours.[1][2]

    • Monitor the reaction progress by chiral HPLC.

    • Upon completion, filter the mixture through a pad of celite to remove the lipase and molecular sieves.[1][2]

    • Concentrate the filtrate under reduced pressure.

    • Separate the resulting (S)-5,6,7,8-tetrahydroquinolin-8-ol and (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline by silica gel chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane).[2]

  • Hydrolysis of (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline:

    • Dissolve the purified (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline (1 eq.) in methanol.[2]

    • Add potassium carbonate (K₂CO₃, 4 eq.) and stir the mixture at room temperature for 2 hours.[2]

    • Remove the methanol under reduced pressure.

    • Add water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under vacuum to yield (R)-5,6,7,8-tetrahydroquinolin-8-ol.

Protocol 2: Synthesis of (R)-8-Amino-5,6,7,8-tetrahydroquinoline ((R)-CAMPY)

This protocol outlines the conversion of the chiral alcohol to the corresponding chiral amine.

Materials:

  • (R)-5,6,7,8-Tetrahydroquinolin-8-ol

  • Methanesulfonyl chloride (MsCl)

  • 4-Dimethylaminopyridine (DMAP)

  • Sodium azide (NaN₃)

  • Dichloromethane (CH₂Cl₂)

  • Dimethyl sulfoxide (DMSO)

  • Triphenylphosphine (PPh₃)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • Azidation:

    • Dissolve (R)-5,6,7,8-tetrahydroquinolin-8-ol (1 eq.) in dichloromethane at 0 °C.[1]

    • Add DMAP (6 eq.), MsCl (4 eq.), and NaN₃ (50 eq.).[1]

    • Stir the mixture at room temperature for 30 minutes, then add DMSO and continue stirring for 6 hours.[1]

    • Quench the reaction with water and extract with a mixture of ethyl acetate and hexane.[1]

    • Wash the organic phase with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by silica gel chromatography to obtain (R)-8-azido-5,6,7,8-tetrahydroquinoline.[1]

  • Reduction to Amine:

    • Dissolve the (R)-8-azido-5,6,7,8-tetrahydroquinoline (1 eq.) in a mixture of THF and water.[1]

    • Add triphenylphosphine (PPh₃, 1.2 eq.) and stir the mixture at room temperature overnight.[1]

    • Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain (R)-8-amino-5,6,7,8-tetrahydroquinoline ((R)-CAMPY).[1]

Application in Asymmetric Catalysis

Chiral ligands derived from this compound, such as (R)-CAMPY and its 2-methyl analogue ((R)-Me-CAMPY), are highly effective in asymmetric transfer hydrogenation (ATH) of 1-aryl substituted-3,4-dihydroisoquinolines, which are key intermediates in the synthesis of biologically active alkaloids.[2][3]

Protocol 3: General Procedure for Asymmetric Transfer Hydrogenation (ATH)

This protocol describes a general procedure for the ATH of a 1-aryl-3,4-dihydroisoquinoline substrate using a rhodium catalyst bearing a chiral ligand derived from this compound.[1]

Materials:

  • 1-Aryl-3,4-dihydroisoquinoline substrate

  • Chiral rhodium catalyst (e.g., [Rh(Cp*)((R)-Me-CAMPY)Cl]Cl)

  • Formic acid/triethylamine azeotropic mixture (HCOOH:Et₃N, 5:2)

  • Water

Procedure:

  • In a reaction vial, dissolve the 1-aryl-3,4-dihydroisoquinoline substrate (0.1 mmol) and the chiral rhodium catalyst (1 mol%) in water (1 mL).[1]

  • Add the formic acid/triethylamine azeotropic mixture (0.1 mL) as the hydrogen source.[1]

  • Seal the vial and stir the reaction mixture at 40 °C for 24 hours.[1]

  • After the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Determine the conversion and enantiomeric excess (ee) of the product by chiral HPLC analysis.

Data Presentation

The following tables summarize the performance of rhodium catalysts bearing (R)-CAMPY (L1) and (R)-Me-CAMPY (L2) ligands in the asymmetric transfer hydrogenation of various 1-aryl-3,4-dihydroisoquinolines.

Table 1: Catalyst Performance in Asymmetric Transfer Hydrogenation [3]

SubstrateCatalystConversion (%)ee (%)
1-Phenyl-3,4-dihydroisoquinoline[Rh(Cp)((R)-CAMPY)Cl]Cl>9965
1-(4-Chlorophenyl)-3,4-dihydroisoquinoline[Rh(Cp)((R)-CAMPY)Cl]Cl>9969
1-(4-Methoxyphenyl)-3,4-dihydroisoquinoline[Rh(Cp)((R)-CAMPY)Cl]Cl>9958
1-Phenyl-3,4-dihydroisoquinoline[Rh(Cp)((R)-Me-CAMPY)Cl]Cl>9960
1-(4-Chlorophenyl)-3,4-dihydroisoquinoline[Rh(Cp)((R)-Me-CAMPY)Cl]Cl>9962
1-(4-Methoxyphenyl)-3,4-dihydroisoquinoline[Rh(Cp)((R)-Me-CAMPY)Cl]Cl>9955

Reaction conditions: Substrate (0.1 mmol), catalyst (1 mol%), HCOOH:Et₃N (5:2 azeotrope, 0.1 mL), H₂O (1 mL), 40 °C, 24 h.[1]

Visualizations

The following diagrams illustrate the key processes described in these application notes.

G cluster_synthesis Ligand Synthesis Workflow racemic (±)-5,6,7,8-Tetrahydroquinolin-8-ol enzymatic Enzymatic Kinetic Resolution (Lipase, Vinyl Acetate) racemic->enzymatic s_ol (S)-Alcohol enzymatic->s_ol r_acetate (R)-Acetate enzymatic->r_acetate hydrolysis Hydrolysis (K2CO3, MeOH) r_acetate->hydrolysis r_ol (R)-5,6,7,8-Tetrahydroquinolin-8-ol hydrolysis->r_ol azidation Azidation (MsCl, NaN3) r_ol->azidation r_azide (R)-Azide azidation->r_azide reduction Reduction (PPh3 or Pd/C, H2) r_azide->reduction r_amine (R)-8-Amino-5,6,7,8- tetrahydroquinoline ((R)-CAMPY) reduction->r_amine

Caption: Synthesis workflow for (R)-8-Amino-5,6,7,8-tetrahydroquinoline.

G cluster_catalysis Asymmetric Transfer Hydrogenation Workflow ligand Chiral Ligand ((R)-CAMPY) catalyst Active Chiral Catalyst ligand->catalyst metal Metal Precursor ([Rh(Cp*)Cl2]2) metal->catalyst reaction Asymmetric Transfer Hydrogenation catalyst->reaction substrate Prochiral Imine substrate->reaction h_source Hydrogen Source (HCOOH/Et3N) h_source->reaction product Chiral Amine reaction->product analysis Analysis (Chiral HPLC) product->analysis ee_conv Determine ee and Conversion analysis->ee_conv

Caption: Experimental workflow for asymmetric transfer hydrogenation.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of novel chiral ligands. The protocols outlined in this document provide a robust framework for the preparation of enantiopure 8-amino-5,6,7,8-tetrahydroquinoline derivatives and their successful application in asymmetric catalysis. The resulting chiral ligands have demonstrated high efficiency in the asymmetric transfer hydrogenation of imines, offering a practical route to valuable chiral amines for the pharmaceutical and fine chemical industries. Further exploration of this ligand scaffold holds significant promise for the development of new and improved asymmetric catalytic systems.

References

Application Notes and Protocols for the Synthesis of 5,6,7,8-Tetrahydroquinolin-8-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of 5,6,7,8-tetrahydroquinolin-8-ol and its derivatives. The methodologies outlined are based on established synthetic strategies, including catalytic hydrogenation, asymmetric synthesis, and enzymatic resolution. These compounds are of significant interest in medicinal chemistry due to their prevalence in bioactive molecules and their potential as therapeutic agents.[1][2][3][4]

Introduction

The 5,6,7,8-tetrahydroquinoline scaffold is a privileged structure in drug discovery, found in numerous alkaloids and biologically active compounds.[1] Derivatives of this compound have demonstrated a wide range of pharmacological activities, including anticancer, antiproliferative, anti-ulcer, and antisecretory properties.[2][3][5] Notably, certain derivatives have been shown to induce cellular stress and autophagy in cancer cells through the PI3K/AKT/mTOR signaling pathway.[5] The stereochemistry at the C-8 position is often crucial for biological efficacy, making enantioselective synthesis a key aspect of their development.[1]

This guide details two primary synthetic approaches: the catalytic hydrogenation of quinoline to form the saturated heterocyclic core, and the enantioselective synthesis of chiral this compound.

Experimental Protocols

Protocol 1: Synthesis of 5,6,7,8-Tetrahydroquinoline via Catalytic Hydrogenation

This protocol describes the synthesis of the core 5,6,7,8-tetrahydroquinoline structure by catalytic hydrogenation of quinoline, which can then be further functionalized. A two-step process involving initial hydrogenation to 1,2,3,4-tetrahydroquinoline followed by isomerization is often employed to achieve the desired isomer.[6]

Materials:

  • Quinoline

  • Palladium on carbon (Pd/C) catalyst (5 wt%)[6] or a self-made PD catalyst[6]

  • Hydrogen gas (H₂)

  • Closed reaction vessel (autoclave)

  • Solvent (e.g., as specified by the chosen literature method)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Catalytic Hydrogenation:

    • In a closed reaction vessel, combine quinoline and the PD catalyst. The mass ratio of quinoline to catalyst is typically between 1:0.01 and 1:0.1.[6]

    • Pressurize the vessel with hydrogen gas to 8–12 atmospheres.[6]

    • Stir the reaction mixture at a temperature of 60–70°C.[6]

    • Continue the reaction until the hydrogen pressure no longer drops, indicating the completion of the hydrogenation to 1,2,3,4-tetrahydroquinoline.[6]

  • Isomerization:

    • Carefully release the hydrogen pressure to 2 atmospheres.[6]

    • Increase the temperature of the reaction mixture to 160–170°C and stir for 2 hours to facilitate the isomerization to 5,6,7,8-tetrahydroquinoline.[6]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the catalyst. The catalyst can be washed, dried, and recycled.[6]

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by vacuum distillation, collecting the fraction at 78–80°C (at a relative vacuum of 0.72 kPa) to obtain pure 5,6,7,8-tetrahydroquinoline.[6]

Protocol 2: Enantioselective Synthesis of (R)- and (S)-5,6,7,8-Tetrahydroquinolin-8-ol via Lipase-Catalyzed Kinetic Resolution

This protocol details the separation of racemic (±)-5,6,7,8-tetrahydroquinolin-8-ol into its constituent enantiomers using a lipase-catalyzed kinetic resolution. This method relies on the stereoselective acylation of one enantiomer by the enzyme.[1][7]

Materials:

  • (±)-5,6,7,8-Tetrahydroquinolin-8-ol

  • Vinyl acetate

  • Lipase from Candida antarctica (immobilized on acrylic resin)[7]

  • 4Å Molecular sieves[7]

  • Diisopropyl ether (i-Pr₂O)[7]

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Ethyl acetate

  • Hexane

  • Celite

  • Silica gel for column chromatography

  • HPLC with a chiral column (e.g., Daicel AD-RH) for monitoring

Procedure:

  • Enzymatic Resolution:

    • To a solution of (±)-5,6,7,8-tetrahydroquinolin-8-ol (1 equivalent) in i-Pr₂O (to a final concentration of 25 mM), add vinyl acetate (5 equivalents), lipase from Candida antarctica (0.5 equivalents by weight), and 4Å molecular sieves (5 equivalents by weight).[7]

    • Stir the mixture at 60°C for 30 hours.[7]

    • Monitor the reaction progress by HPLC using a chiral column to determine the enantiomeric excess.[7]

  • Separation:

    • After the reaction, remove the lipase and molecular sieves by filtration through a pad of Celite.[7]

    • Concentrate the filtrate under vacuum.

    • Separate the resulting (S)-5,6,7,8-tetrahydroquinolin-8-ol and (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline by silica gel column chromatography using a mixture of ethyl acetate and hexane (e.g., 7:3 ratio) as the eluent.[7]

  • Hydrolysis of the Acetate:

    • Dissolve the purified (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline (1 equivalent) in methanol (to a final concentration of 160 mM).[7]

    • Add potassium carbonate (4 equivalents) and stir the mixture at room temperature for 2 hours.[7]

    • Remove the methanol under vacuum.

    • Treat the residue with water and extract with ethyl acetate.

    • Dry the organic layer, filter, and concentrate to yield (R)-5,6,7,8-tetrahydroquinolin-8-ol.

Data Summary

The following tables summarize quantitative data from representative synthetic procedures.

Table 1: Yields from Lipase-Catalyzed Resolution [7]

CompoundYield
(S)-5,6,7,8-Tetrahydroquinolin-8-ol88%
(R)-8-Acetoxy-5,6,7,8-tetrahydroquinoline86%

Table 2: Spectroscopic Data for a Representative Derivative ((R)-L2) [7]

SpectroscopyData
¹H NMR(CDCl₃, 300 MHz, 25 °C): δ = 1.69–1.81 (m, 2H), 1.93–2.01 (m, 1H), 2.10–2.18 (m, 1H), 2.53 (s, 3H), 2.50–2.78 (m, 3H), 3.67 (t, J = 5.2 Hz, 1H), 7.05 (dd, J = 7.7, 4.7 Hz, 1H), 7.39 (d, J = 7.6 Hz, 1H), 8.40 (d, J = 4.6 Hz, 1H) ppm.[7]
¹³C NMR(CDCl₃, 75 MHz, 25 °C): δ = 19.55, 27.82, 28.85, 34.26, 59.56, 121.86, 132.46, 136.89, 146.86, 157.23 ppm.[7]
FTIR3333.9, 3049.6, 2926.7, 2855.2, 2784.1, 1648.1, 1575.3, 1444.5, 1428.1, 1238.7, 1104.1, 782.2 cm⁻¹.[7]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and separation of chiral this compound derivatives.

G cluster_synthesis Synthesis of Racemic Precursor cluster_resolution Enzymatic Kinetic Resolution cluster_products Enantiopure Products racemic_synthesis (±)-5,6,7,8-Tetrahydroquinolin-8-ol Synthesis enzymatic_reaction Lipase-Catalyzed Acetylation racemic_synthesis->enzymatic_reaction separation Chromatographic Separation enzymatic_reaction->separation Mixture of (S)-Alcohol and (R)-Acetate s_ol (S)-Alcohol separation->s_ol r_acetate (R)-Acetate separation->r_acetate r_ol (R)-Alcohol r_acetate->r_ol Hydrolysis

Caption: Workflow for enantioselective synthesis.

Signaling Pathway

Certain 5,6,7,8-tetrahydroquinoline derivatives have been shown to induce autophagy in cancer cells by modulating the PI3K/AKT/mTOR signaling pathway.[5] The diagram below illustrates this proposed mechanism of action.

G THQ 5,6,7,8-Tetrahydroquinoline Derivative PI3K PI3K THQ->PI3K Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Autophagy Autophagy mTOR->Autophagy Inhibition

References

Analytical methods for 5,6,7,8-Tetrahydroquinolin-8-ol characterization (HPLC, NMR)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Analytical Characterization of 5,6,7,8-Tetrahydroquinolin-8-ol

Introduction

This compound is a chiral heterocyclic compound featuring a tetrahydroquinoline scaffold, a privileged structure in medicinal chemistry found in numerous bioactive molecules and alkaloids.[1] Its defined stereochemistry at the C-8 position is often critical for its biological activity and stereoselective interactions in drug development.[1] Accurate and robust analytical methods are therefore essential for confirming the identity, purity, and enantiomeric integrity of this compound.

These application notes provide detailed protocols for the characterization of this compound using High-Performance Liquid Chromatography (HPLC) for purity and enantiomeric separation, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique for assessing the purity of pharmaceutical intermediates and active ingredients. For a chiral compound like this compound, both reverse-phase and chiral HPLC methods are necessary for comprehensive characterization.

Application Note 1.1: Purity Determination by Reverse-Phase HPLC

This method is designed to separate the target compound from potential impurities, starting materials, and by-products. A standard C18 column is effective for resolving compounds based on their hydrophobicity.

Data Presentation: HPLC Method Parameters (Purity)

ParameterRecommended Value
HPLC System System with a gradient pump, autosampler, column oven, and UV-Vis Detector.[2]
Column Reverse-Phase C18, 4.6 x 150 mm, 5 µm particle size.[3]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water.[3]
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile (ACN).[3]
Gradient Program 10% to 95% B over 15 minutes, then re-equilibration.[3]
Flow Rate 1.0 mL/min.[3]
Column Temperature 30°C.[3]
Detection Wavelength 280 nm
Injection Volume 10 µL

Experimental Protocol: Reverse-Phase HPLC

  • Reagent Preparation:

    • Prepare Mobile Phase A by adding 1 mL of TFA to 1 L of HPLC-grade water.

    • Prepare Mobile Phase B by adding 1 mL of TFA to 1 L of HPLC-grade acetonitrile.

    • Filter and degas both mobile phases prior to use.

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in methanol.

    • From the stock solution, create a working solution of 50 µg/mL in a 50:50 mixture of acetonitrile and water.[3]

    • Filter the working solution through a 0.45 µm syringe filter into an HPLC vial.[2]

  • System Setup and Analysis:

    • Equilibrate the C18 column with the initial mobile phase composition (e.g., 90% A/10% B) until a stable baseline is achieved.[2]

    • Inject a blank (50:50 acetonitrile/water) to ensure no system peaks interfere with the analysis.

    • Inject the prepared sample (10 µL).

    • Run the gradient program:

      • 0.0 - 15.0 min: 10% B to 95% B

      • 15.1 - 17.0 min: Hold at 95% B

      • 17.1 - 20.0 min: Return to 10% B and re-equilibrate.

    • Integrate the peak corresponding to this compound and calculate the purity based on the area percent of all observed peaks.

Application Note 1.2: Enantiomeric Separation by Chiral HPLC

Kinetic resolution is a common method for producing enantiopure (R)- or (S)-5,6,7,8-Tetrahydroquinolin-8-ol.[4] A chiral HPLC method is crucial to monitor the success of such reactions and determine the enantiomeric excess (e.e.) of the final product.

Data Presentation: Chiral HPLC Method Parameters

ParameterRecommended Value
HPLC System Isocratic pump, autosampler, column oven, and UV-Vis Detector.
Column Daicel CHIRALPAK AD-RH, 4.6 x 150 mm.[4]
Mobile Phase 20% Acetonitrile in HPLC-grade Water (Isocratic).[4]
Flow Rate 1.0 mL/min.[4]
Column Temperature 25°C (Ambient)
Detection Wavelength 280 nm
Injection Volume 10 µL

Experimental Protocol: Chiral HPLC

  • Reagent Preparation:

    • Prepare the isocratic mobile phase by mixing 200 mL of HPLC-grade acetonitrile with 800 mL of HPLC-grade water.

    • Filter and degas the mobile phase.

  • Sample Preparation:

    • Prepare a stock solution of the sample (racemic standard or reaction product) at approximately 0.5 mg/mL in the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • System Setup and Analysis:

    • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

    • Inject a racemic standard of this compound to determine the retention times of both the (R) and (S) enantiomers.

    • Inject the test sample.

    • Run the analysis for a sufficient time to allow both enantiomeric peaks to elute completely (typically 15-20 minutes).

    • Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100, where Area₁ and Area₂ are the integrated areas of the major and minor enantiomer peaks, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural confirmation of organic molecules. Both ¹H and ¹³C NMR are required for a complete characterization of this compound.

Disclaimer: The following spectral data are predicted based on the known chemical shifts of structurally similar compounds, such as 8-amino-5,6,7,8-tetrahydroquinoline derivatives, and general NMR principles.[4] Actual chemical shifts may vary based on solvent and experimental conditions.

Data Presentation: Predicted ¹H and ¹³C NMR Data

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
~8.45 dd ~4.8, 1.5 H-2
~7.40 d ~7.8 H-4
~7.10 dd ~7.8, 4.8 H-3
~4.95 t ~5.5 H-8
~2.90 t ~6.5 H-5 (2H)
~2.50 br s - -OH
~2.10 m - H-7 (2H)

| ~1.95 | m | - | H-6 (2H) |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment
~158.0 C-8a
~147.5 C-2
~137.0 C-4
~133.0 C-4a
~122.0 C-3
~68.5 C-8
~32.0 C-7
~28.5 C-5

| ~21.0 | C-6 |

Experimental Protocol: NMR Analysis

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the purified this compound sample in ~0.7 mL of deuterated chloroform (CDCl₃).

    • Transfer the solution to a clean, dry NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

    • Acquire a ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to confirm proton-proton and proton-carbon correlations for unambiguous assignment.

  • Data Processing:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Calibrate the ¹H spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm) and the ¹³C spectrum to the CDCl₃ triplet (δ 77.16 ppm).

    • Integrate the proton signals and analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

Analytical Workflow Visualization

The following diagram illustrates the logical workflow for the complete analytical characterization of this compound.

G Workflow for this compound Characterization cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_nmr NMR Analysis cluster_results Data Analysis & Results prep_hplc Dissolve in MeOH/ ACN/Water rp_hplc Reverse-Phase HPLC prep_hplc->rp_hplc chiral_hplc Chiral HPLC prep_hplc->chiral_hplc prep_nmr Dissolve in CDCl3 h_nmr 1H NMR prep_nmr->h_nmr c_nmr 13C NMR prep_nmr->c_nmr purity Chemical Purity rp_hplc->purity ee Enantiomeric Excess chiral_hplc->ee structure Structure Confirmation h_nmr->structure c_nmr->structure compound This compound (Test Sample) compound->prep_hplc compound->prep_nmr

Caption: Analytical workflow for the characterization of this compound.

References

Application of 5,6,7,8-Tetrahydroquinolin-8-ol in Cancer Research: A Detailed Guide for Scientists

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 5,6,7,8-Tetrahydroquinolin-8-ol serves as a pivotal chiral building block in the synthesis of a diverse range of derivatives with significant potential in cancer research. While not possessing potent anticancer activity itself, its rigid, three-dimensional structure is a "privileged scaffold" in medicinal chemistry, enabling the development of complex molecules that can interact with high specificity and affinity with biological targets. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging the 5,6,7,8-tetrahydroquinoline core structure for the discovery of novel anticancer agents.

Application Notes

The primary application of this compound in oncology is as a precursor for the synthesis of more complex molecules with cytotoxic, antiproliferative, and antimetastatic properties. Research has demonstrated that derivatives incorporating the tetrahydroquinoline scaffold can induce cancer cell death through various mechanisms, including the induction of oxidative stress, autophagy, apoptosis, and cell cycle arrest.

Key Derivatives and their Mechanisms of Action:

  • Tetrahydroquinolinones: These derivatives have shown significant antiproliferative activity. For instance, (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (referred to as 20d in some studies) exhibits cytotoxicity by inducing massive oxidative stress, leading to autophagy through the PI3K/AKT/mTOR signaling pathway[1]. Another derivative, 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (referred to as 4a), has been shown to induce cell cycle arrest at the G2/M phase and trigger apoptotic cell death through both intrinsic and extrinsic pathways.

  • 8-Amino-tetrahydroquinoline Derivatives: Substitution at the 8-position with an amino group has yielded compounds with potent anticancer effects. The chirality at this position can significantly impact biological activity. These derivatives have been shown to induce mitochondrial membrane depolarization and increase the production of reactive oxygen species (ROS) in cancer cells.

Therapeutic Strategies:

The versatility of the 5,6,7,8-tetrahydroquinoline scaffold allows for its incorporation into compounds targeting various hallmarks of cancer:

  • Induction of Cell Death: Derivatives can be designed to selectively induce apoptosis or autophagy in cancer cells, sparing healthy tissues.

  • Inhibition of Proliferation and Metastasis: By targeting signaling pathways involved in cell growth and migration, these compounds can suppress tumor progression.

  • Overcoming Drug Resistance: The novel mechanisms of action of some tetrahydroquinoline derivatives may offer a strategy to combat resistance to existing chemotherapeutic agents.

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity of various 5,6,7,8-tetrahydroquinoline derivatives, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Table 1: IC50 Values of 2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl Carbamate Derivatives [1]

CompoundHCT-116 (Colon Cancer) IC50 (µM)A-549 (Lung Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)
18c 18.93 ± 1.2623.83 ± 4.02>50
19b 13.49 ± 0.2015.69 ± 2.56>50
19c 12.96 ± 2.6828.44 ± 0.56>50
20a 13.11 ± 1.5521.79 ± 0.22>50
20d 12.04 ± 0.5712.55 ± 0.54>50

Table 2: IC50 Values of 3-substituted-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one Derivatives

CompoundHCT-116 (Colon Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HEK293 (Normal Kidney Cells) IC50 (µM)
4a 11.33 ± 0.6711.33 ± 0.67>50
6 40.18 ± 0.9440.18 ± 0.94>50

Table 3: IC50 Values of Chiral 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline Derivatives

CompoundA2780 (Ovarian Carcinoma) IC50 (µM)MSTO-211H (Mesothelioma) IC50 (µM)
(R)-3a 11.7 ± 214.9 ± 1.4
(S)-3a 11.4 ± 0.411.8 ± 2.3
(R)-5a 5.4 ± 1.315.1 ± 1.5
(S)-5a 17.2 ± 3>20
(R)-2b 15.2 ± 2.3>20
(S)-2b 11.5 ± 2.6>20

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 5,6,7,8-Tetrahydroquinoline derivative (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Clonogenic Assay (Colony Formation Assay)

This assay assesses the ability of a single cell to proliferate and form a colony.

Materials:

  • 6-well plates

  • Cancer cell lines

  • Complete cell culture medium

  • Test compound

  • Crystal violet staining solution (0.5% w/v in methanol)

  • PBS

Protocol:

  • Seed a low number of cells (e.g., 500-1000 cells/well) into 6-well plates and allow them to adhere overnight.

  • Treat the cells with the test compound at various concentrations for 24 hours.

  • Remove the treatment medium, wash the cells with PBS, and add fresh complete medium.

  • Incubate the plates for 10-14 days, allowing colonies to form.

  • Wash the colonies with PBS and fix them with 100% methanol for 15 minutes.

  • Stain the colonies with crystal violet solution for 15-30 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of colonies (typically defined as a cluster of ≥50 cells).

Cell Migration Assay (Scratch Assay)

This assay evaluates the effect of a compound on cell migration.

Materials:

  • 6-well plates

  • Cancer cell lines

  • Complete cell culture medium

  • Test compound

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Protocol:

  • Seed cells in 6-well plates and grow them to form a confluent monolayer.

  • Create a "scratch" or a cell-free gap in the monolayer using a sterile 200 µL pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add fresh medium containing the test compound at the desired concentration.

  • Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours).

  • Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell lines

  • Test compound

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Treat cells with the test compound for the desired time.

  • Harvest the cells by trypsinization and wash them with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Apoptosis Analysis (Western Blot)

This technique is used to detect the expression levels of key proteins involved in the apoptosis pathway.

Materials:

  • Cancer cell lines

  • Test compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., against Cleaved Caspase-3, PARP, Bcl-2, Bax)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Protocol:

  • Treat cells with the test compound, harvest, and lyse them using RIPA buffer.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL reagent and an imaging system.

  • Analyze the band intensities to determine changes in protein expression.

Visualizations

Signaling Pathways and Experimental Workflows

PI3K_AKT_mTOR_Pathway THQ_Derivative Tetrahydroquinoline Derivative (e.g., 20d) ROS ↑ Reactive Oxygen Species (ROS) THQ_Derivative->ROS PI3K PI3K ROS->PI3K Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Autophagy Autophagy mTOR->Autophagy Inhibition Cell_Death Cancer Cell Death Autophagy->Cell_Death

PI3K/AKT/mTOR signaling pathway affected by a tetrahydroquinoline derivative.

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL) Death_Receptor Death Receptor (e.g., FasR) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 THQ_Derivative Tetrahydroquinoline Derivative (e.g., 4a) Bcl2 Bcl-2 (Anti-apoptotic) THQ_Derivative->Bcl2 Bax Bax (Pro-apoptotic) THQ_Derivative->Bax Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Bcl2->Mitochondrion Bax->Mitochondrion Caspase3 Caspase-3 (Executioner) Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Intrinsic and extrinsic apoptosis pathways induced by tetrahydroquinoline derivatives.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_mechanism Mechanism of Action THQ_ol This compound Synthesis Chemical Synthesis THQ_ol->Synthesis Derivative Active Derivative Synthesis->Derivative Cell_Culture Cancer Cell Culture Derivative->Cell_Culture Treatment Compound Treatment Cell_Culture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Proliferation Clonogenic Assay Treatment->Proliferation Migration Migration Assay (Scratch) Treatment->Migration Cell_Cycle Cell Cycle Analysis Treatment->Cell_Cycle Apoptosis_Analysis Apoptosis Analysis (Western Blot) Treatment->Apoptosis_Analysis Signaling Signaling Pathway Analysis Apoptosis_Analysis->Signaling

References

Application Notes and Protocols: 5,6,7,8-Tetrahydroquinolin-8-ol Metal Complexes in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of metal complexes derived from 5,6,7,8-tetrahydroquinolin-8-ol in catalysis. The primary focus of current research lies in the application of chiral ligands derived from this scaffold, particularly in asymmetric transfer hydrogenation reactions, which are crucial for the synthesis of enantiomerically pure amines—key intermediates in pharmaceutical and natural product synthesis.

Introduction

The 5,6,7,8-tetrahydroquinoline scaffold provides a rigid and tunable framework for the design of chiral ligands. While the direct use of this compound as a ligand in catalysis is not extensively documented in current literature, its derivatives, most notably chiral 8-amino-5,6,7,8-tetrahydroquinolines, have emerged as highly effective ligands in asymmetric catalysis.[1][2][3] These ligands, when complexed with transition metals such as rhodium and iridium, form catalysts that are particularly active in the asymmetric transfer hydrogenation (ATH) of prochiral imines and ketones.[1][2][4] The chirality at the 8-position of the tetrahydroquinoline ring is pivotal for inducing high stereoselectivity in these transformations.[5]

The synthesis of these chiral ligands typically begins with the enzymatic kinetic resolution of racemic (±)-5,6,7,8-tetrahydroquinolin-8-ol, allowing for the separation of the (R) and (S) enantiomers.[1][5] This foundational step is critical for the development of enantiopure catalysts.

Key Catalytic Application: Asymmetric Transfer Hydrogenation (ATH)

The most prominent catalytic application of this compound derived metal complexes is the asymmetric transfer hydrogenation of C=N bonds in cyclic imines, such as 1-aryl-3,4-dihydroisoquinolines.[1][2][6][7] This reaction provides a direct and sustainable route to chiral tetrahydroisoquinolines, which are core structures in many biologically active alkaloids and pharmaceuticals.

Performance of Rhodium and Iridium Catalysts

Chiral diamine ligands, such as (R)-8-amino-5,6,7,8-tetrahydroquinoline ((R)-CAMPY) and its 2-methyl analogue ((R)-Me-CAMPY), have been successfully employed in combination with [Cp*MCl₂]₂ (M = Rh, Ir) precursors to generate active catalysts for ATH.[1][2] The performance of these catalysts is often evaluated based on the conversion of the substrate and the enantiomeric excess (ee) of the product.

Table 1: Performance of Rhodium Catalysts in the ATH of 1-Aryl-3,4-dihydroisoquinolines [3]

Substrate (1-Aryl Group)CatalystConversion (%)ee (%)
Phenyl[Rh(Cp)((R)-CAMPY)Cl]Cl>9965 (R)
4-Methylphenyl[Rh(Cp)((R)-CAMPY)Cl]Cl>9962 (R)
4-Methoxyphenyl[Rh(Cp)((R)-CAMPY)Cl]Cl>9960 (R)
4-Chlorophenyl[Rh(Cp)((R)-CAMPY)Cl]Cl>9969 (R)
Phenyl[Rh(Cp)((R)-Me-CAMPY)Cl]Cl>9955 (R)
4-Methylphenyl[Rh(Cp)((R)-Me-CAMPY)Cl]Cl>9952 (R)
4-Methoxyphenyl[Rh(Cp)((R)-Me-CAMPY)Cl]Cl>9950 (R)
4-Chlorophenyl[Rh(Cp)((R)-Me-CAMPY)Cl]Cl>9958 (R)

Reaction conditions: Substrate (0.1 mmol), catalyst (1 mol%), HCOOH:Et₃N (5:2 azeotrope, 0.1 mL), H₂O (1 mL), 40 °C, 24 h.

The addition of a Lewis acid, such as La(OTf)₃, has been shown to be beneficial, particularly for more hindered substrates, leading to satisfactory conversions.[1][2][6][7]

Experimental Protocols

Protocol 1: Synthesis of Chiral (R)-8-Amino-5,6,7,8-tetrahydroquinoline ((R)-CAMPY)

This protocol describes a multi-step synthesis starting from racemic (±)-5,6,7,8-tetrahydroquinolin-8-ol.[3]

Step 1: Enzymatic Kinetic Resolution [3]

  • To a solution of (±)-5,6,7,8-tetrahydroquinolin-8-ol (1 eq.) in i-Pr₂O (500 mL), add vinyl acetate (5 eq.), lipase acrylic resin from Candida antarctica (0.5 eq.), and 4Å molecular sieves (5 eq.).

  • Stir the mixture at 60 °C for 30 hours.

  • Monitor the reaction by HPLC with a chiral column.

  • After the reaction, remove the lipase and molecular sieves by filtration through a celite pad.

  • Concentrate the filtrate under vacuum and separate the products, (S)-5,6,7,8-tetrahydroquinolin-8-ol and (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline, by silica gel chromatography.

Step 2: Hydrolysis of the Acetate [3]

  • To the purified (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline (1 eq.), add K₂CO₃ (4 eq.) in MeOH (10 mL).

  • Stir the mixture for 2 hours at room temperature.

  • Remove MeOH under vacuum and treat the residue with H₂O and ethyl acetate.

  • Separate the organic phase, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate to yield (R)-5,6,7,8-tetrahydroquinolin-8-ol.

Step 3: Azidation [3]

  • To a solution of (R)-5,6,7,8-tetrahydroquinolin-8-ol (1 eq.) in CH₂Cl₂ (10 mL) at 0 °C, add DMAP (6 eq.), MsCl (4 eq.), and NaN₃ (50 eq.).

  • Stir the mixture at room temperature for 30 minutes, then add DMSO (10 mL) and continue stirring for 6 hours.

  • Quench the reaction with H₂O and extract with ethyl acetate/hexane.

  • Wash the organic phase with H₂O and brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by silica gel chromatography to obtain (R)-8-azido-5,6,7,8-tetrahydroquinoline.

Step 4: Reduction to the Amine [3]

  • To a solution of (R)-8-azido-5,6,7,8-tetrahydroquinoline (1 eq.) in THF/H₂O, add PPh₃ (1.2 eq.).

  • Stir the mixture at room temperature overnight.

  • Extract the product with an appropriate organic solvent, dry, and concentrate to obtain the final ligand, (R)-CAMPY.

Protocol 2: Asymmetric Transfer Hydrogenation of 1-Phenyl-3,4-dihydroisoquinoline[3]
  • In a vial, dissolve the 1-phenyl-3,4-dihydroisoquinoline substrate (0.1 mmol) and the chiral rhodium catalyst, [Rh(Cp*)((R)-CAMPY)Cl]Cl (1 mol%), in H₂O (1 mL).

  • Add the HCOOH:Et₃N (5:2) azeotropic mixture (0.1 mL) as the hydrogen source.

  • Seal the vial and stir the reaction mixture at 40 °C for 24 hours.

  • After the reaction, extract the product with an appropriate organic solvent.

  • Determine the conversion and enantiomeric excess by standard analytical techniques (e.g., NMR spectroscopy and chiral HPLC).

Visualizations

Ligand_Synthesis_Workflow racemic_ol (±)-5,6,7,8-Tetrahydroquinolin-8-ol kinetic_res Enzymatic Kinetic Resolution (Lipase, Vinyl Acetate) racemic_ol->kinetic_res s_ol (S)-Alcohol kinetic_res->s_ol Unreacted r_acetate (R)-Acetate kinetic_res->r_acetate Acylated hydrolysis Hydrolysis (K2CO3, MeOH) r_acetate->hydrolysis r_ol (R)-Alcohol hydrolysis->r_ol azidation Azidation (MsCl, NaN3) r_ol->azidation r_azide (R)-Azide azidation->r_azide reduction Reduction (PPh3 or H2/Pd-C) r_azide->reduction r_campy (R)-CAMPY Ligand reduction->r_campy

Caption: Workflow for the synthesis of (R)-CAMPY ligand.

ATH_Catalytic_Cycle catalyst [M-H]⁻ imine_complex Imine Coordination catalyst->imine_complex Coordinates substrate Imine (Substrate) substrate->imine_complex product Amine (Product) h_source HCOOH/NEt3 catalyst_regen Catalyst Regeneration h_source->catalyst_regen H⁺, CO₂ h_donor [M]-H-donor complex hydride_transfer Hydride Transfer imine_complex->hydride_transfer product_release Product Release hydride_transfer->product_release Forms Amine product_release->product product_release->catalyst_regen catalyst_regen->catalyst

Caption: Generalized catalytic cycle for ATH of imines.

References

Application Notes and Protocols for the Scalable Synthesis of 5,6,7,8-Tetrahydroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the scalable synthesis of 5,6,7,8-Tetrahydroquinolin-8-ol, a valuable heterocyclic motif in medicinal chemistry. The described methodology is based on robust and scalable chemical transformations, suitable for producing quantities required for research and development.

Introduction

This compound is a key building block in the synthesis of a variety of biologically active compounds. Its rigid, partially saturated structure is a common feature in molecules targeting a range of therapeutic areas. The development of a scalable and efficient synthesis is crucial for advancing the drug discovery and development programs that utilize this scaffold. This protocol outlines a two-stage process: the synthesis of the 5,6,7,8-tetrahydroquinoline core via catalytic hydrogenation of quinoline, followed by the introduction of the 8-hydroxyl group.

Synthetic Strategy Overview

The overall synthetic strategy involves two key transformations:

  • Catalytic Hydrogenation of Quinoline: The aromatic quinoline core is partially reduced to afford 5,6,7,8-tetrahydroquinoline. This is a well-established and scalable reaction.

  • Oxidation to this compound: The introduction of the hydroxyl group at the 8-position is achieved through an oxidation reaction.

This approach allows for the production of the key tetrahydroquinoline intermediate in bulk, which can then be functionalized as required.

Experimental Protocols

Part 1: Scale-up Synthesis of 5,6,7,8-Tetrahydroquinoline

This protocol is adapted from a one-pot catalytic hydrogenation and isomerization process that is well-suited for larger scale production.[1]

Materials:

  • Quinoline

  • Palladium-based catalyst (e.g., 5 wt% Pd on carbon, potentially modified as described in the patent)[1]

  • Hydrogen gas

  • High-pressure reactor

Procedure:

  • Reactor Setup: Charge the high-pressure reactor with quinoline and the palladium-based catalyst. For optimal results on a larger scale, a catalyst loading of approximately 1-10% by weight relative to the quinoline can be used as a starting point.[1]

  • Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen gas. Pressurize the reactor with hydrogen to 8-12 atmospheres.[1][2] Heat the reaction mixture to 60-70°C with vigorous stirring.[1][2]

  • Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is considered complete when the hydrogen pressure no longer decreases.

  • Isomerization: Once the hydrogenation is complete, carefully release the hydrogen pressure to approximately 2 atmospheres.[1] Increase the temperature to 160-170°C and continue stirring for 2 hours to facilitate the isomerization to the desired 5,6,7,8-tetrahydroquinoline.[1][2]

  • Work-up: Cool the reactor to room temperature and safely vent the remaining hydrogen. Filter the reaction mixture to remove the catalyst. The crude 5,6,7,8-tetrahydroquinoline can be purified by vacuum distillation.[2]

Quantitative Data Summary:

ParameterValueReference
Starting MaterialQuinoline[1][2]
CatalystPalladium-based[1]
Hydrogen Pressure8–12 atm[1][2]
Hydrogenation Temp.60–70°C[1][2]
Isomerization Temp.160–170°C[1][2]
Isomerization Time2 hours[1][2]
Reported YieldUp to 90.6%[1]
Part 2: Synthesis of this compound from 6,7-Dihydro-5H-quinolin-8-one

An alternative and direct route to the final product involves the reduction of 6,7-Dihydro-5H-quinolin-8-one. This ketone precursor is commercially available or can be synthesized.[3]

Materials:

  • 6,7-Dihydro-5H-quinolin-8-one[3][4]

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 6,7-Dihydro-5H-quinolin-8-one in methanol or ethanol at room temperature.

  • Reduction: Slowly add sodium borohydride portion-wise to the stirred solution. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of water. Remove the solvent under reduced pressure.

  • Extraction: To the residue, add a saturated aqueous solution of sodium bicarbonate and extract the product with dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude this compound can be further purified by column chromatography on silica gel or by crystallization.[2]

Quantitative Data Summary:

ParameterValueReference
Starting Material6,7-Dihydro-5H-quinolin-8-one[3][4]
Reducing AgentSodium Borohydride (NaBH₄)[3]
SolventMethanol or Ethanol
PurificationColumn Chromatography or Crystallization[2]

Visualizations

Synthesis_Workflow cluster_part1 Part 1: Synthesis of 5,6,7,8-Tetrahydroquinoline cluster_part2 Part 2: Synthesis of this compound quinoline Quinoline hydrogenation Catalytic Hydrogenation (Pd catalyst, 8-12 atm H₂) quinoline->hydrogenation dihydro 1,2,3,4-Tetrahydroquinoline (Intermediate) hydrogenation->dihydro isomerization Isomerization (160-170°C) dihydro->isomerization thq 5,6,7,8-Tetrahydroquinoline isomerization->thq purification1 Vacuum Distillation thq->purification1 ketone 6,7-Dihydro-5H-quinolin-8-one reduction Reduction (NaBH₄) ketone->reduction thq_ol This compound reduction->thq_ol purification2 Column Chromatography or Crystallization thq_ol->purification2

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,6,7,8-Tetrahydroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, FAQs, and optimized protocols for the synthesis of 5,6,7,8-Tetrahydroquinolin-8-ol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing racemic (±)-5,6,7,8-Tetrahydroquinolin-8-ol?

A1: The most direct and widely used method is the catalytic hydrogenation of the aromatic precursor, 8-hydroxyquinoline (also known as quinolin-8-ol). This reaction reduces the pyridine ring of the quinoline system to afford the desired tetrahydroquinoline.[1][2] Common catalysts for this transformation include platinum(IV) oxide (PtO₂), palladium on carbon (Pd/C), and various cobalt or nickel-based catalysts.[1][3][4]

Q2: How can I obtain a single enantiomer, such as (R)-5,6,7,8-Tetrahydroquinolin-8-ol?

A2: There are two primary strategies for accessing enantiomerically pure forms.[5] The most common approach is the enzymatic kinetic resolution of the racemic mixture. This method often uses a lipase, such as from Candida antarctica, to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted alcohol.[6] An alternative route is the direct asymmetric reduction of the ketone precursor, 5,6,7,8-tetrahydroquinolin-8-one, using a chiral catalyst.[5]

Q3: My final product is a dark, tar-like substance. What could be the cause?

A3: Tar formation, particularly in syntheses that build the quinoline ring from scratch (like Pfitzinger or Skraup reactions), is often due to side reactions such as the self-condensation of carbonyl compounds or polymerization under harsh acidic or basic conditions at high temperatures.[7] If you are performing a hydrogenation, degradation of the starting material or product under excessive heat or prolonged reaction times could also be a cause. Ensure the reaction temperature is controlled and consider purifying the starting 8-hydroxyquinoline if its quality is suspect.

Q4: Is it possible for the hydrogenation to proceed too far?

A4: Yes, over-reduction is a potential side reaction. Depending on the catalyst and reaction conditions (high pressure, high temperature, long duration), the hydrogenation can continue to reduce the benzene ring, leading to the formation of decahydroquinoline.[2] Monitoring the reaction by TLC or GC-MS is crucial to stop it once the starting material is consumed.

Troubleshooting Guide

Problem: The catalytic hydrogenation reaction is stalled or shows low conversion.

  • Possible Cause 1: Catalyst Inactivity. The catalyst may be poisoned or deactivated. Heterogeneous catalysts like Pd/C and PtO₂ are sensitive to impurities, particularly sulfur or nitrogen compounds that may be present in the starting materials or solvent.

    • Solution: Ensure high-purity, anhydrous solvents and pure starting materials. If catalyst poisoning is suspected, filter the current batch and add fresh catalyst. For new reactions, consider using a freshly opened bottle of catalyst or a higher catalyst loading.

  • Possible Cause 2: Insufficient Hydrogen Pressure. The pressure in the reaction vessel may be too low to drive the reaction efficiently.

    • Solution: Check the system for leaks. Ensure the vessel is charged to the recommended pressure for the specific protocol (typically ranging from 3-50 bar).[3][4] Re-pressurize the vessel as needed if hydrogen is consumed.

  • Possible Cause 3: Suboptimal Temperature or Solvent. The reaction may be too slow at the current temperature, or the solvent may not be ideal for the substrate's solubility or the catalyst's activity.

    • Solution: While many hydrogenations run at room temperature, gently warming the reaction (e.g., to 40-70 °C) can increase the rate.[4] Solvents like methanol, ethanol, and acetic acid are commonly used.[1][3] Acetic acid can be particularly effective as it protonates the nitrogen atom, activating the ring for reduction.[3]

Problem: The final product is difficult to purify and isolate from the catalyst.

  • Possible Cause 1: Catalyst Fines. Very fine catalyst particles (e.g., Pd/C) may pass through standard filter paper, contaminating the filtrate.

    • Solution: Filter the reaction mixture through a pad of Celite or diatomaceous earth. This creates a fine filter bed that effectively traps the catalyst particles. Wash the Celite pad thoroughly with the reaction solvent or a more polar one (like methanol) to ensure complete recovery of the product.[3][6]

  • Possible Cause 2: Product Adsorption. The product, containing a basic nitrogen and a hydroxyl group, can adsorb onto acidic surfaces like silica gel, leading to streaking and poor recovery during column chromatography.

    • Solution: When performing column chromatography, consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a basic modifier, such as triethylamine (~1%) or ammonia in methanol. This will neutralize the acidic sites and improve elution.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_tlc Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) start->check_tlc incomplete Incomplete Reaction: Significant Starting Material Remains check_tlc->incomplete  High SM byproducts Side Reactions: Major Byproducts Detected check_tlc->byproducts  New Spots product_loss Product Loss During Workup: Little Starting Material or Byproduct check_tlc->product_loss  Clean Baseline cause_catalyst Catalyst Inactive or Poisoned? Solution: Use fresh catalyst, increase loading, check starting material purity. incomplete->cause_catalyst cause_conditions Suboptimal Conditions? Solution: Increase H₂ pressure, increase temperature, extend reaction time. incomplete->cause_conditions cause_over_reduction Over-reduction to Decahydroquinoline? Solution: Monitor reaction closely, use milder conditions (lower T/P). byproducts->cause_over_reduction cause_degradation Product Degradation? Solution: Reduce reaction temperature or time. byproducts->cause_degradation cause_filtration Loss on Filtration? Solution: Wash filter cake (Celite) thoroughly with polar solvent. product_loss->cause_filtration cause_extraction Inefficient Extraction? Solution: Adjust pH of aqueous layer, use different solvent, increase number of extractions. product_loss->cause_extraction

Caption: A logical workflow for troubleshooting low product yield.

Data Presentation: Comparison of Hydrogenation Conditions

The yield of this compound is highly dependent on the chosen catalyst and reaction conditions. The following table summarizes conditions from various literature reports for the hydrogenation of quinoline derivatives.

CatalystSolventTemperature (°C)Pressure (bar)Time (h)SubstrateYield (%)Reference
Co@SiO₂ Methanol100 - 1204016 - 20Substituted QuinolinesGood to Excellent[1]
Co(OAc)₂ / Zn Water7030 - 40~16Quinoline~99%[4]
PtO₂ Acetic AcidRoom Temp.3 - 4 atm12 - 24IsoquinolineHigh[3]
Ni₂P/SBA-15 N/A280 - 360N/AN/AQuinoline>93% Conversion[2]
Pd/C EthanolRoom Temp.25 atm38-triazo-THQ**High[6]
Note: Data for Isoquinoline is presented as a close analogue for the reduction of the pyridine ring.
**Note: Data for a Tetrahydroquinoline (THQ) derivative undergoing a different reduction.

Detailed Experimental Protocol: Catalytic Hydrogenation of 8-Hydroxyquinoline

This protocol describes a general procedure for the synthesis of (±)-5,6,7,8-Tetrahydroquinolin-8-ol via catalytic hydrogenation using Platinum(IV) oxide (PtO₂), adapted from analogous procedures for quinoline systems.[3]

Materials:

  • 8-Hydroxyquinoline

  • Platinum(IV) oxide (PtO₂, Adam's catalyst)

  • Glacial Acetic Acid (or Methanol/Ethanol)

  • Celite (Diatomaceous earth)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (or Dichloromethane)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • High-pressure reaction vessel (e.g., Parr hydrogenator)

General Synthesis Workflow

G cluster_reaction Reaction cluster_workup Workup & Purification charge_vessel 1. Charge Vessel (8-Hydroxyquinoline, Solvent, PtO₂) hydrogenate 2. Hydrogenate (Pressurize with H₂, Stir) charge_vessel->hydrogenate monitor 3. Monitor Reaction (TLC / H₂ Uptake) hydrogenate->monitor filter_catalyst 4. Filter Catalyst (Through Celite Pad) monitor->filter_catalyst remove_solvent 5. Concentrate Filtrate filter_catalyst->remove_solvent neutralize 6. Neutralize & Extract remove_solvent->neutralize purify 7. Dry & Purify (Column Chromatography) neutralize->purify product Final Product: (±)-5,6,7,8-Tetrahydroquinolin-8-ol purify->product

Caption: A typical experimental workflow for synthesis and purification.

Procedure:

  • Vessel Preparation: To a high-pressure reaction vessel, add 8-hydroxyquinoline (1.0 eq) and the chosen solvent (e.g., glacial acetic acid, ~10-20 mL per gram of substrate).

  • Catalyst Addition: Carefully add Platinum(IV) oxide (PtO₂, ~0.02 eq by mass) to the mixture.

  • Hydrogenation: Seal the vessel securely. Purge the atmosphere inside the vessel with an inert gas (N₂ or Ar), then purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 3-4 atm or ~50 psi) and begin vigorous stirring. The reaction is typically exothermic.[3]

  • Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake (i.e., the pressure remains constant). Alternatively, the reaction can be depressurized, and a small aliquot can be taken, filtered, and analyzed by Thin Layer Chromatography (TLC) to check for the disappearance of the starting material. The reaction may take 12-24 hours.[3]

  • Catalyst Removal: Once the reaction is complete, carefully vent the excess hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the platinum catalyst. Wash the Celite pad thoroughly with methanol to ensure all the product is recovered.[3]

  • Workup: Combine the filtrate and washes and concentrate them under reduced pressure to remove the solvent. If acetic acid was used, dissolve the residue in water and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Extract the aqueous solution multiple times with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product can be purified further by column chromatography on silica gel if necessary.

References

Technical Support Center: Purification of 5,6,7,8-Tetrahydroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 5,6,7,8-Tetrahydroquinolin-8-ol. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

The primary methods for purifying this compound are silica gel column chromatography, enzymatic kinetic resolution (for separating enantiomers), recrystallization, and vacuum distillation. The choice of method depends on the nature of the impurities and the desired final purity.

Q2: My this compound is showing significant tailing during silica gel column chromatography. What is the cause and how can I fix it?

Tailing is a common issue when purifying amines on silica gel. The basic nitrogen atom in the tetrahydroquinoline ring can interact strongly with the acidic silanol groups on the surface of the silica, leading to poor separation and elongated peaks. To resolve this, you can add a small amount of a basic modifier, such as triethylamine (TEA) (typically 0.1-1%), to your eluent system. Alternatively, using an amine-functionalized silica gel can also prevent these unwanted interactions.

Q3: What are some potential impurities I should be aware of when synthesizing this compound?

Common impurities can arise from the starting materials or side reactions during synthesis. If prepared from quinoline, incomplete hydrogenation can leave residual quinoline. Over-reduction or isomerization can also lead to related tetrahydroquinoline isomers. Reagents from the hydroxylation step can also be present.

Q4: Can I purify this compound by distillation?

Yes, vacuum distillation can be a suitable method for purifying this compound, especially for removing non-volatile impurities. Due to the presence of the hydroxyl group, the boiling point will be elevated, and distillation under reduced pressure is necessary to prevent thermal decomposition. For the related compound, 5,6,7,8-tetrahydroquinoline, a boiling point of 78-80 °C at 0.72 kPa has been reported.[1] The boiling point of this compound will be higher.

Q5: What is enzymatic kinetic resolution and why is it used for this compound?

Enzymatic kinetic resolution is a technique used to separate a racemic mixture of a chiral compound into its individual enantiomers. For (±)-5,6,7,8-Tetrahydroquinolin-8-ol, a lipase enzyme is often used to selectively acylate one enantiomer, leaving the other unreacted.[2] This allows for the separation of the resulting ester and the unreacted alcohol by chromatography. This method is crucial when a specific enantiomer is required for its biological activity.[2]

Troubleshooting Guides

Silica Gel Column Chromatography
Problem Potential Cause Solution
Tailing/Streaking of the product spot The basic nitrogen of the tetrahydroquinoline is interacting with acidic silanol groups on the silica gel.Add 0.1-1% triethylamine (TEA) or a few drops of ammonia to your mobile phase to neutralize the acidic sites on the silica. Alternatively, use an amine-functionalized silica gel column.
Poor separation of the product from impurities The solvent system (eluent) is not optimal.Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to find the optimal eluent for separation. Consider using a gradient elution.
Product is not eluting from the column The eluent is not polar enough.Gradually increase the polarity of your eluent. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.
Cracking of the silica gel bed Improper packing of the column or running the column too fast.Ensure the silica gel is packed uniformly as a slurry. Avoid letting the top of the column run dry. Apply gentle pressure to run the column.
Enzymatic Kinetic Resolution
Problem Potential Cause Solution
Low or no conversion The enzyme may be inactive. The reaction conditions may not be optimal.Ensure the lipase is from a reliable source and has been stored correctly. Optimize the reaction temperature and solvent. Molecular sieves can be added to remove any water that could inhibit the enzyme.
Low enantioselectivity (low ee) The chosen lipase may not be suitable for this substrate. The reaction may have proceeded too far past 50% conversion.Screen different types of lipases. Carefully monitor the reaction progress using chiral HPLC or GC and stop the reaction as close to 50% conversion as possible.
Difficulty separating the acylated product from the unreacted alcohol The polarity difference between the two compounds is insufficient for good separation with the chosen eluent.Optimize the eluent system for column chromatography. A less polar solvent system will generally elute the acylated product faster.
Recrystallization
Problem Potential Cause Solution
The compound does not dissolve The chosen solvent is not a good solvent for the compound, even when heated.Select a different solvent. A good recrystallization solvent should dissolve the compound when hot but not when cold. For the related compound 8-hydroxyquinoline, methanol has been used for recrystallization.[3]
The compound "oils out" instead of crystallizing The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated.Use a lower boiling point solvent. Try adding a seed crystal to induce crystallization. Ensure the cooling process is slow.
Poor recovery of the purified product Too much solvent was used. The compound is partially soluble in the cold solvent.Use the minimum amount of hot solvent necessary to fully dissolve the compound. After crystallization, cool the flask in an ice bath to minimize solubility and maximize crystal formation.

Experimental Protocols

Silica Gel Chromatography of this compound
  • Slurry Preparation : Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

  • Column Packing : Pour the slurry into the chromatography column and allow the silica to settle, ensuring an evenly packed bed. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading : Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent that is then evaporated onto a small amount of silica gel. Carefully add the sample to the top of the column.

  • Elution : Begin eluting with the chosen solvent system (e.g., ethyl acetate/hexane with 0.5% triethylamine). A common ratio for elution is 7:3 ethyl acetate:hexane.[4]

  • Fraction Collection : Collect fractions and monitor them by TLC to identify those containing the purified product.

  • Solvent Removal : Combine the pure fractions and remove the solvent under reduced pressure.

Enzymatic Kinetic Resolution of (±)-5,6,7,8-Tetrahydroquinolin-8-ol
  • Reaction Setup : In a suitable flask, dissolve (±)-5,6,7,8-Tetrahydroquinolin-8-ol in an anhydrous solvent such as diisopropyl ether.

  • Addition of Reagents : Add vinyl acetate (as the acyl donor), an immobilized lipase (e.g., from Candida antarctica), and molecular sieves.

  • Reaction : Stir the mixture at a controlled temperature (e.g., 60 °C) and monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.

  • Workup : Filter the reaction mixture through celite to remove the enzyme and molecular sieves. Concentrate the filtrate under reduced pressure.

  • Purification : Separate the resulting (S)-5,6,7,8-tetrahydroquinolin-8-ol and (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline by silica gel column chromatography.[4]

  • Hydrolysis : The separated (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline can be hydrolyzed using a base like potassium carbonate in methanol to yield the (R)-5,6,7,8-Tetrahydroquinolin-8-ol.[4]

Visualizations

experimental_workflow cluster_purification Purification Workflow cluster_resolution Enantiomeric Resolution crude Crude this compound chromatography Silica Gel Chromatography crude->chromatography racemic_pure Pure Racemic Product chromatography->racemic_pure racemic_start Racemic this compound enzymatic_res Enzymatic Kinetic Resolution racemic_start->enzymatic_res mixture Mixture of (S)-alcohol and (R)-acetate enzymatic_res->mixture separation Chromatographic Separation mixture->separation s_enantiomer (S)-enantiomer separation->s_enantiomer r_acetate (R)-acetate separation->r_acetate hydrolysis Hydrolysis r_acetate->hydrolysis r_enantiomer (R)-enantiomer hydrolysis->r_enantiomer

Caption: General purification and resolution workflow.

troubleshooting_chromatography start Problem: Tailing in Chromatography cause Cause: Amine-Silica Interaction start->cause solution1 Solution 1: Add Basic Modifier (e.g., TEA) cause->solution1 solution2 Solution 2: Use Amine-Functionalized Silica cause->solution2

Caption: Troubleshooting tailing in chromatography.

References

Optimization of reaction conditions for 5,6,7,8-Tetrahydroquinolin-8-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5,6,7,8-Tetrahydroquinolin-8-ol.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

Common starting materials include 5,6,7,8-Tetrahydroquinoline or substituted quinolines. One approach involves the catalytic hydrogenation of quinoline to produce 5,6,7,8-tetrahydroquinoline, which can then be further functionalized.[1] Another documented starting material is 2-chloro-5,6,7,8-tetrahydroquinolin-8-ol, which can be dehalogenated.[2]

Q2: How can I introduce the hydroxyl group at the 8-position of the 5,6,7,8-tetrahydroquinoline core?

A multi-step method involves the oxidation of 5,6,7,8-tetrahydroquinoline using an oxidizing agent like m-chloroperoxybenzoic acid (mCPBA), followed by a rearrangement reaction.[2]

Q3: Is it possible to synthesize enantiomerically pure this compound?

Yes, enantiomerically pure forms can be obtained through kinetic resolution of the racemic mixture. One established method uses a lipase, such as from Candida antarctica, to selectively acylate one enantiomer, allowing for the separation of the enantiomers.[3] For related chiral amines, asymmetric synthesis using chiral catalysts is also a viable strategy.[4]

Q4: What are typical purification methods for this compound?

Standard purification techniques include column chromatography on silica gel.[3][5] For the precursor 5,6,7,8-tetrahydroquinoline, vacuum distillation is also a common purification method.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction during catalytic hydrogenation of quinoline.Optimize reaction temperature and pressure. A preferred range for hydrogenation is 60-70°C and 8-12 atmospheres of hydrogen pressure.[1][4] Ensure the purity of the starting quinoline as impurities can poison the catalyst.[4]
Inefficient oxidation or rearrangement.Monitor the reaction progress closely using techniques like TLC or GC-MS to ensure the complete consumption of the starting material.[5]
Catalyst deactivation.Use a fresh catalyst or ensure the catalyst is not poisoned by impurities in the starting material or solvent.[4]
Formation of Side Products Over-reduction during hydrogenation.Carefully control the reaction conditions, particularly temperature and pressure, to avoid unwanted side reactions.[4]
Incomplete isomerization following hydrogenation of quinoline.If an isomerization step is required, ensure it is carried out at the appropriate temperature (e.g., 160-170°C) for a sufficient duration (e.g., 2 hours).[1][4]
Racemic Mixture Obtained Lack of stereocontrol in the synthesis.For enantiomerically pure products, employ a chiral catalyst for asymmetric synthesis or perform a kinetic resolution of the racemic mixture using an enzyme like lipase.[3][4]
Difficulty in Purification Presence of closely related impurities.Optimize the mobile phase for column chromatography to achieve better separation. Recrystallization or distillation under reduced pressure might also be effective.[1][5]
Decomposition of the product.Tetrahydroquinolines can be unstable under certain conditions.[6] Store the product under an inert atmosphere and at a low temperature. Avoid prolonged exposure to air and light.

Experimental Protocols

Catalytic Hydrogenation of Quinoline to 5,6,7,8-Tetrahydroquinoline

This protocol is a precursor step for the synthesis of this compound.

  • Reaction Setup : In a suitable autoclave, charge quinoline and a palladium-based catalyst (e.g., Pd/C). The mass ratio of quinoline to catalyst is typically between 1:0.01 and 1:0.1.[1]

  • Hydrogenation : Pressurize the reactor with hydrogen to 8-12 atmospheres.[1] Heat the reaction mixture to 60-70°C with stirring.[1][4]

  • Monitoring : Monitor the reaction by observing the drop in hydrogen pressure. The reaction is considered complete when the pressure no longer decreases.[1]

  • Isomerization (if necessary) : After hydrogenation, the pressure is reduced, and the temperature is increased to 160-170°C for about 2 hours to facilitate isomerization.[1][4]

  • Workup : After cooling, filter the reaction mixture to remove the catalyst. The catalyst can often be recovered and reused.[1]

  • Purification : The filtrate is purified by vacuum distillation to yield 5,6,7,8-tetrahydroquinoline.[1]

Enzymatic Kinetic Resolution of (±)-5,6,7,8-Tetrahydroquinolin-8-ol
  • Reaction Setup : A mixture of (±)-5,6,7,8-Tetrahydroquinolin-8-ol, vinyl acetate (as the acyl donor), lipase from Candida antarctica, and 4Å molecular sieves is prepared in a suitable solvent like diisopropyl ether.[3]

  • Reaction Conditions : The mixture is stirred at a controlled temperature (e.g., 60°C) for an extended period (e.g., 30 hours).[3]

  • Monitoring : The progress of the resolution is monitored by chiral HPLC.[3]

  • Workup : The lipase and molecular sieves are removed by filtration through a pad of celite.[3]

  • Purification : The resulting mixture of the acylated enantiomer and the unreacted enantiomeric alcohol is separated by column chromatography on silica gel.[3]

Data Presentation

Table 1: Optimization of Catalytic Hydrogenation of Quinoline

Parameter Range Optimal Yield (%) Reference
Temperature 20-110°C60-70°CUp to 93.4[1]
Pressure 8-12 atm8-12 atm-[1]
Reaction Time -Until H₂ pressure stabilizes-[1]

Table 2: Isomerization Conditions for Tetrahydroquinoline Synthesis

Parameter Range Optimal Yield (%) Reference
Temperature 140-300°C160-170°C-[1][4]
Reaction Time 1-4 hours2 hours-[1][4]

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_resolution Enantiomeric Resolution start Quinoline hydrogenation Catalytic Hydrogenation (Pd/C, H2, 60-70°C, 8-12 atm) start->hydrogenation thq 5,6,7,8-Tetrahydroquinoline hydrogenation->thq oxidation Oxidation (mCPBA) thq->oxidation intermediate N-oxide Intermediate oxidation->intermediate rearrangement Rearrangement intermediate->rearrangement product rac-5,6,7,8-Tetrahydroquinolin-8-ol rearrangement->product rac_product rac-5,6,7,8-Tetrahydroquinolin-8-ol resolution Enzymatic Kinetic Resolution (Lipase, Vinyl Acetate) rac_product->resolution separation Chromatographic Separation resolution->separation enantiomers (R)- and (S)-Enantiomers separation->enantiomers troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield incomplete_reaction Incomplete Reaction problem->incomplete_reaction catalyst_issue Catalyst Deactivation problem->catalyst_issue side_products Side Product Formation problem->side_products optimize_conditions Optimize Temp & Pressure incomplete_reaction->optimize_conditions monitor_reaction Monitor Reaction Progress (TLC/GC-MS) incomplete_reaction->monitor_reaction check_purity Check Starting Material Purity catalyst_issue->check_purity fresh_catalyst Use Fresh Catalyst catalyst_issue->fresh_catalyst side_products->optimize_conditions

References

Technical Support Center: HPLC Analysis of 5,6,7,8-Tetrahydroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of 5,6,7,8-Tetrahydroquinolin-8-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when analyzing this compound by HPLC?

A1: The primary challenges encountered during the HPLC analysis of this compound are peak tailing, retention time variability, and the emergence of unexpected peaks. Due to the basic nature of the quinoline nitrogen, this compound is prone to interacting with residual acidic silanol groups on the surface of silica-based reversed-phase columns, often leading to asymmetrical peak shapes.[1]

Q2: What is a recommended starting point for a reverse-phase HPLC method for this compound?

A2: A good initial approach is to use a C18 column with a mobile phase gradient of acetonitrile and a buffered aqueous solution. Controlling the pH of the aqueous portion of the mobile phase is crucial for achieving optimal peak shape and reproducible results.

Q3: How can I mitigate peak tailing for this compound?

A3: To minimize peak tailing, consider the following strategies:

  • Mobile Phase pH Adjustment: Lowering the mobile phase pH to a range of 2.5 to 3.5 can suppress the ionization of silanol groups on the stationary phase, thereby reducing their interaction with the basic analyte.[1]

  • Use of Mobile Phase Additives: Incorporating a small amount of a basic additive, such as triethylamine (TEA), can help to mask the active silanol sites and improve peak symmetry.[1]

  • Column Selection: Employing a modern, high-purity silica column with end-capping will have fewer accessible silanol groups, leading to better peak shapes for basic compounds.

Q4: What are the likely causes of shifting retention times for my analyte?

A4: Inconsistent retention times can stem from several factors:

  • Variations in the mobile phase composition or pH.

  • Fluctuations in the column temperature.

  • Degradation of the analytical column.

  • An unstable flow rate from the HPLC pump. Consistent preparation of the mobile phase, adequate column equilibration, and proper maintenance of the HPLC system are essential for stable retention times.

Q5: I am observing extraneous peaks in my chromatogram. What might they be?

A5: Unexpected peaks can be attributed to several sources, including impurities from the synthesis process, degradation products of the analyte, or contamination from the sample matrix or HPLC system. Synthetic impurities may include residual starting materials or byproducts.[2] Degradation can be induced by factors such as exposure to harsh pH, light, or oxidizing conditions.

Troubleshooting Guides

Peak Shape Issues

Issue: The chromatographic peak for this compound exhibits significant tailing.

ParameterObservationPotential CauseRecommended Solution
Mobile Phase pH Tailing factor greater than 1.5.The basic analyte is interacting with acidic silanol groups on the column's stationary phase.Reduce the mobile phase pH to a range of 2.5-3.5 with a suitable buffer like phosphate or formate.[1]
Mobile Phase Additives Tailing persists even at a low pH.Strong secondary interactions with residual silanols.Introduce a competing base, such as 0.1% triethylamine (TEA), into the mobile phase.[1]
Column Chemistry Poor peak shape on a standard C18 column.A high density of active silanol groups on the stationary phase.Switch to a high-purity, end-capped C18 column or one specifically designed for the analysis of basic compounds.
Sample Concentration Peak asymmetry increases with a larger injection volume or higher concentration.The sample load is exceeding the column's capacity.Decrease the injection volume or dilute the sample.
Retention Time Variability

Issue: The retention time for the this compound peak is not consistent across multiple injections.

ParameterObservationPotential CauseRecommended Solution
Mobile Phase Preparation Retention times drift during a sequence of analyses.Inconsistent preparation of the mobile phase leading to changes in composition or pH.Prepare fresh mobile phase daily, ensure accurate pH measurement, and use a buffer to maintain pH stability.
Column Equilibration Retention times are shorter at the beginning of an analytical run.The column is not fully equilibrated with the mobile phase.Allow the mobile phase to run through the column for at least 10-15 column volumes before the first injection.
Column Temperature Retention times fluctuate with changes in the ambient laboratory temperature.Temperature influences the viscosity of the mobile phase and the thermodynamics of analyte-stationary phase interactions.Utilize a column oven to maintain a stable and consistent temperature.
System Flow Rate Sudden and significant shifts in retention time.A malfunction in the pump or a leak within the HPLC system.Verify the pump is delivering a constant flow rate and inspect the system for any leaks.

Experimental Protocols

Protocol 1: Reverse-Phase HPLC for Purity Assessment

This protocol provides a general starting point for the purity analysis of this compound and may require optimization for your specific instrumentation and sample matrix.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Start at 10% B, increase to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in Mobile Phase A to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.
Protocol 2: Chiral HPLC for Enantiomeric Purity

This protocol is designed for the separation of the enantiomers of this compound.

Parameter Condition
Column Chiral stationary phase (e.g., Daicel Chiralpak AD-H, 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic mixture of n-Hexane and Isopropanol (e.g., 80:20 v/v) containing 0.1% diethylamine
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Visualizations

Logical Troubleshooting Workflow

start HPLC Problem Observed pressure Check System Pressure start->pressure peak_shape Evaluate Peak Shape pressure->peak_shape Pressure OK pressure_high High Pressure: Check for Blockages (frit, column, tubing) pressure->pressure_high High pressure_low Low Pressure: Check for Leaks pressure->pressure_low Low retention_time Assess Retention Time Stability peak_shape->retention_time Good Peak Shape tailing Peak Tailing: Adjust Mobile Phase pH or Add Modifier peak_shape->tailing Tailing fronting Peak Fronting: Check Sample Solvent and Concentration peak_shape->fronting Fronting split Split Peaks: Check for Column Void or Sample Prep Issue peak_shape->split Split drift Drifting RT: Check Mobile Phase and Temperature Stability retention_time->drift Drifting sudden_change Sudden RT Change: Check Pump and for Leaks retention_time->sudden_change Sudden Change end System Optimized retention_time->end Stable pressure_high->end pressure_low->end tailing->end fronting->end split->end drift->end sudden_change->end

Caption: A logical workflow for troubleshooting common HPLC issues.

Signaling Pathway Implicated for Tetrahydroquinoline Derivatives

GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT activates mTOR mTOR AKT->mTOR activates CellGrowth Cell Growth and Proliferation mTOR->CellGrowth promotes Autophagy Autophagy mTOR->Autophagy inhibits Tetrahydroquinoline Tetrahydroquinoline Derivative Tetrahydroquinoline->PI3K inhibits

Caption: The PI3K/AKT/mTOR signaling pathway, which can be modulated by certain tetrahydroquinoline derivatives.

References

Overcoming low enantiomeric excess in 5,6,7,8-Tetrahydroquinolin-8-ol resolution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral resolution of 5,6,7,8-Tetrahydroquinolin-8-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome challenges related to achieving high enantiomeric excess (ee).

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the chiral resolution of racemic this compound?

The most common and effective methods for resolving racemic this compound are:

  • Enzymatic Kinetic Resolution (EKR): This highly selective method utilizes an enzyme, typically a lipase, to preferentially catalyze a reaction on one enantiomer, leaving the other unreacted. For this compound, lipase-catalyzed acetylation is a widely used approach.[1][2]

  • Diastereomeric Salt Crystallization: This classical resolution technique involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts.[3][4] These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[5][6]

  • Chiral Chromatography (HPLC & SFC): High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) using a chiral stationary phase (CSP) can be used to separate the enantiomers.[3][4] This method is often used for both analytical determination of enantiomeric excess and for preparative separation.[7][8]

Q2: My enantiomeric excess (ee) is consistently low after resolution. What are the general factors I should investigate first?

Low enantiomeric excess is a common issue that can arise from several factors, regardless of the resolution method used. Key areas to investigate include:

  • Purity of Starting Materials: Ensure that the initial racemic this compound and any resolving agents or catalysts are of high purity, as impurities can interfere with the resolution process.[3]

  • Reaction/Process Conditions: Critical parameters such as temperature, solvent, and concentration can significantly impact the selectivity of the resolution. Optimization of these conditions is often necessary to achieve high ee.[3]

  • Accuracy of ee Measurement: Verify that the analytical method used to determine the enantiomeric excess (e.g., chiral HPLC or GC) is properly validated and optimized for your specific molecule.

Troubleshooting Guides

This section provides specific troubleshooting advice for common issues encountered during the resolution of this compound.

Issue 1: Low Enantiomeric Excess in Enzymatic Kinetic Resolution

Possible Causes & Solutions:

Possible CauseRecommended Solution
Suboptimal Enzyme Activity Ensure the lipase is active and not denatured. Use a fresh batch of enzyme or test its activity with a known substrate.
Incorrect Reaction Time Monitor the reaction progress over time. A reaction that proceeds too far past 50% conversion will lead to a decrease in the enantiomeric excess of the remaining substrate.
Inappropriate Solvent The choice of solvent can significantly affect enzyme selectivity. Screen a variety of organic solvents to find the optimal one for the lipase being used.
Suboptimal Temperature Temperature can influence both the reaction rate and the enzyme's enantioselectivity. Experiment with different temperatures to find the best balance.
Issue 2: Low Diastereomeric/Enantiomeric Excess in Diastereomeric Salt Crystallization

Possible Causes & Solutions:

Possible CauseRecommended Solution
Poor Choice of Resolving Agent The selection of the chiral resolving agent is crucial. Screen a variety of commercially available chiral acids (e.g., tartaric acid derivatives, camphorsulfonic acid) to find one that forms diastereomeric salts with a significant difference in solubility.[4][9]
Suboptimal Solvent System The solvent plays a critical role in the solubility difference between the diastereomeric salts.[5][10] Screen various solvents and solvent mixtures to maximize this difference.[5]
Cooling Rate is Too Fast Rapid cooling can lead to the co-precipitation of both diastereomeric salts, resulting in low diastereomeric excess.[5] Allow the solution to cool slowly to promote selective crystallization.[5]
Insufficient Purity of Diastereomeric Salt The initial crop of crystals may not be enantiomerically pure. Perform one or more recrystallizations to enhance the diastereomeric excess.[10]
"Oiling Out" of the Salt If an oil forms instead of crystals, try using a different solvent, lowering the concentration, or decreasing the crystallization temperature.[10]

Quantitative Data Summary

The following tables summarize typical quantitative data for the resolution of this compound.

Table 1: Enzymatic Kinetic Resolution of (±)-5,6,7,8-Tetrahydroquinolin-8-ol

ProductYieldEnantiomeric Excess (ee)
(S)-5,6,7,8-tetrahydroquinolin-8-ol88%>99%
(R)-8-acetoxy-5,6,7,8-tetrahydroquinoline86%>99%
Data obtained from a lipase-catalyzed kinetic resolution.[2]

Table 2: Example of Solvent Screening for Diastereomeric Recrystallization

SolventYield of Diastereomeric SaltDiastereomeric Excess (d.e.)Observations
Methanol65%75%Rapid crystallization upon cooling.
Ethanol88%60%Slower crystal growth, well-formed needles.
Isopropanol95%45%Very slow crystallization over several hours.
This table provides an illustrative example of solvent screening results for the resolution of a hypothetical racemic compound.[5]

Experimental Protocols

Protocol 1: Lipase-Catalyzed Kinetic Resolution of (±)-5,6,7,8-Tetrahydroquinolin-8-ol

This protocol is based on the selective acylation of the (R)-enantiomer using lipase.[1][11]

Materials and Reagents:

  • (±)-5,6,7,8-Tetrahydroquinolin-8-ol

  • Lipase acrylic resin from Candida antarctica (e.g., Novozym® 435)

  • Vinyl acetate (acyl donor)

  • Anhydrous diisopropyl ether (i-Pr₂O)

  • 4Å Molecular Sieves

  • Celite®

  • Ethyl acetate (EtOAc), Hexane, Methanol (MeOH) for chromatography

  • Potassium carbonate (K₂CO₃) for hydrolysis (optional)

Procedure:

  • To a solution of (±)-5,6,7,8-Tetrahydroquinolin-8-ol (1 eq.) in anhydrous diisopropyl ether, add vinyl acetate (5 eq.), lipase acrylic resin from Candida antarctica (0.5 eq. by weight), and 4Å molecular sieves (5 eq. by weight).

  • Stir the mixture at a controlled temperature (e.g., 60 °C) for approximately 30 hours.[11]

  • Monitor the reaction progress by chiral HPLC.

  • Once the reaction has reached approximately 50% conversion, filter the mixture through a pad of Celite® to remove the lipase and molecular sieves.

  • Concentrate the filtrate under reduced pressure.

  • Separate the unreacted (S)-5,6,7,8-tetrahydroquinolin-8-ol from the (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexane).[11]

  • (Optional) To obtain (R)-5,6,7,8-tetrahydroquinolin-8-ol, dissolve the purified (R)-acetate in methanol, add potassium carbonate (4 eq.), and stir at room temperature for 2 hours.[2] After workup and purification, the (R)-alcohol can be isolated.

Protocol 2: General Procedure for Diastereomeric Salt Crystallization

This protocol outlines the general steps for a classical resolution.

Materials and Reagents:

  • (±)-5,6,7,8-Tetrahydroquinolin-8-ol

  • Enantiomerically pure chiral resolving agent (e.g., a derivative of tartaric acid)

  • Suitable solvent (e.g., ethanol, methanol, isopropanol)

  • Acid or base for liberation of the enantiomer (e.g., HCl, NaOH)

Procedure:

  • Dissolve the racemic this compound in a suitable solvent with gentle heating.

  • Add the chiral resolving agent (typically 0.5 to 1.0 equivalents).

  • Allow the solution to cool slowly to room temperature. If necessary, further cool in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold crystallization solvent.

  • Dry the crystals thoroughly.

  • To liberate the free enantiomer, treat the diastereomeric salt with an acid or base.

  • Extract the enantiomer into an organic solvent.

  • Determine the enantiomeric excess of the purified enantiomer using chiral HPLC or polarimetry.

  • If the enantiomeric excess is not satisfactory, recrystallize the diastereomeric salt from a suitable solvent.[10]

Visualizations

G cluster_start Starting Point cluster_methods Resolution Methods cluster_ekr_steps EKR Workflow cluster_dsc_steps DSC Workflow cluster_cc_steps Chiral Chromatography Workflow racemic Racemic this compound ekr Enzymatic Kinetic Resolution racemic->ekr dsc Diastereomeric Salt Crystallization racemic->dsc cc Chiral Chromatography racemic->cc reaction_ekr Selective enzymatic acylation ekr->reaction_ekr salt_formation Formation of diastereomeric salts dsc->salt_formation injection Injection onto chiral column cc->injection separation_ekr Chromatographic separation reaction_ekr->separation_ekr s_ol (S)-alcohol separation_ekr->s_ol r_acetate (R)-acetate separation_ekr->r_acetate hydrolysis_ekr (Optional) Hydrolysis r_ol (R)-alcohol hydrolysis_ekr->r_ol r_acetate->hydrolysis_ekr crystallization Fractional crystallization salt_formation->crystallization liberation Liberation of enantiomer crystallization->liberation enantiomer_dsc Enriched Enantiomer liberation->enantiomer_dsc separation_cc Separation on CSP injection->separation_cc r_enantiomer_cc (R)-enantiomer separation_cc->r_enantiomer_cc s_enantiomer_cc (S)-enantiomer separation_cc->s_enantiomer_cc G cluster_general Initial Checks cluster_dsc Diastereomeric Salt Crystallization Troubleshooting cluster_ekr Enzymatic Kinetic Resolution Troubleshooting start Low Enantiomeric Excess (ee) Observed check_purity Verify Purity of Starting Materials start->check_purity check_analysis Confirm Accuracy of ee Analysis Method start->check_analysis screen_agents Screen Chiral Resolving Agents check_purity->screen_agents If DSC check_enzyme Check Enzyme Activity check_purity->check_enzyme If EKR screen_solvents Optimize Solvent System screen_agents->screen_solvents optimize_cooling Control Cooling Rate screen_solvents->optimize_cooling recrystallize Recrystallize Diastereomeric Salt optimize_cooling->recrystallize solution Improved Enantiomeric Excess recrystallize->solution optimize_time Optimize Reaction Time check_enzyme->optimize_time optimize_conditions Optimize Temperature & Solvent optimize_time->optimize_conditions optimize_conditions->solution

References

Technical Support Center: Synthesis of 8-amino-5,6,7,8-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 8-amino-5,6,7,8-tetrahydroquinoline. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My catalytic hydrogenation of quinoline to 5,6,7,8-tetrahydroquinoline is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in this step are a common issue and can often be attributed to several factors related to reaction conditions and materials.

  • Inadequate Reaction Parameters: The temperature and pressure for the catalytic hydrogenation are critical. Deviations from the optimal ranges can lead to incomplete reactions or the formation of byproducts.[1]

  • Catalyst Inactivity or Poisoning: The purity of the starting quinoline is crucial, as impurities can poison the catalyst, reducing its efficiency and leading to lower yields.[1] The choice and preparation of the catalyst also play a significant role.

  • Incomplete Isomerization: Following hydrogenation, an isomerization step is often necessary. If this step is not carried out under the correct conditions (temperature and duration), it can result in a mixture of products, thus lowering the yield of the desired 5,6,7,8-tetrahydroquinoline.[1]

Troubleshooting Steps:

  • Verify Starting Material Purity: Ensure your quinoline is of high purity. Consider purification of the starting material if impurities are suspected.

  • Optimize Reaction Conditions: Refer to the table below for recommended reaction parameters for the hydrogenation and isomerization steps. A well-controlled temperature and pressure are key to maximizing yield.

  • Catalyst Selection: A self-made Palladium (Pd) catalyst has been shown to be effective.[1] Ensure the catalyst is active and handled under appropriate inert conditions if necessary.

Q2: I am struggling to achieve high enantioselectivity in the synthesis of (R)- or (S)-8-amino-5,6,7,8-tetrahydroquinoline. My product is a racemic mixture or has low enantiomeric excess (ee).

A2: Achieving high enantioselectivity is a frequent challenge in the synthesis of chiral amines. Here are several strategies to improve the stereoselectivity of your reaction:

  • Chiral Catalysts: The use of chiral catalysts is a primary method for asymmetric synthesis. Chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have been used as ligands in metal complexes for asymmetric transfer hydrogenation, though in some cases with modest enantiomeric excess.[1]

  • Biomimetic Asymmetric Reduction: The use of a chiral and regenerable NAD(P)H model for the asymmetric reduction of 2-functionalized quinolines has been shown to produce chiral 2-functionalized tetrahydroquinolines with up to 99% ee.[1]

  • Enzymatic Resolution: Lipases can be employed for the kinetic resolution of intermediates. For example, Candida antarctica lipase can be used for the dynamic kinetic resolution of 5,6,7,8-tetrahydroquinolin-8-ol.

Q3: What are some common side products I should be aware of during the synthesis?

A3: The formation of byproducts is often dependent on the specific synthetic route and the control of reaction conditions. During the catalytic hydrogenation of quinoline, incomplete reaction can leave starting material, while overly harsh conditions or incorrect isomerization parameters can lead to a mixture of quinoline isomers. In the reduction of an 8-oximino intermediate, incomplete reduction can be a problem. Careful monitoring of the reaction by techniques like TLC or GC-MS is recommended to identify and minimize the formation of side products.

Data Presentation

Table 1: Reaction Parameters for Catalytic Hydrogenation and Isomerization of Quinoline

ParameterCatalytic HydrogenationIsomerization
Temperature 20°C to 110°C (Optimal: 60°C to 70°C)[1]140°C to 300°C (Optimal: 160°C to 170°C)[1]
Pressure 8 to 12 atmospheres[1]2 atmospheres
Reaction Time Until H₂ pressure no longer drops1 to 4 hours (Optimal: 2 hours)[1]
Catalyst Palladium (Pd) based-

Table 2: Effect of Reaction Conditions on the Yield of 5,6,7,8-Tetrahydroquinoline

Hydrogenation TemperatureIsomerization TemperatureIsomerization TimeYield
~65°C~165°C2 hours93.5%
110°C300°C1 hour78.2%
20°C140°C4 hours36.4%

Data adapted from patent CN101544601B.

Experimental Protocols

Protocol 1: Synthesis of 5,6,7,8-Tetrahydroquinoline via Catalytic Hydrogenation

This protocol is based on the procedure described in patent CN101544601B.

  • Reaction Setup: In a closed reaction vessel, add quinoline and the Pd catalyst.

  • Hydrogenation: Purge the vessel with hydrogen gas. Pressurize the reactor with hydrogen to 8-12 atmospheres. Heat the mixture to 60-70°C with stirring. Continue the reaction until the hydrogen pressure remains constant.

  • Isomerization: Reduce the hydrogen pressure to 2 atmospheres. Increase the temperature to 160-170°C and stir for 2 hours.

  • Work-up: Cool the reaction mixture and filter to remove the catalyst. The filtrate is then purified by vacuum distillation to yield 5,6,7,8-tetrahydroquinoline.

Protocol 2: Reduction of 3-Methyl-8-oximino-5,6,7,8-tetrahydroquinoline to 8-amino-3-methyl-5,6,7,8-tetrahydroquinoline

This protocol is adapted from US Patent 4,011,229.

  • Dissolution: Dissolve 3-methyl-8-oximino-5,6,7,8-tetrahydroquinoline (27.5g) in ethanol (550ml) and add 2N sodium hydroxide solution (550ml).

  • Reduction: Stir the solution vigorously and add nickel-aluminum alloy (41.3g) portion-wise over 30 minutes. Continue stirring at room temperature for 2 hours.

  • Filtration: Filter the reaction mixture through kieselguhr and wash the filter cake with ethanol and water.

  • Extraction and Purification: Evaporate the combined filtrate to a low volume under reduced pressure. Extract the residue with chloroform. Dry the chloroform solution (MgSO₄) and evaporate under reduced pressure. Dissolve the residue in ether, filter, and add ethereal HCl to precipitate the hydrochloride salt. Recrystallize the solid from methanol/ether to obtain 8-amino-3-methyl-5,6,7,8-tetrahydroquinoline hydrochloride (26.2g).[2]

Visualizations

experimental_workflow cluster_synthesis Synthesis Pathway cluster_purification Purification quinoline Quinoline thq 5,6,7,8-Tetrahydroquinoline quinoline->thq Catalytic Hydrogenation oxime 8-Oximino-5,6,7,8- tetrahydroquinoline thq->oxime Nitrosation distillation Vacuum Distillation thq->distillation amino_thq 8-Amino-5,6,7,8- tetrahydroquinoline oxime->amino_thq Reduction crystallization Crystallization / Salt Formation amino_thq->crystallization

Caption: General synthetic workflow for 8-amino-5,6,7,8-tetrahydroquinoline.

troubleshooting_guide start Low Yield or Purity Issue check_sm Check Starting Material Purity start->check_sm check_conditions Verify Reaction Conditions (Temp, Pressure, Time) start->check_conditions check_catalyst Evaluate Catalyst Activity start->check_catalyst check_workup Review Purification Protocol start->check_workup impure_sm Purify Starting Material check_sm->impure_sm Impure optimize_conditions Optimize Reaction Parameters (see Table 1 & 2) check_conditions->optimize_conditions Sub-optimal replace_catalyst Use Fresh/Alternative Catalyst check_catalyst->replace_catalyst Inactive optimize_workup Modify Extraction/ Crystallization Conditions check_workup->optimize_workup Inefficient

Caption: Troubleshooting decision tree for synthesis of 8-amino-5,6,7,8-tetrahydroquinoline.

References

Catalyst selection for efficient 5,6,7,8-Tetrahydroquinolin-8-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 5,6,7,8-Tetrahydroquinolin-8-ol, with a special focus on catalyst selection and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for the synthesis of this compound and its derivatives?

A1: The synthesis, primarily through the hydrogenation of quinoline or its derivatives, employs a variety of catalytic systems. Noble metal catalysts, particularly those based on palladium (Pd) and ruthenium (Ru), are highly efficient for this transformation.[1][2] For instance, a nitrogen-doped carbon-supported Pd catalyst has been shown to be effective for the selective hydrogenation of quinolines.[2] Earth-abundant metal catalysts, such as those based on manganese and cobalt, are also being explored.[1] For asymmetric synthesis to obtain specific enantiomers, chiral catalysts, often rhodium complexes with chiral diamine ligands, are utilized.[3][4] Additionally, enzymatic methods, such as kinetic resolution using lipases like Candida antarctica lipase, are employed for chiral separation.[3]

Q2: What are the key reaction parameters to control during the catalytic hydrogenation of quinoline derivatives?

A2: Optimizing the catalytic hydrogenation requires careful control of several parameters. Temperature and hydrogen pressure are critical; for example, a suggested temperature range is 20°C to 110°C (optimally 60°C to 70°C) with a hydrogen pressure of 8 to 12 atmospheres.[5][6] The choice of solvent can also significantly influence the reaction's selectivity and rate.[1] Catalyst selection and its loading are paramount, as they directly impact efficiency and yield.[7] Furthermore, the purity of the starting quinoline material is important, as impurities can poison the catalyst.[5]

Q3: How can I achieve high enantioselectivity for the synthesis of chiral this compound derivatives?

A3: Achieving high enantioselectivity typically involves one of two main strategies: asymmetric catalysis or enzymatic resolution. Asymmetric transfer hydrogenation using chiral metal complexes, such as rhodium or ruthenium catalysts with chiral ligands like (R)-Me-CAMPY, is a common approach.[4] Chiral Brønsted acids have also been used to catalyze the asymmetric dearomatization of quinolines.[8] Enzymatic resolution offers an alternative, where a lipase, such as from Candida antarctica, can selectively acylate one enantiomer of (±)-5,6,7,8-Tetrahydroquinolin-8-ol, allowing for the separation of the two enantiomers.[3]

Q4: Are there one-pot synthesis methods available for substituted 5,6,7,8-tetrahydroquinolines?

A4: Yes, one-pot multicomponent reactions are efficient strategies for synthesizing substituted 5,6,7,8-tetrahydroquinolines. The Hantzsch-type reaction, or Friedländer annulation, is a robust and common method.[9] This four-component reaction typically involves a cyclic 1,3-dicarbonyl compound, an aldehyde, an active methylene compound, and a nitrogen source like ammonium acetate.[9] The Povarov (aza-Diels-Alder) reaction is another powerful one-pot strategy for constructing the tetrahydroquinoline ring.[9]

Catalyst Performance Data

The selection of a suitable catalyst is crucial for the successful synthesis of this compound. The following table summarizes the performance of various catalysts under different experimental conditions.

CatalystSubstrateTemperature (°C)Pressure (bar)SolventYield (%)NotesReference
Pd/CNQuinolines5020 (H₂)Not specified86.6 - 97.8High stability and recyclability.[2][2]
5% Pd on Carbon (modified)Quinoline60 - 708 - 12 (atm)No Solvent>90 (implied)A two-step, one-pot process involving hydrogenation and subsequent isomerization at 160-170°C.[6][6]
[WCl(η⁵-Cp)(CO)₃]Quinoline12050 (H₂)i-PrOHVariesRequires a Lewis acid co-catalyst for good conversion.[10][10]
Ru nanoparticles (stabilized)QuinaldineMildNot specifiedNot specifiedHigh selectivityThe stabilizing agent (PVP or AdCOOH) and solvent choice are crucial for selectivity.[1][1]
Lipase from Candida antarctica(±)-5,6,7,8-Tetrahydroquinolin-8-ol60N/Ai-Pr₂O(S)-alcohol: 88%, (R)-acetate: 86%Enzymatic kinetic resolution.[3][3]
[Rh(Cp*)((R)-Me-CAMPY)Cl]Cl1-Aryl-3,4-dihydroisoquinoline40N/AH₂OQuantitative ConversionAsymmetric transfer hydrogenation with up to 69% ee.[3][3]

Troubleshooting Guide

Q: My reaction yield is consistently low. What are the potential causes and solutions?

A: Low yield can stem from several factors. Here's a systematic approach to troubleshoot this issue:

  • Catalyst Activity: The catalyst may be deactivated or poisoned.

    • Solution: Ensure the purity of your starting materials, as impurities can poison the catalyst.[5] Use fresh catalyst or regenerate it if possible. For palladium catalysts, a modified preparation can enhance selectivity and yield.[6]

  • Incomplete Reaction: The reaction may not be running to completion.

    • Solution: Monitor the reaction progress using TLC or GC/MS. If the reaction stalls, consider increasing the reaction time, temperature, or hydrogen pressure within the recommended ranges.[5][6]

  • Sub-optimal Reaction Conditions: The temperature, pressure, or solvent may not be ideal for your specific substrate and catalyst.

    • Solution: Review the literature for optimized conditions for your catalytic system. A typical range for hydrogenation is a temperature of 60-70°C and a hydrogen pressure of 8-12 atmospheres.[5][6]

  • Product Loss During Workup: The product may be lost during extraction or purification.

    • Solution: Optimize your workup procedure. Ensure the pH is appropriate during aqueous extraction and choose a suitable solvent system for chromatography.

Q: I am observing the formation of significant byproducts. How can I improve the selectivity of my reaction?

A: Poor selectivity often results in the formation of isomers or over-reduction products.

  • Isomer Formation: In some syntheses, an isomerization step is required to obtain the final product.

    • Solution: If your synthesis involves an isomerization step, ensure it is carried out at the correct temperature and for a sufficient duration. For example, after hydrogenation, an isomerization at 140°C to 300°C may be necessary.[5][6]

  • Over-reduction: The aromatic ring may be fully saturated if the reaction is not stopped at the desired point.

    • Solution: Use a catalyst with higher selectivity. For example, specially prepared Pd catalysts can favor the formation of 5,6,7,8-tetrahydroquinoline over other isomers.[6] Careful monitoring of the reaction and stopping it once the starting material is consumed can also prevent over-reduction.

  • Catalyst Choice: The catalyst itself may not be selective for the desired transformation.

    • Solution: Screen different catalysts. For instance, Ru nanoparticles stabilized with specific ligands have shown remarkable selectivity in the hydrogenation of quinaldine by choosing a suitable solvent.[1]

Q: The stereoselectivity of my asymmetric synthesis is poor, resulting in a racemic or nearly racemic mixture. What can I do to improve it?

A: Low enantiomeric excess (ee) is a common challenge in asymmetric synthesis.

  • Chiral Catalyst/Ligand: The choice of chiral catalyst or ligand is crucial.

    • Solution: Experiment with different chiral ligands. Chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have been used as effective ligands in metal complexes for asymmetric transfer hydrogenation.[3][4] Bulky chiral Brønsted acids have also been shown to achieve high enantioselectivity.[8]

  • Reaction Conditions: Temperature and solvent can influence the enantioselectivity.

    • Solution: Optimize the reaction temperature; often, lower temperatures lead to higher enantioselectivity. Screen different solvents to find the optimal medium for the asymmetric induction.

  • Enzymatic Resolution: If asymmetric catalysis is not providing the desired results, consider enzymatic resolution as an alternative.

    • Solution: Use a lipase, such as from Candida antarctica, for the kinetic resolution of a racemic intermediate like (±)-5,6,7,8-Tetrahydroquinolin-8-ol.[3] This method can provide high yields of both enantiomers in a separated form.[3]

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation of Quinoline

This protocol is a general guideline based on typical conditions for the synthesis of 5,6,7,8-tetrahydroquinoline.

  • Catalyst Preparation (Optional): If using a modified catalyst, prepare it according to the specific literature procedure. For example, a modified Pd catalyst can be prepared by treating a 5 wt% palladium on carbon catalyst with a salt solution like CuCl₂ followed by a bicarbonate solution.[6]

  • Reaction Setup: In a suitable high-pressure reactor, add the quinoline substrate and the catalyst. A typical mass ratio of quinoline to a Pd catalyst is 1:0.02 to 1:0.05.[6] This reaction is often run without a solvent.[6]

  • Hydrogenation: Seal the reactor and purge it with hydrogen gas. Pressurize the reactor with hydrogen to 8-12 atmospheres.[6] Heat the reaction mixture to 60-70°C with vigorous stirring.[6]

  • Monitoring: Monitor the reaction progress by observing the hydrogen pressure. The reaction is complete when the hydrogen pressure no longer decreases.[6]

  • Isomerization (if required): After the hydrogenation is complete, vent the excess hydrogen to a pressure of about 2 atmospheres.[6] Then, heat the mixture to 160-170°C and stir for approximately 2 hours to facilitate isomerization.[5][6]

  • Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove the catalyst. The catalyst can often be recovered, washed, dried, and reused.[6] The filtrate, containing the product, can be purified by vacuum distillation.[6]

Protocol 2: Enzymatic Kinetic Resolution of (±)-5,6,7,8-Tetrahydroquinolin-8-ol

This protocol is adapted from a literature procedure for the enzymatic resolution of racemic this compound.[3]

  • Reaction Setup: To a solution of (±)-5,6,7,8-Tetrahydroquinolin-8-ol (1 equivalent) in isopropyl ether (i-Pr₂O), add vinyl acetate (5 equivalents), lipase acrylic resin from Candida antarctica (0.5 equivalents), and 4Å molecular sieves (5 equivalents).[3]

  • Reaction Conditions: Stir the mixture at 60°C for 30 hours.[3]

  • Monitoring: Monitor the reaction progress by HPLC using a chiral column to resolve the enantiomers.[3]

  • Workup: Once the desired conversion is reached, remove the lipase and molecular sieves by filtration through a pad of celite.[3]

  • Purification: Concentrate the filtrate under vacuum. The resulting mixture of (S)-5,6,7,8-tetrahydroquinoline-8-ol and (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline can be separated by silica gel chromatography.[3]

  • Hydrolysis of the Acetate: The separated (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline can be hydrolyzed to the corresponding (R)-alcohol by stirring with potassium carbonate (K₂CO₃) in methanol (MeOH) at room temperature.[3]

Visualizations

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Start Problem Encountered LowYield Low Yield? Start->LowYield PoorSelectivity Poor Selectivity? Start->PoorSelectivity LowEE Low Enantioselectivity? Start->LowEE CheckCatalyst Check Catalyst Activity - Use fresh catalyst - Check starting material purity LowYield->CheckCatalyst Yes CheckIsomerization Optimize Isomerization - Adjust temp/time PoorSelectivity->CheckIsomerization Yes CheckChiralSource Optimize Chiral Catalyst/Ligand - Screen different ligands LowEE->CheckChiralSource Yes CheckCompletion Check Reaction Completion - Increase time/temp/pressure CheckCatalyst->CheckCompletion CheckWorkup Optimize Workup - Adjust pH, solvent CheckCompletion->CheckWorkup CheckOverReduction Prevent Over-reduction - Monitor reaction closely - Use selective catalyst CheckIsomerization->CheckOverReduction ScreenCatalysts Screen Catalysts/Solvents CheckOverReduction->ScreenCatalysts OptimizeConditions Optimize Conditions - Lower temperature - Screen solvents CheckChiralSource->OptimizeConditions ConsiderEnzymatic Consider Enzymatic Resolution OptimizeConditions->ConsiderEnzymatic

Caption: Troubleshooting decision tree for synthesis issues.

CatalystSelection Goal Goal: Synthesize This compound Achiral Achiral Synthesis? Goal->Achiral Chiral Chiral Synthesis? Goal->Chiral Pd_Catalysts Palladium Catalysts (Pd/C) - Good for general hydrogenation - Can be modified for selectivity Achiral->Pd_Catalysts Yes Ru_Catalysts Ruthenium Catalysts - Good selectivity with right ligand/solvent Achiral->Ru_Catalysts Yes Other_Metals Other Metals (W, Co, Mn) - Alternative options, may need specific conditions Achiral->Other_Metals Yes Asymmetric_Catalysis Asymmetric Catalysis - Chiral Rh/Ru complexes - Chiral Brønsted acids Chiral->Asymmetric_Catalysis Yes Enzymatic_Resolution Enzymatic Resolution - Lipases (e.g., Candida antarctica) - Separates enantiomers Chiral->Enzymatic_Resolution Yes Conclusion Select based on cost, selectivity, and desired stereochemistry Pd_Catalysts->Conclusion Ru_Catalysts->Conclusion Other_Metals->Conclusion Asymmetric_Catalysis->Conclusion Enzymatic_Resolution->Conclusion

Caption: Logical guide for catalyst selection based on synthesis goals.

References

Validation & Comparative

Enantiomeric Dichotomy: A Comparative Analysis of the Biological Activity of 5,6,7,8-Tetrahydroquinolin-8-ol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the stereoselective bioactivity of 5,6,7,8-Tetrahydroquinolin-8-ol enantiomers, drawing insights from key derivatives, for researchers and professionals in drug discovery and development.

The three-dimensional arrangement of atoms in a molecule can have a profound impact on its interaction with biological systems. In the realm of pharmacology, enantiomers—mirror-image isomers of a chiral compound—can exhibit significantly different biological activities, with one enantiomer often being more potent or having a different pharmacological profile than the other. This guide provides a comparative analysis of the biological activity of the (R)- and (S)-enantiomers of this compound, a key heterocyclic scaffold in medicinal chemistry.

While direct comparative biological data for the enantiomers of this compound is not extensively available in the public domain, valuable insights can be gleaned from studies on its close derivatives. Research on chiral 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine-based compounds has demonstrated a clear stereochemical preference in their antiproliferative effects, highlighting the critical role of the stereocenter at the 8-position.

Quantitative Comparison of Antiproliferative Activity of Key Derivatives

A study by Facchetti et al. (2020) on a series of 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivatives revealed significant differences in the cytotoxic effects of the enantiomers against various cancer cell lines.[1][2] The (R)-enantiomer of a particularly active Schiff base derivative, designated as (R)-5a , demonstrated markedly higher antiproliferative activity compared to its (S)-counterpart.[1][2]

Compound DerivativeEnantiomerCell LineIC50 (µM)
5a (R)A2780 (Ovarian Carcinoma)5.4
(S)A2780 (Ovarian Carcinoma)17.2
3a (R)A2780 (Ovarian Carcinoma)9.8
(S)A2780 (Ovarian Carcinoma)10.5
2b (R)A2780 (Ovarian Carcinoma)12.1
(S)A2780 (Ovarian Carcinoma)11.5

Data extracted from Facchetti et al. (2020). The study highlights that for derivative 5a, the (R)-enantiomer is approximately three times more potent than the (S)-enantiomer in inhibiting the growth of A2780 ovarian cancer cells.[2]

Mechanism of Action: Insights from the More Active Enantiomer

Further investigation into the mechanism of action of the most active derivative, (R)-5a , revealed its ability to induce cell cycle arrest and apoptosis in A2780 cells.[1][2] This effect is associated with the induction of mitochondrial membrane depolarization and an increase in cellular reactive oxygen species (ROS) production, suggesting that the pro-apoptotic activity is mediated through the mitochondrial pathway.[1][2]

Enantiomer_Differential_Activity cluster_enantiomers This compound Enantiomers cluster_receptor Biological Target (e.g., Receptor, Enzyme) cluster_effects Biological Response R_Enantiomer (R)-Enantiomer Receptor Chiral Binding Site R_Enantiomer->Receptor Optimal Fit S_Enantiomer (S)-Enantiomer S_Enantiomer->Receptor Poor Fit High_Activity High Biological Activity (e.g., Therapeutic Effect) Receptor->High_Activity Strong Interaction Low_Activity Low or No Biological Activity (e.g., Inactive or Off-Target Effects) Receptor->Low_Activity Weak Interaction Antiproliferative_Assay_Workflow start Start: Cancer Cell Lines seeding Seed Cells in 96-well Plates start->seeding incubation1 Incubate for 24h seeding->incubation1 treatment Treat with Enantiomer Solutions (Varying Concentrations) incubation1->treatment incubation2 Incubate for 72h treatment->incubation2 mtt_addition Add MTT Reagent incubation2->mtt_addition incubation3 Incubate for 4h mtt_addition->incubation3 solubilization Add Solubilization Buffer incubation3->solubilization readout Measure Absorbance (Spectrophotometer) solubilization->readout analysis Calculate IC50 Values readout->analysis end End: Determine Antiproliferative Activity analysis->end

References

A Comparative Guide to Chelating Agents: 8-Hydroxyquinoline vs. 5,6,7,8-Tetrahydroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chelating properties and applications of 8-hydroxyquinoline (8-HQ) and its saturated analog, 5,6,7,8-Tetrahydroquinolin-8-ol. While both molecules share a core structure conducive to metal ion coordination, their electronic and conformational differences lead to distinct applications in medicinal chemistry, analytical sciences, and materials science.

Structural and Electronic Overview

8-Hydroxyquinoline is a well-established bidentate chelating agent, capable of forming stable complexes with a wide range of metal ions.[1] Its chelating ability arises from the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group at the 8-position, which together form a stable five-membered ring with a metal ion.[2] this compound retains this critical arrangement of donor atoms but differs in the saturation of the pyridine ring.

  • 8-Hydroxyquinoline (8-HQ): Features a planar, aromatic quinoline ring system. The aromaticity influences the electron density on the nitrogen and oxygen atoms.

  • This compound (THQ-8-ol): Possesses a partially saturated, non-planar tetrahydroquinoline core. The pyridine ring is reduced to a piperidine ring, making the nitrogen atom more aliphatic and conformationally flexible.

This fundamental structural difference is predicted to alter the basicity of the nitrogen atom and, consequently, the stability of the resulting metal complexes. The aliphatic amine in THQ-8-ol is expected to be more basic than the aromatic amine in 8-HQ, potentially leading to stronger coordination with certain metal ions. However, the loss of aromaticity and planarity introduces conformational considerations.

Structure_Comparison cluster_0 8-Hydroxyquinoline (8-HQ) cluster_1 This compound (THQ-8-ol) node_8HQ node_8HQ node_THQ node_THQ

Caption: Chemical structures of 8-Hydroxyquinoline and this compound.

Chelation_Mechanism cluster_HQ 8-Hydroxyquinoline Chelation cluster_THQ This compound Chelation HQ_Ligand 8-HQ HQ_Complex [M(8-HQ)n] complex HQ_Ligand->HQ_Complex Chelates via N and O⁻ M1 M²⁺ M1->HQ_Complex THQ_Ligand THQ-8-ol THQ_Complex [M(THQ-8-ol)n] complex THQ_Ligand->THQ_Complex Chelates via N and O⁻ M2 M²⁺ M2->THQ_Complex

Caption: Generalized chelation mechanism for both ligands with a divalent metal ion (M²⁺).

Quantitative Comparison of Chelating Performance

The stability of metal complexes is a critical measure of a chelating agent's efficacy. Stability constants (log K or log β) quantify the equilibrium for the formation of the complex in solution.[3] While extensive data exists for 8-hydroxyquinoline, there is a notable lack of published stability constant data for this compound, reflecting its more recent and specialized use as a synthetic intermediate.

Table 1: Stability Constants of 8-Hydroxyquinoline Metal Complexes

The following table summarizes the stepwise (K) and overall (β) stability constants for 8-HQ with various divalent metal ions in a 50% v/v aqueous dioxane solution.

Metal Ionlog K₁log K₂log β₂ (Overall)
Cu²⁺12.7811.6524.43
Ni²⁺11.029.6820.70
Co²⁺9.508.3017.80
Zn²⁺9.988.7818.76
Fe²⁺8.507.5016.00
Mn²⁺7.906.6014.50

Note: Data sourced from Irving and Rossotti (1954), measured in 50% v/v aqueous dioxane at 20°C.[4] The stability of these complexes generally follows the Irving-Williams series (Mn < Fe < Co < Ni < Cu > Zn).[5]

Analysis for this compound:

Experimental Protocols for Evaluating Chelating Activity

Standardized protocols are essential for comparing the efficacy of chelating agents. Below are detailed methodologies for determining stability constants and for high-throughput screening of metal-chelating capacity.

Protocol 1: Potentiometric Titration for Stability Constant Determination

This classic method, based on the Calvin-Bjerrum pH-titration technique, allows for the precise determination of stability constants.[4]

Methodology:

  • Solution Preparation: Prepare solutions of the ligand (e.g., 8-HQ), a strong acid (e.g., HClO₄), a metal salt (e.g., Cu(ClO₄)₂), and a strong base (e.g., NaOH) of known concentrations in a suitable solvent system (e.g., 50% aqueous dioxane) with a constant ionic strength maintained by an inert salt (e.g., NaClO₄).

  • Titration: Perform a pH-metric titration by adding standardized NaOH solution in small increments to a solution containing the ligand and the strong acid, both in the absence and presence of the metal ion.

  • Data Acquisition: Record the pH value after each addition of the base.

  • Calculation of Formation Function (n̄): From the titration curves, calculate the average number of ligands bound per metal ion (n̄) at different pH values.

  • Determination of Stability Constants: Plot n̄ against the negative logarithm of the free ligand concentration (pL). The values of log K₁ and log K₂ can be determined from this formation curve, where log K₁ is the pL value at n̄ = 0.5 and log K₂ is the pL value at n̄ = 1.5.

Protocol 2: Spectrophotometric Assay for Iron (Fe²⁺) Chelating Capacity

This method is suitable for rapid screening and is based on the competition between the test compound and a chromogenic indicator (Ferrozine) for ferrous ions.[6][7]

Methodology:

  • Reaction Mixture: To a microplate well, add the sample solution (e.g., 250 µL) and a solution of FeCl₂ (e.g., 25 µL of 2 mM). Allow to incubate briefly to permit chelation.

  • Color Development: Add a solution of Ferrozine (e.g., 25 µL of 5 mM). Ferrozine forms a stable, magenta-colored complex with any free Fe²⁺ ions.

  • Incubation: Incubate the mixture at room temperature for 10-20 minutes.

  • Measurement: Measure the absorbance of the magenta-colored Fe²⁺-Ferrozine complex at approximately 562 nm using a spectrophotometer. A control containing no chelating agent represents the maximum absorbance.

  • Calculation: The percentage of chelating activity is calculated using the formula: % Chelation = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance in the presence of the test compound. EDTA is commonly used as a positive control.

Experimental_Workflow cluster_workflow Spectrophotometric Chelating Assay Workflow start Prepare Sample and Reagents (Chelator, Metal Ion, Indicator) mix Mix Sample with Metal Ion Solution (e.g., FeCl₂) start->mix incubate1 Incubate to allow chelation mix->incubate1 add_indicator Add Chromogenic Indicator (e.g., Ferrozine) incubate1->add_indicator incubate2 Incubate for color development add_indicator->incubate2 measure Measure Absorbance at specific λ (e.g., 562 nm) incubate2->measure calculate Calculate % Chelating Activity measure->calculate

Caption: General workflow for a spectrophotometric metal chelating assay.

Applications in Research and Development

The distinct properties of 8-HQ and THQ-8-ol have led them to be employed in different areas of chemical and biological research.

8-Hydroxyquinoline:

  • Medicinal Chemistry: 8-HQ and its derivatives are widely investigated for their therapeutic potential, which is often linked to their ability to chelate metal ions crucial for pathological processes. Applications include antineurodegenerative (e.g., in Alzheimer's disease), anticancer, antimicrobial, and anti-inflammatory agents.[8][9]

  • Analytical Chemistry: It serves as a classic analytical reagent for the gravimetric determination of metals and as a fluorescent sensor for detecting ions like Al³⁺ and Zn²⁺.[10][11] The chelation process often enhances fluorescence, providing a measurable signal.[11]

  • Materials Science: The aluminum complex of 8-HQ, Alq₃, is a cornerstone material in organic light-emitting diodes (OLEDs) due to its excellent electroluminescent properties.[12]

This compound:

  • Chiral Synthesis: The primary application of THQ-8-ol is as a chiral building block.[13] Its enantiomerically pure forms are valuable precursors for synthesizing complex chiral ligands (like CAMPY) used in asymmetric catalysis, particularly for reactions like asymmetric transfer hydrogenation.[14][15]

  • Drug Discovery: The tetrahydroquinoline scaffold is a "privileged structure" found in many bioactive molecules and natural alkaloids.[13][16] Therefore, THQ-8-ol serves as a key intermediate in the synthesis of novel pharmacologically active compounds, including potential anticancer agents and C5a receptor antagonists.[13][16][17]

Conclusion

This guide highlights the comparative chemistry of 8-hydroxyquinoline and this compound as chelating agents.

  • 8-Hydroxyquinoline is a well-characterized, versatile, and planar aromatic chelator with a vast body of supporting experimental data. Its applications are broad, spanning from fundamental analytical chemistry to advanced materials and medicine, all leveraging its proven ability to form stable metal complexes.

  • This compound is a conformationally flexible, aliphatic analog. While it possesses the requisite functional groups for chelation, its primary documented role is not as a direct chelating agent but as a valuable chiral intermediate for the synthesis of complex molecules and catalysts.

For researchers seeking a proven and well-documented chelating agent for a wide array of applications, 8-hydroxyquinoline remains the standard choice. In contrast, This compound offers opportunities in synthetic and medicinal chemistry as a foundational block for creating novel chiral structures. A significant gap in the literature exists regarding its metal-chelating properties, and further experimental studies are necessary to fully elucidate its potential and enable a direct performance comparison with its aromatic counterpart.

References

A Comparative Guide to Catalyst Efficacy in 5,6,7,8-Tetrahydroquinolin-8-ol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 5,6,7,8-Tetrahydroquinolin-8-ol and its derivatives is a critical process for researchers in medicinal chemistry and drug development, owing to the tetrahydroquinoline scaffold's prevalence in a wide range of pharmacologically active compounds. The efficacy of this synthesis is highly dependent on the choice of catalyst, which governs reaction rates, yields, and selectivity. This guide provides an objective comparison of various catalytic systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific application.

The synthesis of the target molecule primarily involves the hydrogenation of the quinoline core. Direct catalytic synthesis to the 8-ol functionalized product is less documented; therefore, this guide focuses on the crucial catalytic hydrogenation of quinoline to form the 5,6,7,8-tetrahydroquinoline backbone, a key intermediate. Subsequent functionalization and resolution steps are also discussed.

Catalyst Performance in Quinoline Hydrogenation

The selective hydrogenation of quinoline can yield either 1,2,3,4-tetrahydroquinoline or the desired 5,6,7,8-tetrahydroquinoline. The catalyst choice is paramount in directing this selectivity and achieving high yields. Below is a summary of the performance of various heterogeneous catalysts under different experimental conditions.

Table 1: Comparison of Heterogeneous Catalysts for Quinoline Hydrogenation

CatalystSupport / LigandTemp. (°C)Pressure (bar)Time (h)SolventConversion (%)Yield (%) / SelectivityReference
Pd-based
PD Catalyst (5 wt% Pd/C modified)None (neat)60-708-12 atm (H₂)-None-90.6 (to 5,6,7,8-THQ)¹[1]
Ru-based
Ru₅₀P₅₀@SILPSupported Ionic Liquid Phase9050 (H₂)16Heptane>99>99 (to 1,2,3,4-THQ)²[2][3]
Ru₆₀P₄₀@SILPSupported Ionic Liquid Phase9050 (H₂)16Heptane>9997 (to 1,2,3,4-THQ)²[2][3]
Ru(η³-methallyl)₂(cod)/PhTRAPPhTRAP-50 (H₂)24Dioxane>9991 (to 5,6,7,8-THQ)³[4]
Ni-based
25 wt% Ni₂PSBA-1534060-Decahydronaphthalene>93High (to Decahydroquinoline)⁴[5][6][7][8]
Ni₂P-GCNGraphitic Carbon Nitride180-24Toluene10098 (to 1,2,3,4-THQ)⁵[9]
Co-based
Co(OAc)₂/ZnNone7040 (H₂)16Water100>99 (to 1,2,3,4-THQ)[10]

¹Reaction is a two-step, one-pot process involving hydrogenation followed by isomerization at 160-170°C to achieve the 5,6,7,8-isomer.[1][11] ²Ruthenium phosphide catalysts show extremely high selectivity for the hydrogenation of the heterocyclic ring, yielding 1,2,3,4-tetrahydroquinoline.[2][3] ³This chiral ruthenium catalyst demonstrates unusual chemoselectivity, favoring the hydrogenation of the carbocyclic ring.[4] ⁴Nickel phosphide catalysts are highly active for full saturation to decahydroquinoline at high temperatures.[5][8] ⁵This catalyst was used for transfer hydrogenation with formic acid as the hydrogen source.

Visualizing the Catalytic Workflow

The process of evaluating and comparing catalysts for a specific chemical transformation follows a logical sequence. The diagram below illustrates a generalized workflow for the synthesis and screening of catalysts for quinoline hydrogenation.

G cluster_prep Catalyst Preparation cluster_reaction Catalytic Hydrogenation cluster_analysis Analysis & Comparison cat_pd Pd/C Catalyst (Modified) reaction Reaction Vessel (Solvent, H₂, Temp, Pressure) cat_pd->reaction Catalyst 1 cat_ru Ru-Phosphide Catalyst (Ru₅₀P₅₀@SILP) cat_ru->reaction Catalyst 2 cat_ni Ni-Phosphide Catalyst (Ni₂P/SBA-15) cat_ni->reaction Catalyst 3 start Quinoline (Substrate) start->reaction analysis Product Analysis (GC-MS, NMR) reaction->analysis comparison Compare: - Yield - Selectivity - Conversion analysis->comparison product 5,6,7,8-THQ or 1,2,3,4-THQ analysis->product

Caption: General workflow for screening different catalysts in the hydrogenation of quinoline.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following are representative protocols for key transformations discussed in this guide.

Protocol 1: Synthesis of 5,6,7,8-Tetrahydroquinoline via Pd-Catalyzed Hydrogenation and Isomerization

This protocol is adapted from a patented method for a one-pot synthesis.[1][11]

  • Catalyst Preparation: A 5 wt% Palladium-on-carbon catalyst is added to an aqueous hydrochloride solution. The mixture is stirred and heated to 10-50°C. An equivalent amount of a bicarbonate solution is added, and the mixture is stirred for 1-4 hours. The resulting solid (PD catalyst) is filtered, washed, and dried.

  • Hydrogenation: In a closed reaction vessel, quinoline and the prepared PD catalyst (mass ratio of 1:0.02-0.05) are combined without a solvent. Hydrogen gas is introduced until the pressure reaches 8-12 atmospheres. The mixture is stirred at 60-70°C until the hydrogen pressure no longer drops, indicating the completion of the initial hydrogenation.

  • Isomerization: The hydrogen pressure is carefully released to 2 atmospheres. The temperature is then raised to 160-170°C, and the reaction is stirred for 2 hours to facilitate the isomerization to the thermodynamically stable 5,6,7,8-tetrahydroquinoline.

  • Work-up and Purification: After the reaction, the mixture is cooled and the catalyst is removed by filtration. The filtrate is subjected to vacuum distillation to obtain the pure 5,6,7,8-tetrahydroquinoline product.

Protocol 2: Dehalogenation to this compound

This general procedure describes the synthesis of the target molecule from a chlorinated precursor.[12]

  • Reaction Setup: Dissolve the starting material, 2-chloro-5,6,7,8-tetrahydroquinolin-8-ol (0.66 mmol), in anhydrous THF (13.2 mL) in a suitable flask. Degas the solution by bubbling argon through it for several minutes.

  • Reagent Addition: To the solution, add PdCl₂(dppf) (27.0 mg, 0.033 mmol, 5.0 mol%), TMEDA (0.130 g, 1.12 mmol, 1.7 equiv), and NaBH₄ (42.4 mg, 1.12 mmol, 1.7 equiv) sequentially under an argon atmosphere.

  • Reaction: Stir the reaction mixture under argon protection at room temperature for an appropriate amount of time, monitoring the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, perform a standard aqueous work-up and extract the product with an organic solvent. The crude product can be purified by column chromatography.

Protocol 3: Enzymatic Kinetic Resolution of (±)-5,6,7,8-Tetrahydroquinolin-8-ol

For applications requiring enantiomerically pure compounds, enzymatic resolution is a highly effective method.[13][14]

  • Reaction Setup: In a flask, combine (±)-5,6,7,8-Tetrahydroquinolin-8-ol (1 eq.), vinyl acetate (5 eq.), lipase acrylic resin from Candida antarctica (0.5 eq.), and 4Å molecular sieves (5 eq.) in anhydrous diisopropyl ether (i-Pr₂O).

  • Reaction: Stir the mixture at 60°C for 30 hours. The reaction progress and enantiomeric excess can be monitored by chiral HPLC.

  • Separation: After the reaction, remove the lipase and molecular sieves by filtration through a celite pad. Concentrate the filtrate under vacuum.

  • Purification: Separate the resulting products, the unreacted (S)-5,6,7,8-tetrahydroquinolin-8-ol and the acetylated (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline, by silica gel chromatography.[14] The (R)-acetate can then be hydrolyzed back to the (R)-alcohol using a base like K₂CO₃ in methanol.

G racemate Racemic (±)-THQ-8-ol enzyme Lipase from C. antarctica + Vinyl Acetate racemate->enzyme separation Chromatographic Separation enzyme->separation s_ol (S)-THQ-8-ol (Unreacted) separation->s_ol Product 1 r_oac (R)-8-Acetoxy-THQ (Acetylated) separation->r_oac Product 2 hydrolysis Hydrolysis (K₂CO₃, MeOH) r_oac->hydrolysis r_ol (R)-THQ-8-ol hydrolysis->r_ol

References

A Comparative Guide to Analytical Methods for Purity Validation of 5,6,7,8-Tetrahydroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of 5,6,7,8-Tetrahydroquinolin-8-ol is a critical step to ensure the reliability and reproducibility of experimental results. A variety of analytical techniques can be employed for this purpose, each with its own set of advantages and limitations. This guide provides a comparative overview of the most common methods—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—supported by representative experimental protocols and typical validation parameters.

Comparison of Analytical Techniques

The selection of an appropriate analytical method depends on factors such as the required sensitivity, selectivity, and the nature of potential impurities. The following table summarizes the key performance characteristics of the primary analytical techniques for the purity determination of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on partitioning between a stationary and liquid mobile phase.Separation based on volatility and partitioning between a stationary and gaseous mobile phase, with mass-based detection.Intrinsic quantitative analysis based on the direct proportionality between NMR signal intensity and the number of atomic nuclei.[1]
Typical Purity Range 95-100%95-100%90-100%
Selectivity High, tunable by column and mobile phase selection.Very high, especially with mass spectrometric detection.High, depends on spectral resolution.
Sensitivity High (ng to pg range).Very high (pg to fg range).Moderate (µg to mg range).
Precision (RSD) < 2%< 5%< 1%[2]
Accuracy HighHighVery high (often considered a primary ratio method).
Throughput Moderate to high.Moderate.Low to moderate.
Key Advantages Robust, versatile, and widely available. Suitable for non-volatile and thermally labile compounds.[3]High separation efficiency and definitive peak identification through mass spectra.[4]Does not require a specific reference standard for the analyte, provides structural information.[2][5]
Key Limitations Requires a chromophore for UV detection, potential for unresolved peaks.Analyte must be volatile and thermally stable, potential for sample degradation at high temperatures.Lower sensitivity compared to chromatographic methods, requires more sample, potential for signal overlap.[1]

Experimental Workflows and Logical Relationships

The general workflow for validating the purity of a chemical compound involves a series of steps from sample preparation to data analysis and reporting. The choice of a specific analytical technique is often guided by the physicochemical properties of the analyte and the information required.

General Workflow for Purity Validation cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_validation Method Validation cluster_results Data Analysis & Reporting prep Accurate Weighing diss Dissolution in Appropriate Solvent prep->diss hplc HPLC diss->hplc Method Selection gcms GC-MS diss->gcms Method Selection qnmr qNMR diss->qnmr Method Selection spec Specificity hplc->spec gcms->spec qnmr->spec lin Linearity spec->lin acc Accuracy lin->acc prec Precision acc->prec lod LOD/LOQ prec->lod integ Peak Integration / Signal Measurement lod->integ calc Purity Calculation integ->calc report Reporting calc->report

A generalized workflow for analytical method validation.

The decision-making process for selecting an appropriate analytical technique involves considering the analyte's properties and the specific requirements of the analysis.

Logical Flow for Method Selection start Analyte: this compound volatile Volatile & Thermally Stable? start->volatile chromophore UV Chromophore Present? volatile->chromophore No gcms GC-MS volatile->gcms Yes ref_std Reference Standard Available? chromophore->ref_std No hplc HPLC chromophore->hplc Yes qnmr qNMR ref_std->qnmr No derivatization Derivatization Required for GC ref_std->derivatization Yes (Alternative)

Decision tree for selecting an analytical method.

Detailed Experimental Protocols

The following are representative protocols for each of the discussed analytical techniques. These may require optimization for specific instrumentation and sample matrices.

High-Performance Liquid Chromatography (HPLC)

This method is a robust starting point for the purity analysis of this compound.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water.

    • Solvent B: Acetonitrile.

    • A gradient elution is often employed for optimal separation of impurities with varying polarities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm.[6]

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of 0.5 mg/mL.

    • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the analysis of volatile and thermally stable impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C, hold for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 40-400.

    • Source Temperature: 230 °C.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR)

This protocol provides a primary method for purity assessment without the need for a specific reference standard of the analyte.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with known purity and non-overlapping signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and internal standard are fully soluble (e.g., DMSO-d6, MeOD-d4).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample and 5 mg of the internal standard into a vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 1.0 mL).

    • Transfer an aliquot to an NMR tube.

  • Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest.

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing:

    • Apply appropriate phasing and baseline correction.

    • Integrate a well-resolved signal for the analyte and a signal for the internal standard.

  • Purity Calculation: The purity is calculated based on the integral values, the number of protons for each signal, the molecular weights, and the masses of the sample and internal standard.[7]

Conclusion

The validation of the purity of this compound can be effectively achieved using several analytical techniques. HPLC is a versatile and robust method suitable for routine quality control. GC-MS offers high sensitivity and specificity, particularly for volatile impurities. qNMR stands out as a primary method for providing an accurate purity assessment without the need for a specific reference standard. The choice of method should be based on the specific requirements of the analysis, including the expected impurities, required sensitivity, and available instrumentation. For comprehensive characterization, a combination of these techniques is often recommended.

References

A Comparative Analysis of 5,6,7,8-Tetrahydroquinoline Derivatives in Anticancer Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anticancer potential of various 5,6,7,8-tetrahydroquinoline derivatives. While the initial focus was on 5,6,7,8-tetrahydroquinolin-8-ol derivatives, the available literature predominantly features studies on analogous structures, particularly those with a 2-oxo or 8-amino substitution. This guide will, therefore, focus on these well-documented derivatives, presenting a comparative analysis of their cytotoxic activities, mechanistic insights, and the experimental protocols used for their evaluation.

Introduction to 5,6,7,8-Tetrahydroquinoline Derivatives in Oncology

The 5,6,7,8-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have garnered significant attention in cancer research due to their demonstrated ability to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways crucial for tumor growth and survival.[2][3] This guide aims to provide a consolidated resource for researchers by comparing the anticancer performance of selected 5,6,7,8-tetrahydroquinoline derivatives based on available experimental data.

Data Presentation: Comparative Cytotoxicity

The following table summarizes the in vitro anticancer activity of selected 5,6,7,8-tetrahydroquinoline derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCancer Cell LineIC50 (µM)Reference
(2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d) HCT-116 (Colon)~13Ryczkowska et al. (2022)[1][3][4]
A-549 (Lung)~13Ryczkowska et al. (2022)[1][3][4]
3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) HCT-116 (Colon)13.11 ± 0.54Moustafa et al. (2022)
A-549 (Lung)11.33 ± 0.67Moustafa et al. (2022)
Compound 15 (pyrazolo[3,4-b]quinoline derivative) MCF-7 (Breast)15.16Fathy et al. (2021)[5]
HepG2 (Liver)18.74Fathy et al. (2021)[5]
A-549 (Lung)18.68Fathy et al. (2021)[5]
(R)-5a (8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline) A2780 (Ovarian)Not specifiedDall'Acqua et al. (2020)[6][7][8]
CEM (T-lymphocyte)Not specifiedDall'Acqua et al. (2020)[6][7][8]
HeLa (Cervix)Not specifiedDall'Acqua et al. (2020)[6][7][8]
HT-29 (Colon)Not specifiedDall'Acqua et al. (2020)[6][7][8]
MSTO-211H (Mesothelioma)Not specifiedDall'Acqua et al. (2020)[6][7][8]

Mechanisms of Anticancer Action

Several studies have elucidated the mechanisms by which these derivatives exert their anticancer effects. Common pathways include the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

One of the key signaling pathways implicated in the anticancer activity of these compounds is the PI3K/Akt/mTOR pathway . This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. The derivative (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d) has been shown to induce autophagy via the PI3K/AKT/mTOR signaling pathway.[1][3][4]

// Nodes GF [label="Growth Factor", fillcolor="#F1F3F4", fontcolor="#202124"]; RTK [label="Receptor Tyrosine Kinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Growth &\nProliferation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Survival [label="Cell Survival", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Autophagy_Inhibition [label="Autophagy\nInhibition", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Derivative [label="this compound\nDerivative (e.g., 20d)", shape=box, style="filled,dashed", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges GF -> RTK [color="#5F6368"]; RTK -> PI3K [color="#5F6368"]; PI3K -> PIP3 [label=" phosphorylates", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; PIP2 -> PI3K [style=invis]; PIP3 -> Akt [color="#5F6368"]; Akt -> mTORC1 [color="#5F6368"]; mTORC1 -> Proliferation [color="#5F6368"]; mTORC1 -> Survival [color="#5F6368"]; mTORC1 -> Autophagy_Inhibition [color="#5F6368"]; Derivative -> PI3K [label=" inhibits", fontsize=8, fontcolor="#EA4335", color="#EA4335", style=dashed]; } .dot Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory point of a tetrahydroquinoline derivative.

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below. These protocols serve as a guide for researchers looking to replicate or build upon these findings.

Synthesis of Derivatives

The synthesis of these derivatives often involves multi-step chemical reactions. For instance, the synthesis of 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) involves the condensation of corresponding benzoylopropanamides with cyclohexanone in the presence of an acid catalyst.[2] Similarly, (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d) is synthesized through a series of reactions including acylation.[3]

// Nodes Start [label="Starting Materials\n(e.g., benzoylopropanamides,\ncyclohexanone)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction1 [label="Condensation Reaction\n(e.g., with TsOH catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Intermediate Product\n(e.g., Tetrahydroquinolinone core)", fillcolor="#FBBC05", fontcolor="#202124"]; Reaction2 [label="Further Modification\n(e.g., Acylation, Substitution)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Final [label="Final Derivative", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Reaction1 [color="#5F6368"]; Reaction1 -> Intermediate [color="#5F6368"]; Intermediate -> Reaction2 [color="#5F6368"]; Reaction2 -> Final [color="#5F6368"]; } .dot Caption: Generalized workflow for the synthesis of 5,6,7,8-tetrahydroquinoline derivatives.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect programmed cell death (apoptosis).

  • Cell Treatment: Treat cells with the IC50 concentration of the test compound for a specified time (e.g., 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[4]

Cell Cycle Analysis

This method is used to determine the distribution of cells in the different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with the test compound, harvest at different time points, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Conclusion

The 5,6,7,8-tetrahydroquinoline scaffold serves as a promising framework for the development of novel anticancer agents. The derivatives discussed in this guide, particularly the 2-oxo and 8-amino substituted compounds, have demonstrated significant cytotoxic effects against a range of cancer cell lines. Their mechanisms of action, involving the induction of apoptosis and cell cycle arrest, often through the modulation of critical signaling pathways like PI3K/Akt/mTOR, highlight their therapeutic potential. The provided data and experimental protocols offer a valuable resource for researchers in the field of oncology and drug discovery to further explore and optimize these compounds for future clinical applications. Further investigation into the structure-activity relationships of this compound derivatives specifically is warranted to fully explore the potential of this particular subclass.

References

A Comparative Benchmarking of Synthetic Routes to 5,6,7,8-Tetrahydroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of prevalent synthetic methodologies for obtaining 5,6,7,8-Tetrahydroquinolin-8-ol, a key intermediate in the development of novel therapeutics. The efficacy of each route is evaluated based on reaction yields, conditions, and, where applicable, stereoselectivity. Detailed experimental protocols for key reactions are provided to facilitate reproducibility and further investigation.

Introduction

This compound and its derivatives are pivotal structural motifs in medicinal chemistry. The tetrahydroquinoline scaffold is a privileged structure found in numerous biologically active molecules and natural alkaloids. The hydroxyl group at the 8-position provides a handle for further functionalization, making it a valuable building block in drug discovery programs. The development of efficient and scalable synthetic routes to this core structure is of paramount importance. This guide aims to provide an objective comparison of the available synthetic strategies to empower researchers in selecting the most suitable method for their specific needs.

Comparison of Synthetic Routes

Four primary strategies for the synthesis of this compound are highlighted in this guide:

  • Route A: Catalytic Hydrogenation of 8-Hydroxyquinoline

  • Route B: Reduction of 6,7-Dihydro-5H-quinolin-8-one

  • Route C: Synthesis from 5,6,7,8-Tetrahydroquinoline via Nitrosation

  • Route D: Enzymatic Kinetic Resolution of (±)-5,6,7,8-Tetrahydroquinolin-8-ol

The following tables summarize the quantitative data for each route, allowing for a direct comparison of their efficiencies.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Route Starting Material Key Reagents/Catalyst Reaction Time Temperature (°C) Yield (%) Key Advantages Key Disadvantages
A 8-HydroxyquinolinePd/C, H₂4 - 24 h60 - 11036 - 78Direct, one-step reaction.Potential for over-reduction, requires pressure equipment.[1]
B 6,7-Dihydro-5H-quinolin-8-oneNaBH₄2 - 4 hRoom Temp.High (not specified)Mild reaction conditions, high yield expected.Requires synthesis of the ketone precursor.
C 5,6,7,8-TetrahydroquinolineNaNO₂, HCl; then reductionMulti-step0 - Room Temp.Good (not specified)Regioselective functionalization.Multi-step process, use of nitrite salts.[2][3]
D (±)-5,6,7,8-Tetrahydroquinolin-8-olLipase (e.g., from Candida antarctica)24 - 72 hRoom Temp.~44 (for each enantiomer)Provides enantiomerically pure products.[4]Lower yield for the desired enantiomer, requires separation.[4]

Experimental Protocols

Route A: Catalytic Hydrogenation of 8-Hydroxyquinoline

This method involves the direct reduction of the pyridine and benzene rings of 8-hydroxyquinoline.

Procedure: In a closed reaction vessel, 8-hydroxyquinoline is combined with a Palladium on carbon (Pd/C) catalyst. The vessel is charged with hydrogen gas to a pressure of 8 to 12 atmospheres. The mixture is stirred at a temperature between 60°C and 70°C until the hydrogen pressure no longer drops, indicating the completion of the hydrogenation. Following the reaction, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or chromatography. An isomerization step at a higher temperature (160°C to 170°C) may be necessary to increase the yield of the desired product.[1]

Route B: Reduction of 6,7-Dihydro-5H-quinolin-8-one

This route involves the reduction of the corresponding ketone to the alcohol.

Procedure: 6,7-Dihydro-5H-quinolin-8-one is dissolved in a suitable solvent such as methanol or ethanol. Sodium borohydride (NaBH₄) is added portion-wise to the solution at room temperature. The reaction mixture is stirred for 2-4 hours. After completion of the reaction, the solvent is evaporated, and the residue is treated with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give this compound.

Route C: Synthesis from 5,6,7,8-Tetrahydroquinoline via Nitrosation

This two-step synthesis involves the regioselective nitrosation of 5,6,7,8-tetrahydroquinoline followed by reduction of the resulting oxime.

Procedure:

  • Step 1: Nitrosation: 5,6,7,8-Tetrahydroquinoline is dissolved in aqueous hydrochloric acid and cooled to 0°C. A solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5°C. The reaction mixture is stirred for a few hours, and the resulting precipitate (the oxime) is collected by filtration.

  • Step 2: Oxime Hydrolysis and Reduction: The oxime can be hydrolyzed to 6,7-dihydro-5H-quinolin-8-one under acidic conditions, which is then reduced as described in Route B.[3]

Route D: Enzymatic Kinetic Resolution of (±)-5,6,7,8-Tetrahydroquinolin-8-ol

This method is employed to separate the enantiomers of the racemic alcohol.

Procedure: Racemic this compound is dissolved in an organic solvent. A lipase, such as Candida antarctica lipase B (CAL-B), and an acyl donor (e.g., vinyl acetate) are added. The suspension is stirred at room temperature for 24-72 hours. The enzyme selectively acylates one enantiomer (e.g., the (R)-enantiomer), leaving the other enantiomer ((S)-5,6,7,8-tetrahydroquinolin-8-ol) unreacted.[4] The reaction is monitored by chiral HPLC. After the desired conversion is reached, the enzyme is filtered off. The acylated product and the unreacted alcohol are then separated by column chromatography. The acylated enantiomer can be deacylated to obtain the pure (R)-enantiomer.[4] This process typically yields each enantiomer in high enantiomeric excess but with a theoretical maximum yield of 50% for each.[4]

Mandatory Visualization

G A_start 8-Hydroxyquinoline A Route A: Catalytic Hydrogenation (Pd/C, H₂) A_start->A B_start 6,7-Dihydro-5H-quinolin-8-one B Route B: Ketone Reduction (NaBH₄) B_start->B C_start 5,6,7,8-Tetrahydroquinoline C Route C: Nitrosation & Reduction C_start->C D_start (±)-5,6,7,8-Tetrahydroquinolin-8-ol D Route D: Enzymatic Resolution (Lipase) D_start->D P_racemic Racemic this compound A->P_racemic B->P_racemic C->P_racemic P_enantiopure Enantiopure (R)- or (S)- This compound D->P_enantiopure P_racemic->D Input for Resolution

Caption: Synthetic pathways to this compound.

References

A Comparative Guide to the Biological Evaluation of 5,6,7,8-Tetrahydroquinolin-8-ol Analogs: In Vitro and In Vivo Perspectives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5,6,7,8-tetrahydroquinolin-8-ol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Analogs of this parent molecule have garnered significant interest for their potential therapeutic applications, particularly in the fields of oncology and neurodegenerative diseases. This guide provides a comparative analysis of in vitro and in vivo studies of this compound analogs, offering a consolidated resource of experimental data, detailed protocols, and visual representations of key biological pathways and workflows.

Data Presentation: Comparative Analysis of Biological Activity

The following tables summarize the quantitative data from various studies on this compound and its analogs, providing a clear comparison of their biological activities.

Table 1: In Vitro Cytotoxicity of Tetrahydroquinoline Analogs
CompoundCell LineAssayIC50 (µM)Citation
(2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d)HCT-116 (Colon Cancer)MTTMicromolar concentrations[1][2]
(2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d)MCF-7 (Breast Cancer)MTTMicromolar concentrations[1]
(2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d)A-549 (Lung Cancer)MTTMicromolar concentrations[1]
2-phenylquinolin-4-amine derivative (7a)HT-29 (Colon Cancer)Antiproliferative Assay8.12[3]
2-phenylquinolin-4-amine derivative (7d)HT-29 (Colon Cancer)Antiproliferative Assay9.19[3]
2-phenylquinolin-4-amine derivative (7i)HT-29 (Colon Cancer)Antiproliferative Assay11.34[3]
FBA-TPQMultiple human cancer cell linesMTT0.097-2.297[4]
Table 2: In Vitro Enzyme Inhibition by Quinoline Analogs
CompoundTarget EnzymeAssayInhibition/ActivityCitation
Quinoline DerivativeAcetylcholinesterase (AChE)In vitro assay94.6% inhibition[5]
Quinoline DerivativesGlycogen synthase kinase 3-beta (GSK3β)In vitro assay>40% inhibition[5]
Quinoline DerivativesBeta-site APP cleaving enzyme-1 (BACE1)In vitro assay>40% inhibition[5]
5-amino-5,6,7,8-tetrahydroquinolinonesAcetylcholinesterase (AChE)In vitro assayActive inhibitors[6]
Table 3: In Vivo Efficacy of Tetrahydroquinoline Analogs
CompoundAnimal ModelDisease ModelOutcomeCitation
Quinolylnitrone (QN) 19APPswe-PS1δE9 miceAlzheimer's DiseaseReduced amyloid plaque load in hippocampus and cortex[7]
Quinolylnitrone (QN) 19Scopolamine-induced mouse modelAmnesiaAnti-amnesic effect without adverse motor effects[7]
5-amino-5,6,7,8-tetrahydroquinolinonesMouse modelScopolamine-induced memory impairmentReversal of memory impairment[6]
FBA-TPQNude mice with breast cancer xenograftsBreast CancerDose-dependent inhibition of tumor growth[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the evaluation of this compound analogs.

MTT Assay for In Vitro Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells (e.g., HCT-116, MCF-7, A-549) are seeded in 96-well plates at a density of 4 × 10³ to 5 × 10³ cells per well.

  • Compound Treatment: After 24 hours of incubation, the cells are treated with various concentrations of the test compounds (e.g., 0.01, 0.1, 0.5, 1, 5, or 10 µmol/L) and incubated for 72 hours.[4]

  • MTT Addition: 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

  • Incubation: The plates are incubated for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

  • Solubilization: The medium is removed, and the formazan crystals are dissolved in 100 µL of dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell survival is calculated relative to control cells treated with vehicle (e.g., 1% DMSO).[1][4]

Caspase-3 Activation Assay for Apoptosis Induction

This assay quantifies the activity of caspase-3, a key effector caspase in apoptosis.

  • Cell Treatment: Cells are treated with the test compounds for a specified period.

  • Cell Lysis: Cells are harvested and lysed to release intracellular contents.

  • Substrate Addition: A fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) is added to the cell lysate.

  • Fluorescence Measurement: The cleavage of the substrate by active caspase-3 releases a fluorescent molecule, which is quantified using a fluorometer. The EC50 value, the concentration of the compound that produces 50% of the maximal response, is then determined.[3]

In Vivo Scopolamine-Induced Amnesia Model

This model is used to evaluate the anti-amnesic effects of compounds.

  • Animal Acclimatization: Mice are acclimatized to the laboratory conditions for a week before the experiment.

  • Compound Administration: Test compounds are administered to the animals (e.g., intraperitoneally or orally) at specific doses.

  • Scopolamine Induction: After a set time (e.g., 30 minutes), amnesia is induced by administering scopolamine (a muscarinic antagonist).

  • Behavioral Testing: A passive avoidance task is commonly used to assess memory. In the training trial, mice are placed in a lighted compartment of a two-compartment box and receive a mild foot shock upon entering the dark compartment.

  • Retention Test: 24 hours later, the mice are returned to the lighted compartment, and the latency to enter the dark compartment is measured. A longer latency indicates better memory retention. The ability of the test compound to reverse the scopolamine-induced decrease in latency is a measure of its anti-amnesic activity.[6]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Diagrams created using Graphviz (DOT language) illustrate key signaling pathways and experimental workflows.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PDK1->AKT Phosphorylation/ Activation mTORC1 mTORC1 AKT->mTORC1 Activation Autophagy_Inhibition Autophagy Inhibition mTORC1->Autophagy_Inhibition Cell_Survival Cell Survival & Growth mTORC1->Cell_Survival Compound (2-oxo-4-phenyl- 5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d) Compound->PI3K Inhibition

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory point of a tetrahydroquinolinone analog.[1][2]

Apoptosis_Pathway_Induction cluster_stimulus Apoptotic Stimulus cluster_pathway Apoptotic Pathway Compound 2-phenylquinolin-4-amine derivatives (7a, 7d) Procaspase3 Pro-caspase-3 Compound->Procaspase3 Activation Caspase3 Active Caspase-3 Procaspase3->Caspase3 Cleavage PARP PARP Caspase3->PARP Cleavage Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP Cleaved_PARP->Apoptosis

Caption: Induction of apoptosis via caspase-3 activation by 2-phenylquinolin-4-amine derivatives.[3]

In_Vitro_To_In_Vivo_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Compound Synthesis & Characterization Screening Initial Screening (e.g., MTT Assay) Synthesis->Screening Mechanism Mechanism of Action (e.g., Enzyme Assays, Apoptosis Assays) Screening->Mechanism Toxicity Preliminary Toxicity (e.g., LD50) Mechanism->Toxicity Lead Compound Selection Efficacy Efficacy Studies (Animal Models) Toxicity->Efficacy PK_PD Pharmacokinetics & Pharmacodynamics Efficacy->PK_PD

Caption: General workflow from in vitro screening to in vivo evaluation of therapeutic candidates.

References

A Comparative Guide to Kinetic Resolution Methods for 5,6,7,8-Tetrahydroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomers of 5,6,7,8-tetrahydroquinolin-8-ol are crucial building blocks in the synthesis of various pharmaceuticals and chiral ligands. Access to enantiomerically pure forms of this compound is therefore of significant interest. This guide provides an objective comparison of the primary methods for the kinetic resolution of racemic this compound, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their needs. The most prominently documented and effective method is Enzymatic Kinetic Resolution (EKR), particularly through lipase-catalyzed acylation. Alternative methods include diastereomeric salt crystallization and chiral chromatography.

Enzymatic Kinetic Resolution (EKR)

Enzymatic kinetic resolution is a highly effective and widely used method for the chiral separation of this compound. This technique leverages the stereoselectivity of enzymes, most commonly lipases, to preferentially acylate one enantiomer in a racemic mixture, allowing for the separation of the acylated and unreacted enantiomers.

Lipase-Catalyzed Acetylation with Candida antarctica Lipase B (CALB)

Candida antarctica lipase B (CALB), often in its immobilized form (e.g., Novozym® 435), is the most frequently cited enzyme for the kinetic resolution of this compound. The lipase selectively catalyzes the acetylation of the (R)-enantiomer, leaving the (S)-enantiomer largely unreacted.

Data Presentation: Performance of CALB in the Kinetic Resolution of (±)-5,6,7,8-Tetrahydroquinolin-8-ol

ParameterValueReference
EnzymeCandida antarctica Lipase B (acrylic resin)[1]
Acyl DonorVinyl acetate[1]
SolventDiisopropyl ether (i-Pr₂O)[1]
Temperature60 °C[1]
Reaction Time30 hours[1]
Yield of (S)-alcohol88%[1]
Yield of (R)-acetate86%[1]
Enantiomeric Excess (e.e.) of (S)-alcohol>99%BenchChem
Enantiomeric Excess (e.e.) of (R)-acetate>99%BenchChem

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

Materials:

  • (±)-5,6,7,8-Tetrahydroquinolin-8-ol

  • Lipase acrylic resin from Candida antarctica (e.g., Novozym® 435)

  • Vinyl acetate

  • Anhydrous Diisopropyl ether (i-Pr₂O)

  • 4Å Molecular Sieves

  • Celite®

  • Ethyl acetate, Hexane, Methanol

  • Potassium carbonate (K₂CO₃)

Procedure:

  • A mixture of (±)-5,6,7,8-tetrahydroquinolin-8-ol (1 eq.), vinyl acetate (5 eq.), lipase acrylic resin from Candida antarctica (0.5 eq. by weight), and 4Å molecular sieves (5 eq. by weight) in anhydrous diisopropyl ether (to a final concentration of 25 mM) is stirred at 60 °C for 30 hours.[1]

  • The reaction progress is monitored by chiral HPLC.

  • Upon completion, the lipase and molecular sieves are removed by filtration through a pad of Celite®.[1]

  • The filtrate is concentrated under reduced pressure.

  • The resulting residue, containing (S)-5,6,7,8-tetrahydroquinolin-8-ol and (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline, is separated by silica gel chromatography using a mixture of ethyl acetate and hexane (e.g., 7:3 ratio).[1]

  • To obtain (R)-5,6,7,8-tetrahydroquinolin-8-ol, the purified (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline is dissolved in methanol, and potassium carbonate (4 eq.) is added. The mixture is stirred at room temperature for 2 hours.[1]

  • The methanol is removed under vacuum, and the residue is worked up with water and ethyl acetate to yield the (R)-alcohol.[1]

Mandatory Visualization: Workflow for Enzymatic Kinetic Resolution

EKR_Workflow racemate Racemic This compound reaction Enzymatic Acetylation racemate->reaction reagents CALB, Vinyl Acetate, i-Pr₂O, 60°C, 30h reagents->reaction mixture Mixture of (S)-alcohol and (R)-acetate reaction->mixture separation Silica Gel Chromatography mixture->separation s_alcohol (S)-5,6,7,8-Tetrahydro- quinolin-8-ol separation->s_alcohol r_acetate (R)-8-Acetoxy-5,6,7,8- tetrahydroquinoline separation->r_acetate hydrolysis Hydrolysis (K₂CO₃, MeOH) r_acetate->hydrolysis r_alcohol (R)-5,6,7,8-Tetrahydro- quinolin-8-ol hydrolysis->r_alcohol

Caption: Workflow for the enzymatic kinetic resolution of this compound.

Chiral HPLC Analysis for EKR Monitoring

Experimental Protocol: Chiral HPLC

Conditions:

  • Column: Daicel CHIRALPAK® AD-RH[1]

  • Mobile Phase: 20% Acetonitrile in Water[1]

  • Flow Rate: 1.0 mL/min[1]

  • Detection: UV

Retention Times:

  • (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline: 10.8 min[1]

  • (S)-5,6,7,8-tetrahydroquinolin-8-ol: 13.5 min[1]

Alternative Resolution Methods

While EKR is well-documented, other classical and chromatographic methods can also be employed for the resolution of this compound and its derivatives.

Diastereomeric Salt Crystallization

This classical resolution technique involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, these salts can be separated by fractional crystallization. This method is particularly suitable for derivatives of tetrahydroquinoline that possess an acidic or basic functional group. For this compound, derivatization to introduce such a handle might be necessary, or a suitable chiral resolving agent that can interact with the hydroxyl group and the basic nitrogen of the quinoline ring could be employed.

No specific experimental protocol with quantitative data for the diastereomeric salt crystallization of this compound was found in the reviewed literature. However, the general principle is outlined below.

Mandatory Visualization: Logical Relationship in Diastereomeric Salt Crystallization

DSC_Logic racemate Racemic Mixture (R)- and (S)-Enantiomers salt_formation Salt Formation racemate->salt_formation resolving_agent Chiral Resolving Agent (e.g., (+)-Tartaric Acid) resolving_agent->salt_formation diastereomers Diastereomeric Salts (R,+) and (S,+) salt_formation->diastereomers crystallization Fractional Crystallization diastereomers->crystallization less_soluble Less Soluble Diastereomer (e.g., (R,+)) crystallization->less_soluble more_soluble More Soluble Diastereomer (in mother liquor) crystallization->more_soluble regeneration1 Regeneration less_soluble->regeneration1 regeneration2 Regeneration more_soluble->regeneration2 enantiomer1 Pure (R)-Enantiomer regeneration1->enantiomer1 enantiomer2 Pure (S)-Enantiomer regeneration2->enantiomer2

Caption: Logical workflow of resolution by diastereomeric salt crystallization.

Chiral Chromatography (HPLC & SFC)

Direct separation of enantiomers can be achieved using chiral high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC). This method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). While analytical methods are established for monitoring the EKR, preparative chiral chromatography can be employed for the direct separation of the racemic mixture.

Specific quantitative data for the preparative chiral separation of (±)-5,6,7,8-tetrahydroquinolin-8-ol is not detailed in the provided search results, but the analytical method gives a strong starting point for method development.

Comparison Summary

MethodPrincipleAdvantagesDisadvantages
Enzymatic Kinetic Resolution (EKR) Stereoselective enzymatic reactionHigh enantioselectivity, mild reaction conditions, potential for high yields of both enantiomers.Limited to ~50% yield for a single enantiomer in a classic KR, requires screening for optimal enzyme and conditions.
Diastereomeric Salt Crystallization Formation and separation of diastereomeric salts with different solubilitiesScalable, well-established classical technique.Requires a suitable chiral resolving agent, can be labor-intensive, may require optimization of crystallization conditions.
Chiral Chromatography Differential interaction with a chiral stationary phaseDirect separation, applicable to a wide range of compounds.Can be expensive for large-scale separations, requires specialized columns and instrumentation.

Conclusion

For the kinetic resolution of this compound, enzymatic kinetic resolution using Candida antarctica lipase B stands out as a highly efficient and well-documented method, capable of providing both enantiomers with excellent enantiomeric excess. While diastereomeric salt crystallization and chiral chromatography are viable alternatives, the readily available and detailed protocols for EKR make it a primary choice for many researchers. The selection of the most appropriate method will ultimately depend on the specific requirements of the research, including scale, available equipment, and the desired enantiomer.

References

Spectroscopic Cross-Validation: A Comparative Guide to 5,6,7,8-Tetrahydroquinolin-8-ol and its Aromatic Analogue, 8-Hydroxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. Spectroscopic techniques serve as the cornerstone of this characterization, providing a detailed fingerprint of a molecule's atomic and electronic framework. This guide offers a comparative cross-validation of the spectroscopic data for 5,6,7,8-Tetrahydroquinolin-8-ol and a key structural analogue, 8-hydroxyquinoline.

Comparative Spectroscopic Data

The following tables summarize the available and expected spectroscopic data for this compound and the experimentally determined data for 8-hydroxyquinoline.

Table 1: ¹H NMR Spectroscopic Data (ppm)

Proton Assignment This compound (Expected) 8-Hydroxyquinoline
H2~8.38.78
H3~7.07.43
H4~7.48.15
H5Aliphatic Region (~2.8)7.33
H6Aliphatic Region (~1.9)7.45
H7Aliphatic Region (~2.0)7.19
H8Aliphatic Region (~4.8, CH-OH)-
OHVariable8.30

Note: Expected values for this compound are based on general chemical shift principles and data from similar structures. Actual experimental values may vary.

Table 2: ¹³C NMR Spectroscopic Data (ppm)

Carbon Assignment This compound (Expected) 8-Hydroxyquinoline
C2~147148.4
C3~121121.5
C4~136136.2
C4a~128127.8
C5Aliphatic Region (~29)117.8
C6Aliphatic Region (~22)129.2
C7Aliphatic Region (~31)110.9
C8Aliphatic Region (~65, C-OH)153.8
C8a~145139.1

Note: Expected values for this compound are based on general chemical shift principles and data from similar structures. Actual experimental values may vary.

Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)

Vibrational Mode This compound (Expected) 8-Hydroxyquinoline
O-H Stretch3400-3200 (broad)3400-3200 (broad)
C-H Stretch (Aromatic)~30503050
C-H Stretch (Aliphatic)2950-2850-
C=N Stretch~16001580
C=C Stretch (Aromatic)~1570, 1500, 14701500, 1470
C-O Stretch~11001280

Table 4: Mass Spectrometry Data (m/z)

Parameter This compound 8-Hydroxyquinoline
Molecular FormulaC₉H₁₁NOC₉H₇NO
Molecular Weight149.19 g/mol 145.16 g/mol
[M]+149145
Key FragmentsExpected: [M-H₂O]+, loss of ethylene[M-HCN]+, [M-CO]+

Experimental Protocols

The following are detailed, standard methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The addition of a small amount of tetramethylsilane (TMS) can be used as an internal standard (0 ppm).

  • Instrument Setup: The NMR spectrometer is typically a 400 MHz or 500 MHz instrument. The sample is placed in the magnet, and the field is locked onto the deuterium signal of the solvent. Shimming is performed to optimize the homogeneity of the magnetic field.

  • ¹H NMR Acquisition: A standard single-pulse experiment is used. Key parameters include a 30° pulse angle, a spectral width of approximately 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are acquired for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse program (e.g., zgpg30) is used. Key parameters include a 30° pulse angle, a spectral width of approximately 240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds. Due to the low natural abundance of ¹³C, several hundred to several thousand scans are typically required.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to TMS at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid sample is placed directly on the ATR crystal (typically diamond or germanium). Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

  • Instrument Setup: An FTIR (Fourier Transform Infrared) spectrometer is used. A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.

  • Data Acquisition: The sample is placed in the infrared beam path, and the spectrum is acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is collected over a range of 4000 to 400 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. This stock solution is then further diluted to the low µg/mL or ng/mL range.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source is used. For these types of compounds, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common choices. The mass analyzer can be a quadrupole, time-of-flight (TOF), or ion trap.

  • Data Acquisition: The diluted sample solution is introduced into the ion source, typically via direct infusion or coupled with a liquid chromatography (LC) system. The mass spectrometer is set to scan a mass range that includes the expected molecular ion (e.g., m/z 50-500). For fragmentation analysis (MS/MS), the molecular ion is isolated and subjected to collision-induced dissociation (CID).

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Visualization of Experimental Workflow and Structural Comparison

To visually represent the logical flow of spectroscopic analysis and the structural differences between the two compounds, the following diagrams have been generated using Graphviz.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_validation Cross-Validation Compound Pure Compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment MS->Purity Validation Validated Structure Structure->Validation Purity->Validation

Caption: Workflow for Spectroscopic Cross-Validation.

Structural_Comparison cluster_THQ This compound cluster_Q 8-Hydroxyquinoline THQ_structure diff Key Difference: Saturated vs. Aromatic Carbocyclic Ring THQ_structure->diff Q_structure Q_structure->diff

Caption: Structural Comparison of Analytes.

Safety Operating Guide

Proper Disposal of 5,6,7,8-Tetrahydroquinolin-8-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 5,6,7,8-Tetrahydroquinolin-8-ol is a critical aspect of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step protocol for researchers, scientists, and drug development professionals to manage the disposal of this compound, ensuring the protection of personnel and adherence to regulatory standards.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance. Before handling, it is imperative to be familiar with its associated risks.

Hazard Summary

Hazard StatementGHS ClassificationDescription
H315: Causes skin irritationSkin corrosion/irritation, Category 2Direct contact with the skin can lead to irritation.[1]
H319: Causes serious eye irritationSerious eye damage/eye irritation, Category 2Contact with the eyes can cause significant irritation.[1]
H335: May cause respiratory irritationSpecific target organ toxicity — single exposure, Category 3Inhalation of dust or fumes may irritate the respiratory tract.[1]

Personal Protective Equipment (PPE): Before initiating any disposal procedures, ensure the following personal protective equipment is worn:

  • Safety Goggles: To protect against splashes and eye contact.

  • Chemical-Resistant Gloves: Nitrile or other suitable gloves to prevent skin contact.

  • Laboratory Coat: To protect clothing and skin from contamination.

Detailed Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step 1: Waste Segregation

Proper segregation is the first step in safe disposal.

  • Solid Waste:

    • Collect unused this compound, contaminated weighing papers, and other solid materials in a designated, compatible, and clearly labeled hazardous waste container.

    • The original container, if empty, is an ideal choice for collecting this waste.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, leak-proof container designated for halogenated or nitrogenous organic waste, in accordance with your institution's waste management guidelines.

    • Do not mix this waste with non-hazardous waste or other incompatible chemical waste streams.

  • Contaminated Sharps:

    • Any needles, broken glass, or other sharps contaminated with this compound must be placed in a designated, puncture-resistant sharps container for hazardous chemical waste.

Step 2: Waste Containerization and Labeling

Proper containerization and labeling are crucial for safety and regulatory compliance.

  • Container Selection:

    • Use containers that are in good condition, have a secure screw-top lid, and are compatible with the chemical. The original container is often the best option.

    • Ensure the exterior of the container is clean and free of contamination.

  • Labeling:

    • All waste containers must be clearly labeled as "Hazardous Waste."

    • The label must include:

      • The full chemical name: "this compound"

      • The approximate concentration and quantity of the waste.

      • Associated hazards (e.g., "Irritant").

      • The date when the first waste was added to the container.

      • The name and contact information of the generating researcher or laboratory.

Step 3: Temporary Storage

Waste should be stored safely within the laboratory pending collection.

  • Storage Location:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

    • This area should be under the control of laboratory personnel and away from general traffic.

  • Segregation in Storage:

    • Ensure the waste container is stored with compatible materials and segregated from incompatible chemicals to prevent accidental reactions.

    • Utilize secondary containment (such as a chemical-resistant tray or bin) to contain any potential leaks or spills.

Step 4: Arranging for Disposal

  • Contact Environmental Health and Safety (EHS): Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for collection.

  • Follow Institutional Procedures: Adhere to all institutional protocols for waste pickup requests and documentation.

Emergency Procedures

In the event of a spill or exposure:

  • Spill:

    • Evacuate the immediate area if necessary.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Collect the absorbed material and place it in a sealed, labeled hazardous waste container for disposal.

    • Clean the spill area thoroughly.

  • Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

G cluster_prep Preparation cluster_contain Containment & Labeling cluster_storage Storage & Disposal ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) assess Assess Waste Type (Solid, Liquid, Sharps) ppe->assess segregate Segregate Waste into Compatible Container assess->segregate Select appropriate waste stream label_waste Label Container: 'Hazardous Waste' - Chemical Name - Hazards - Date segregate->label_waste store Store in Designated Satellite Accumulation Area with Secondary Containment label_waste->store contact Contact EHS for Waste Collection store->contact

References

Essential Safety and Operational Guide for 5,6,7,8-Tetrahydroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 5,6,7,8-Tetrahydroquinolin-8-ol. Adherence to these procedures is essential for ensuring personal safety and proper disposal.

Hazard Identification and Classification:

This compound is classified as a hazardous substance. The primary hazards are summarized below.

Hazard ClassGHS Hazard StatementSignal WordPictogram
Skin Irritation (Category 2)H315: Causes skin irritationWarningGHS07
Eye Irritation (Category 2A)H319: Causes serious eye irritationWarningGHS07
Specific target organ toxicity — single exposure (Category 3), Respiratory systemH335: May cause respiratory irritationWarningGHS07

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound to prevent exposure.

Protection TypeSpecific RecommendationsRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use.To prevent skin contact, as the substance causes skin irritation.[1]
Eye and Face Protection Chemical safety goggles or a face shield.To protect against splashes that can cause serious eye irritation.[1]
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.To protect skin from accidental contact.[1]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1] If ventilation is inadequate, a NIOSH-approved respirator should be used.To prevent inhalation of dust, fumes, or vapors which may cause respiratory irritation.[1]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial for the safe handling of this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe 1. Don Appropriate PPE prep_setup 2. Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_setup prep_weigh 3. Weigh/Measure Chemical prep_setup->prep_weigh exp_handling 4. Perform Experimental Procedures prep_weigh->exp_handling cleanup_decon 5. Decontaminate Work Surfaces exp_handling->cleanup_decon cleanup_waste 6. Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_dispose 7. Dispose of Waste via Approved Channels cleanup_waste->cleanup_dispose cleanup_ppe 8. Doff and Dispose of Contaminated PPE cleanup_dispose->cleanup_ppe cleanup_wash 9. Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste: Collect any solid residue or contaminated materials (e.g., weighing paper, paper towels) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: If the compound is in solution, collect it in a sealed, labeled, and appropriate hazardous waste container. Do not mix with other incompatible waste streams.

  • Empty Containers: "Empty" containers may still retain hazardous residues. These should be treated as hazardous waste and disposed of accordingly.

Disposal Procedure:

  • Labeling: Ensure all waste containers are accurately labeled with the chemical name ("this compound") and associated hazard symbols.

  • Storage: Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Professional Disposal: All chemical waste must be disposed of through an approved waste disposal plant.[1] Consult your institution's Environmental Health and Safety (EHS) department for specific procedures and to arrange for pickup and disposal. Do not pour this chemical down the drain or discard it with regular trash.[1]

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] If skin irritation occurs, seek medical advice.[1]

  • Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing and seek medical attention if irritation persists.[1]

  • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[1] Call a poison center or doctor if you feel unwell.[1]

  • Spills: Ensure adequate ventilation and wear appropriate PPE.[1] Absorb the spill with inert material and place it into a suitable disposal container. Prevent the spill from entering drains or waterways.[1]

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.